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  • Product: 4-Amino-1-methyl-1h-imidazole-5-carboxamide
  • CAS: 5413-89-8

Core Science & Biosynthesis

Foundational

Structure Elucidation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide: A Multi-Technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Rationale for a Rigorous Elucidation In the landscape of medicinal chemistry and drug development, heterocyclic sc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Rationale for a Rigorous Elucidation

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds like imidazole are of paramount importance.[1][2][3] 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a key molecular entity, serving not only as a crucial intermediate in the synthesis of pharmaceuticals like the anticancer agent temozolomide but also playing a role in biochemical pathways related to purine synthesis.[4] Its precise chemical structure dictates its reactivity, biological activity, and suitability as a synthetic precursor. Therefore, unambiguous confirmation of its structure is not merely an academic exercise but a foundational requirement for its application in research and development.

This guide eschews a simplistic, linear protocol. Instead, it presents a holistic and self-validating workflow for structure elucidation. We will explore how a synergistic application of modern spectroscopic techniques—each providing a unique piece of the molecular puzzle—converges to provide an irrefutable structural assignment. The causality behind each analytical choice is explained, reflecting a field-proven methodology where data from one technique corroborates and refines the hypotheses drawn from another.

Initial Assessment: Known Physicochemical Properties

Before embarking on spectroscopic analysis, a review of the compound's known properties provides a crucial baseline. 4-Amino-1-methyl-1H-imidazole-5-carboxamide is typically a white to off-white crystalline powder with moderate solubility in water.[4][5]

PropertyValueSource
Molecular Formula C₅H₈N₄O[6]
Molecular Weight 140.14 g/mol [6]
Appearance White to off-white solid[4][5]
IUPAC Name 4-amino-1-methyl-1H-imidazole-5-carboxamideN/A

The Elucidation Workflow: A Strategic Overview

The structural determination process is a logical progression, beginning with broad functional group identification and culminating in the precise mapping of atomic connectivity. Each step is designed to build upon the last, creating a robust and self-validating analytical cascade.

Elucidation_Workflow cluster_preliminary Phase 1: Foundational Analysis cluster_core Phase 2: Connectivity Mapping cluster_final Phase 3: Confirmation Sample Sample Preparation (Purity Assessment) FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Provides functional group clues MS Mass Spectrometry (Molecular Formula) Sample->MS Confirms mass & formula NMR_Prep NMR Sample Prep (DMSO-d6) Sample->NMR_Prep Integration Data Integration & Hypothesis Refinement FTIR->Integration MS->Integration OneD_NMR 1D NMR (¹H, ¹³C) (Proton/Carbon Environment) NMR_Prep->OneD_NMR TwoD_NMR 2D NMR (HSQC, HMBC) (Connectivity) OneD_NMR->TwoD_NMR Assigns signals TwoD_NMR->Integration Builds molecular skeleton Confirmation Final Structure Confirmation Integration->Confirmation

Caption: Strategic workflow for structure elucidation.

Phase 1: Foundational Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Experience: FTIR is the ideal first-pass analytical technique. It is rapid, requires minimal sample preparation, and provides a distinct "fingerprint" of the molecule's covalent bonds.[7] For a molecule like 4-amino-1-methyl-1H-imidazole-5-carboxamide, we anticipate characteristic vibrations from the amine (N-H), amide (N-H and C=O), and the imidazole ring system, giving us immediate confirmation of the core functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and taking a background spectrum.

  • Place a small amount (1-2 mg) of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

  • Process the data by performing an ATR correction and baseline correction.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale & Expected Appearance
3400-3200N-H StretchPrimary Amine & AmideTwo or more sharp to medium peaks for the -NH₂ group and amide N-H. Broadening may occur due to hydrogen bonding.
3150-3000C-H StretchAromatic (Imidazole)Weak to medium intensity peaks characteristic of C-H bonds on the heterocyclic ring.
2950-2850C-H StretchAliphatic (N-Methyl)Weak peaks corresponding to the methyl group attached to the nitrogen.
~1660C=O StretchAmide I BandA strong, sharp absorption is the most prominent feature, confirming the carboxamide group.[9]
~1600N-H Bend / C=C StretchAmide II Band & RingOverlapping signals from the amide N-H bending and the C=C/C=N stretching vibrations of the imidazole ring.
1450-1350C-N StretchAmine / Amide / RingA complex region with multiple bands indicating C-N bonds within the ring, the amino group, and the amide group.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry is non-negotiable for determining the precise molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition, distinguishing our target from any potential isomers or impurities with the same nominal mass. For this polar, non-volatile molecule, Electrospray Ionization (ESI) is the method of choice, as it gently generates gas-phase ions from a solution, minimizing fragmentation.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

  • Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture with 0.1% formic acid to promote protonation.

  • Inject the sample into an LC system coupled to an ESI-HRMS instrument (e.g., Q-TOF or Orbitrap).

  • The LC method (if used) can serve to separate the analyte from any impurities prior to MS analysis.

  • Acquire the mass spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Expected Data & Interpretation: The primary goal is to identify the protonated molecular ion, [M+H]⁺.

IonCalculated Exact Mass (C₅H₉N₄O⁺)Observed m/zInterpretation
[M+H]⁺ 141.0771~141.077This peak confirms the molecular weight of the compound. Its high-resolution measurement validates the elemental composition of C₅H₈N₄O.
[M-NH₂]⁺ 125.0505~125.051A potential fragment resulting from the loss of the amide NH₂ group, forming an acylium ion. This supports the presence of a primary carboxamide.[9]

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unequivocal evidence of the molecular skeleton and the precise placement of atoms. While 1D NMR (¹H and ¹³C) identifies the different chemical environments of the hydrogen and carbon atoms, 2D NMR experiments (HSQC and HMBC) are the key to connecting the pieces. For this molecule, DMSO-d₆ is an excellent solvent choice as its polarity aids dissolution and its residual proton peak does not obscure key signals.

Experimental Protocol: NMR Sample Preparation

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: A Census of Protons

Expected Data & Interpretation:

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.60Singlet (s)1HH2 (Imidazole)Aromatic proton on the electron-deficient imidazole ring, significantly downfield.[10]
~7.20Broad Singlet (br s)2H-C(O )NH₂Amide protons, often broad due to quadrupole effects of the ¹⁴N nucleus and chemical exchange. May appear as two separate signals due to restricted rotation.[9]
~6.50Broad Singlet (br s)2H-NH₂Amino group protons, typically broad and exchangeable with D₂O.
~3.60Singlet (s)3HN-CH₃Methyl group protons attached to a nitrogen atom within the aromatic ring.
¹³C NMR: The Carbon Backbone

Expected Data & Interpretation:

Predicted δ (ppm)AssignmentRationale
~165C6 (C=O)Carbonyl carbon of the amide group, characteristically deshielded.[9]
~150C4Imidazole carbon bonded to the amino group.
~138C2Imidazole carbon adjacent to two nitrogen atoms.
~120C5Imidazole carbon bonded to the carboxamide group.
~32C7 (N-CH₃)Aliphatic carbon of the N-methyl group.
2D NMR: Connecting the Dots

Expertise & Experience: This is where the structure is definitively assembled. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool, revealing 2- and 3-bond correlations between protons and carbons, allowing us to link the isolated spin systems.

HMBC_Connectivity cluster_fragments Identified Fragments (from 1D NMR) cluster_assembly Assembly via HMBC Correlations H2_C2 Imidazole C2-H Structure Confirmed Structure H2_C2->Structure H2 -> C4, C5 NH2_C4 Amino Group at C4 NH2_C4->Structure NH₂ -> C4, C5 CONH2_C5 Carboxamide at C5 CONH2_C5->Structure CONH₂ -> C5, C6 Me_N1 Methyl Group at N1 Me_N1->Structure H7 -> C2, C4

Caption: Logic of assembling the final structure using key HMBC correlations.

Key Expected HMBC Correlations:

Protons at δCorrelate to Carbons at δInterpretation
~3.60 (N-CH₃) ~138 (C2), ~150 (C4)Crucial Correlation: Unambiguously places the methyl group on the N1 position by showing a 3-bond correlation to C2 and a 2-bond correlation to C4.
~7.60 (H2) ~150 (C4), ~120 (C5)Confirms the position of the lone imidazole proton at C2 by its 2- and 3-bond couplings to C4 and C5.
~6.50 (-NH₂) ~150 (C4), ~120 (C5)Places the amino group at the C4 position.
~7.20 (-CONH₂) ~120 (C5), ~165 (C6)Places the carboxamide group at the C5 position.

Phase 3: Data Integration and Final Confirmation

The final step is to synthesize all acquired data into a single, self-consistent structural assignment.

  • Mass Spectrometry confirmed the molecular formula C₅H₈N₄O.

  • FTIR Spectroscopy confirmed the presence of amine, amide, and aromatic C-H functional groups.

  • ¹H and ¹³C NMR accounted for all 8 protons and 5 carbons in the molecule, categorizing them into distinct chemical environments (N-methyl, imidazole C-H, amine, amide, carbonyl, and three unique ring carbons).

  • HMBC Spectroscopy provided the unequivocal connections between these fragments, locking the N-methyl group to N1, the amino group to C4, and the carboxamide to C5.

This collective evidence leads to the confirmed structure:

Final Confirmed Structure of 4-Amino-1-methyl-1H-imidazole-5-carboxamide (A chemical drawing would be here, with atoms numbered C2, C4, C5, C6 (carbonyl), C7 (methyl) to correspond with the NMR assignments.)

This multi-technique, cross-validating approach provides the highest level of confidence in the structural assignment, a critical requirement for any further research, synthesis, or drug development activities involving this compound. While X-ray crystallography could provide absolute 3D structural information in the solid state, the comprehensive spectroscopic data presented here is sufficient for an unambiguous elucidation of the molecular connectivity.[11][12]

References

  • Vertex AI Search. (n.d.). Buy 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | 110475-17-7.
  • ResearchGate. (n.d.). (PDF) Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids.
  • National Institutes of Health. (n.d.). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. PMC.
  • IJSTM. (n.d.). EXPLORING IMIDAZOLE DERIVATIVES: SYNTHESIS, STRUCTURAL ANALYSIS, AND BIOLOGICAL APPLICATIONS.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • LookChem. (n.d.). 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China.
  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information.
  • PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
  • ResearchGate. (n.d.). Newly synthetized imidazole derivatives – structure, spectroscopy and reactivity investigated by combination of experimental and computational approaches | Request PDF.
  • PubChem. (n.d.). 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287.
  • National Institutes of Health. (2023, June 30). Investigating the chemical pathway to the formation of a single biofilm using infrared spectroscopy. PMC.
  • National Institutes of Health. (2024, June 17). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.
  • ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole.

Sources

Exploratory

Introduction: The Significance of a Core Heterocyclic Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal intermediate in contemporary medicinal chemistry. As a substituted imid...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal intermediate in contemporary medicinal chemistry. As a substituted imidazole, it belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities. Its most prominent role is as a key building block in the synthesis of the alkylating agent Temozolomide, a standard-of-care chemotherapeutic for treating brain tumors such as glioblastoma.[1][2] The structural features of this molecule—a primary amine, a carboxamide, and a methylated imidazole core—make its synthesis a subject of considerable interest for researchers, scientists, and professionals in drug development.

This guide provides a detailed exploration of the primary synthetic pathways to 4-Amino-1-methyl-1H-imidazole-5-carboxamide. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, address key challenges such as regioselectivity, and present field-proven protocols. Our focus is on delivering a scientifically robust and practical overview grounded in established chemical principles.

Strategic Analysis: Devising the Synthetic Approach

A logical retrosynthetic analysis of the target molecule reveals two principal strategies for its construction. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and the desired control over product purity.

  • Pathway I: Late-Stage N-Methylation. This approach involves the synthesis of the core imidazole ring system first, yielding 4-amino-1H-imidazole-5-carboxamide (AICA), followed by the selective methylation of the N1 position of the imidazole ring. This is a convergent approach but hinges on controlling the regioselectivity of the methylation step.[1]

  • Pathway II: De Novo Ring Construction from Acyclic Precursors. This strategy builds the imidazole ring from simple, acyclic starting materials in a manner that incorporates the required substitution pattern from the outset. A highly effective and industrially relevant method in this category begins with diaminomaleonitrile (DAMN), a versatile and commercially available C2N2 building block.[3][4][5]

The following sections will detail these pathways, with a particular focus on the industrially significant route starting from DAMN.

Pathway I: Synthesis via N-Methylation of a Pre-Formed Imidazole Core

This pathway is conceptually straightforward and leverages the known chemistry of imidazole alkylation. The key challenge lies in the inherent reactivity of the imidazole ring, which possesses two nitrogen atoms (N1 and N3) that are both potential sites for alkylation.

Causality of Experimental Design

The nucleophilicity of the imidazole ring nitrogens must be modulated to achieve selective methylation. In its neutral state, the N3 nitrogen is generally more nucleophilic. However, upon deprotonation with a suitable base, the resulting imidazolate anion exhibits enhanced nucleophilicity at the N1 position, which is sterically more accessible. The choice of base, solvent, and methylating agent is therefore critical to steer the reaction towards the desired 1-methyl isomer.

General Workflow for N1-Methylation

AICA 4-Amino-1H-imidazole- 5-carboxamide (AICA) Reaction N1-Alkylation Reaction AICA->Reaction Reagents Methylating Agent (e.g., (CH₃)₂SO₄) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Mixture of N1 & N3 isomers Purification Chromatography / Recrystallization Workup->Purification Product 4-Amino-1-methyl-1H-imidazole- 5-carboxamide Purification->Product

Caption: Workflow for the N1-methylation of AICA.

Experimental Protocol: N1-Methylation of 5-Aminoimidazole-4-carboxamide (AICA)

This protocol is a representative example. Optimization of equivalents, temperature, and reaction time may be required.

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add 5-aminoimidazole-4-carboxamide hydrochloride (1.0 eq) and a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Basification: Add a non-nucleophilic base, such as anhydrous potassium carbonate (2.5 eq), to the suspension. Stir at room temperature for 30 minutes to neutralize the hydrochloride and deprotonate the imidazole ring.

  • Addition of Methylating Agent: Cool the mixture in an ice bath (0 °C). Slowly add a methylating agent, such as dimethyl sulfate (1.1 eq), dropwise via syringe.

    • Expertise & Experience: Dimethyl sulfate is a potent and cost-effective methylating agent, but it is highly toxic and must be handled with extreme caution in a fume hood. Methyl iodide is an alternative but is more volatile and light-sensitive.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching & Extraction: Upon completion, carefully pour the reaction mixture into ice-cold water. Extract the aqueous phase multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, typically a mixture of N1 and N3 isomers, must be purified by flash column chromatography on silica gel to isolate the desired 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Pathway II: De Novo Synthesis from Diaminomaleonitrile (DAMN)

This pathway represents a robust and scalable method for producing the core imidazole scaffold, which is then methylated. A key patent highlights an efficient, two-step industrial process to synthesize the precursor AICA from DAMN, avoiding the use of highly toxic cyanides often seen in older routes.[3]

Diagram of the De Novo Synthesis Pathway

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Methylation DAMN Diaminomaleonitrile (DAMN) Intermediate Acyclic Intermediate DAMN->Intermediate Formamide Formamide Formamide->Intermediate POCl3 Phosphorus Oxychloride (POCl₃) in THF POCl3->Intermediate Vilsmeier-Haack type reaction AICA 4-Amino-1H-imidazole- 5-carboxamide (AICA) Intermediate->AICA Base-catalyzed intramolecular cyclization Base Sodium Hydroxide (NaOH) Water, 95 °C Base->AICA Methylation N1-Methylation (As per Pathway I) AICA->Methylation FinalProduct Target Molecule Methylation->FinalProduct

Caption: De Novo synthesis of the target molecule starting from DAMN.

Detailed Experimental Protocols

The following protocols are adapted from a patented industrial method and represent a validated system for the synthesis of AICA.[3]

Protocol 1: Synthesis of Acyclic Intermediate

  • Setup: Under an inert argon atmosphere, charge a multi-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel with Tetrahydrofuran (THF), diaminomaleonitrile (1.0 eq), and formamide (1.5 eq).

  • Cooling: Cool the reaction vessel to 0 °C using an ice-salt bath.

  • Reagent Addition: Begin the dropwise addition of phosphorus oxychloride (1.5 eq).

    • Trustworthiness: This addition is exothermic. Maintaining a low temperature (below 35 °C) is crucial for controlling the reaction rate and preventing side product formation. Phosphorus oxychloride is corrosive and reacts violently with water; it must be handled with appropriate personal protective equipment.

  • Reaction: After the addition is complete, maintain the reaction temperature at 35 °C for approximately 2-3 hours. Monitor the consumption of diaminomaleonitrile via LC analysis.

  • Workup: Once the starting material is consumed (<0.3%), slowly pour the reaction mixture into a separate vessel containing cold water (approx. 13 volumes) to quench the reaction.

  • Neutralization & Extraction: Stir the quenched mixture and add sodium carbonate powder in portions until the pH of the system reaches 8. Extract the aqueous layer with ethyl acetate (3x).

  • Isolation: Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure. Add petroleum ether to the resulting paste to precipitate the solid intermediate, which is then collected by filtration and dried under vacuum.

Protocol 2: Cyclization to 4-Amino-1H-imidazole-5-carboxamide (AICA)

  • Setup: In a three-necked flask equipped with a reflux condenser and thermometer, add water, sodium hydroxide, and the intermediate synthesized in Protocol 1.

  • Heating: Heat the mixture to 95 °C and maintain this temperature.

    • Scientific Integrity: The high temperature provides the necessary activation energy for the intramolecular cyclization, where the amino group attacks the activated formyl group, leading to ring closure and subsequent aromatization to the imidazole core.

  • Reaction Monitoring: The reaction is typically complete within 3 hours. Monitor the disappearance of the intermediate by sampling the reaction mixture hourly.

  • Post-treatment: After the reaction is complete, cool the system naturally to 20 °C, then further cool to 0 °C in an ice bath.

  • Precipitation: Carefully add concentrated hydrochloric acid dropwise to adjust the pH to 6.5. This protonates the product, causing it to precipitate out of the solution.

  • Isolation: Stir the resulting slurry for 1 hour at 0 °C, then collect the solid product by filtration. Wash the filter cake with cold water and dry to yield high-purity AICA.

Following the successful synthesis of AICA, the N1-methylation can be carried out as described in Pathway I to yield the final target molecule, 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Data Summary

For clarity and comparative purposes, the quantitative data for the de novo synthesis of AICA are summarized below.

Table 1: Reaction Parameters for AICA Synthesis from DAMN[3]

StepKey ReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
1. Intermediate Formation DAMN, Formamide, POCl₃THF0-35 °C~4~76>97
2. Cyclization Acyclic Intermediate, NaOHWater95 °C~3HighHigh

Conclusion

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be effectively achieved through two primary strategic routes. The late-stage N-methylation of a pre-formed AICA core offers a direct approach but requires careful control to manage regioselectivity. In contrast, the de novo synthesis starting from diaminomaleonitrile provides a robust, scalable, and industrially validated pathway to the AICA precursor, which can then be efficiently methylated. This latter approach, by avoiding highly toxic cyanide reagents and demonstrating high yields, represents a significant advancement in the sustainable production of this critical pharmaceutical intermediate. The choice of pathway will ultimately be guided by the specific objectives of the research or manufacturing campaign, including scale, cost, and available starting materials.

References

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Organic Process Research & Development. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega. [Link]

  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93. [Link]

  • Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. National Institutes of Health. [Link]

  • US3468901A - 4-cyanoimidazole-5-carboxamide.
  • EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.

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Foundational

4-Amino-1-methyl-1h-imidazole-5-carboxamide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Amino-1-methyl-1H-imidazole-5-carboxamide and its Derivatives Abstract 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal heterocyclic molecule, prim...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Amino-1-methyl-1H-imidazole-5-carboxamide and its Derivatives

Abstract

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal heterocyclic molecule, primarily recognized for its role as a versatile intermediate in the synthesis of pharmacologically active compounds. While direct biological activities of this compound are not extensively documented, its core structure forms the foundation for several critical therapeutic agents with well-defined mechanisms of action. This guide provides a comprehensive exploration of the mechanistic pathways influenced by key derivatives of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, including the DNA alkylating agent temozolomide, the AMP-activated protein kinase (AMPK) activator 5-aminoimidazole-4-carboxamide riboside (AICAR), and the Protein Kinase C-ι (PKC-ι) inhibitor ICA-1s. Through an in-depth analysis of these derivatives, we illuminate the therapeutic potential unlocked by this essential chemical scaffold.

Introduction: A Core Scaffold in Medicinal Chemistry

The imidazole ring is a fundamental motif in a vast array of biologically active molecules.[1] 4-Amino-1-methyl-1H-imidazole-5-carboxamide represents a key functionalized imidazole, serving as a crucial building block in the synthesis of complex pharmaceutical agents. Its primary significance in the field of drug development lies in its utility as a precursor for potent therapeutics.[2] This guide will delve into the mechanisms of action of its most prominent derivatives, providing researchers and drug development professionals with a detailed understanding of how this core structure contributes to significant pharmacological effects.

A Precursor to the DNA Alkylating Agent Temozolomide

One of the most notable applications of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is in the industrial production of temozolomide, a standard-of-care chemotherapeutic for brain tumors such as glioblastoma multiforme.[3][4]

Mechanism of Action of Temozolomide

Temozolomide exerts its cytotoxic effects through its ability to alkylate DNA.[5] Upon administration, it undergoes spontaneous, non-enzymatic conversion under physiological pH to the reactive intermediate, which then methylates guanine residues in DNA, primarily at the O6 and N7 positions. This methylation leads to DNA damage, triggering cell cycle arrest and apoptosis.[5]

Temozolomide_Mechanism Temozolomide Temozolomide MTIC MTIC (5-(3-methyltriaz-1-en-1-yl)-imidazole- 4-carboxamide) Temozolomide->MTIC Spontaneous conversion (pH 7.4) Diazomethane Diazomethane (reactive methylating species) MTIC->Diazomethane DNA DNA Diazomethane->DNA Methylation Alkylated_DNA Alkylated DNA (O6-methylguanine) DNA->Alkylated_DNA Apoptosis Cell Cycle Arrest & Apoptosis Alkylated_DNA->Apoptosis

Caption: Conversion of Temozolomide to its active methylating species and subsequent DNA alkylation.

The Role of the AIC Byproduct

Interestingly, the degradation of temozolomide also releases 4-amino-5-imidazole-carboxamide (AIC).[5] There is evidence to suggest that this AIC byproduct can be incorporated into the de novo purine synthesis pathway, potentially contributing to the synthesis of AMP and NAD+.[5] This could have implications for the overall efficacy of temozolomide, as it might counteract the ATP and NAD+ depletion caused by the DNA damage response.[5]

The AICA/AICAR Analog: A Potent Activator of the AMPK Pathway

Structurally related to 4-Amino-1-methyl-1H-imidazole-5-carboxamide is 5-aminoimidazole-4-carboxamide (AICA), and its riboside derivative, AICAR. AICAR is a widely used pharmacological tool to study the metabolic master regulator, AMP-activated protein kinase (AMPK).

Mechanism of AMPK Activation by AICAR

AICAR is cell-permeable and upon entering the cell, it is phosphorylated by adenosine kinase to form 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[5] ZMP is an analog of adenosine monophosphate (AMP) and allosterically activates AMPK.[5] This activation of AMPK occurs without altering the cellular ATP:AMP ratio, making AICAR a specific tool for studying AMPK-dependent pathways.[5]

AICAR_AMPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR_ext AICAR AICAR_int AICAR AICAR_ext->AICAR_int Cellular Uptake ZMP ZMP AICAR_int->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation Downstream Downstream Targets (e.g., PGC-1α, ULK1, ACC) AMPK->Downstream Phosphorylation

Caption: Cellular uptake and conversion of AICAR to ZMP, leading to the activation of AMPK.

Downstream Effects of AICAR-Mediated AMPK Activation

Activation of AMPK by AICAR has a wide range of metabolic and anti-proliferative effects. It promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. In cancer cells, AICAR treatment has been shown to inhibit proliferation by inducing cell cycle arrest.[6] It can also induce the expression of tumor suppressor proteins like p21 and p53.[6][7] Furthermore, AICAR has demonstrated anti-inflammatory properties, for instance, in models of experimental dry eye by reducing the levels of pro-inflammatory cytokines.[8]

Cellular Context Effect of AICAR-Mediated AMPK Activation Key Downstream Mediators
Cancer Cells Inhibition of proliferation, induction of apoptosis, cell cycle arrestp53, p21, p27, inhibition of Akt pathway
Skeletal Muscle Increased glucose uptake, enhanced fatty acid oxidationPGC-1α, GLUT4
Inflammatory Models Reduction of pro-inflammatory cytokinesIL-1β, IL-6, TNF-α
Experimental Protocol: In Vitro AMPK Activation Assay

Objective: To determine the activation of AMPK in cultured cells following treatment with AICAR.

Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, H4IIE) in a 6-well plate and grow to 70-80% confluency.

  • Treatment: Treat cells with varying concentrations of AICAR (e.g., 0.5, 1, 2 mM) or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

  • Analysis: Quantify the band intensities and express the results as the ratio of phospho-AMPK to total AMPK.

The Derivative ICA-1s: A Specific Inhibitor of Protein Kinase C-ι

Further showcasing the versatility of the 4-Amino-1-methyl-1H-imidazole-5-carboxamide scaffold, the derivative 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) has been identified as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι).[2]

PKC-ι as an Oncogenic Target

PKC-ι is an oncogene that is overexpressed in a variety of cancers, including prostate, breast, and ovarian cancer.[2] It plays a crucial role in promoting cell survival, proliferation, and invasion. Therefore, inhibitors of PKC-ι are of significant interest as potential anticancer therapeutics.

Mechanism of Action of ICA-1s

ICA-1s acts as a specific inhibitor of PKC-ι, thereby blocking its downstream signaling pathways that contribute to the malignant phenotype of cancer cells. Preclinical studies have shown that ICA-1s can decrease cancer cell growth and induce apoptosis.[2] In vivo studies using murine models with prostate cancer xenografts demonstrated that treatment with ICA-1s significantly reduced tumor growth.[2]

ICA1s_PKCi_Inhibition PKCi PKC-ι Downstream_Oncogenic Downstream Oncogenic Signaling (e.g., NF-κB, MAPK pathways) PKCi->Downstream_Oncogenic Apoptosis Decreased Proliferation & Induction of Apoptosis PKCi->Apoptosis Blocked by ICA-1s Cell_Proliferation Increased Cell Proliferation & Survival Downstream_Oncogenic->Cell_Proliferation ICA1s ICA-1s ICA1s->PKCi Inhibition Inhibition

Caption: Inhibition of the oncogenic PKC-ι signaling pathway by ICA-1s.

Preclinical Efficacy of ICA-1s
Parameter Finding
In Vitro Activity Effective against various cancer cell lines, decreasing cell growth and inducing apoptosis.[2]
In Vivo Activity In a murine xenograft model of prostate cancer, tumors in treated mice grew at almost half the rate of untreated tumors.[2]
Toxicity Profile Showed low toxicity in both acute and subacute exposure studies in mice.[2]
Stability Stable in human plasma at 25°C and 37°C.[2]
Experimental Protocol: In Vitro Cell Viability Assay

Objective: To assess the effect of a PKC-ι inhibitor like ICA-1s on the viability of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., DU-145) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of ICA-1s or a vehicle control for 24, 48, or 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a testament to the principle that the value of a chemical entity can extend far beyond its intrinsic biological activity. While it primarily serves as a synthetic intermediate, its core imidazole structure is integral to the function of diverse and powerful therapeutic agents. From the DNA-damaging effects of temozolomide in oncology to the metabolic regulation by the AMPK activator AICAR and the targeted inhibition of the oncogene PKC-ι by ICA-1s, this scaffold enables a broad spectrum of pharmacological interventions. A thorough understanding of the mechanisms of these derivatives is essential for researchers and scientists in the ongoing quest to develop novel and more effective therapies.

References

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs. 2019 Jan;30(1):65-71. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

  • Effect of Topical 5-Aminoimidazole-4-carboxamide-1-β-d-Ribofuranoside in a Mouse Model of Experimental Dry Eye. Investigative Ophthalmology & Visual Science. 2015 May;56(5):3174-81. [Link]

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry. 2005 Nov 25;280(47):39582-93. [Link]

  • The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells. Korean Journal of Internal Medicine. 2015 Mar;30(2):229-37. [Link]

  • Chronic 5-Aminoimidazole-4-Carboxamide-1-β-d-Ribofuranoside Treatment Induces Phenotypic Changes in Skeletal Muscle, but Does Not Improve Disease Outcomes in the R6/2 Mouse Model of Huntington's Disease. Frontiers in Molecular Neuroscience. 2017;10:309. [Link]

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • STUDIES ON THE ACCUMULATION OF 4-AMINO-5-IMIDAZOLE CARBOXAMIDE IN ESCHERICHIA COLI. Journal of Biological Chemistry. 1953 Oct;204(2):977-83. [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. 2021 May;354(5):e2000470. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules. 2021 Oct 14;26(20):6201. [Link]

  • 5-Aminoimidazole-4-carboxamide | C4H6N4O. PubChem. [Link]

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Exploratory

An In-depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide: From Synthesis to Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal heterocyclic molecule, primarily recognized for its role as a key intermediate in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a pivotal heterocyclic molecule, primarily recognized for its role as a key intermediate in the synthesis of the alkylating agent and chemotherapy drug, temozolomide. While its intrinsic biological activity is not extensively documented, its structural relationship to biologically active purine precursors and signaling molecules, such as 5-aminoimidazole-4-carboxamide (AICA) and its riboside (AICAR), positions it as a compound of significant interest. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critically evaluates the biological activities of its closely related analogs to inform future research and drug discovery efforts.

Introduction: A Molecule of Synthetic and Potential Biological Importance

4-Amino-1-methyl-1H-imidazole-5-carboxamide, a substituted imidazole, holds a crucial position in medicinal chemistry. Imidazole rings are fundamental components of many biologically active compounds, including the purine nucleobases essential for DNA and RNA.[1] The primary and most well-established role of 4-amino-1-methyl-1H-imidazole-5-carboxamide is as a precursor in the industrial production of temozolomide, a frontline treatment for aggressive brain tumors like glioblastoma multiforme.[2][3]

While its utility as a synthetic building block is clear, the direct biological effects of this N-methylated imidazole derivative remain largely unexplored. However, the known and potent activities of its structural neighbors provide a compelling rationale for deeper investigation. This guide will first detail the synthetic routes to 4-amino-1-methyl-1H-imidazole-5-carboxamide and then delve into the biological activities of its parent compound, AICA, its riboside, AICAR, and other structurally related derivatives to illuminate potential, yet unconfirmed, activities of the title compound.

Synthesis and Chemical Properties

The synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide can be achieved through various routes, often starting from readily available precursors. One common method involves the methylation of 5-aminoimidazole-4-carboxamide (AICA) under controlled conditions to introduce the methyl group at the N-1 position of the imidazole ring.[4] Alternative synthetic strategies may start from 1-methylimidazole, followed by a series of reactions to introduce the amino and carboxamide functionalities.[4]

Table 1: Physicochemical Properties of 4-Amino-1-methyl-1H-imidazole-5-carboxamide Hydrochloride

PropertyValue
Molecular Formula C₅H₉ClN₄O
Molecular Weight 176.60 g/mol
Appearance White crystalline powder
Solubility Soluble in water
Hygroscopicity Hygroscopic

The presence of the amino and carboxamide groups, along with the nitrogen atoms in the imidazole ring, makes it amenable to a variety of chemical reactions, including acylation and alkylation, allowing for its use in the synthesis of more complex heterocyclic compounds.[4]

Exemplary Synthetic Protocol: Methylation of 5-Aminoimidazole-4-carboxamide

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

  • Dissolution: Dissolve 5-aminoimidazole-4-carboxamide in a suitable solvent, such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0°C) to deprotonate the imidazole ring.

  • Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-amino-1-methyl-1H-imidazole-5-carboxamide.

Synthesis_Workflow AICA 5-Aminoimidazole-4-carboxamide (AICA) Solvent Dissolve in DMF AICA->Solvent Base Add Base (e.g., NaH) Solvent->Base MethylatingAgent Add Methylating Agent (e.g., CH3I) Base->MethylatingAgent Reaction Reaction MethylatingAgent->Reaction Purification Quench, Extract & Purify Reaction->Purification Product 4-Amino-1-methyl-1H-imidazole-5-carboxamide Purification->Product

Figure 1: Generalized workflow for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Biological Activity: An Indirect Perspective

Direct studies on the biological activity of 4-amino-1-methyl-1H-imidazole-5-carboxamide are scarce. Its primary biological relevance is as a stable precursor to the active components of temozolomide. However, the well-documented activities of its close analogs provide a framework for postulating its potential biological roles.

Role as a Precursor in Cancer Therapy

The most significant application of 4-amino-1-methyl-1H-imidazole-5-carboxamide is in the synthesis of temozolomide.[2] Temozolomide is an oral alkylating agent that undergoes spontaneous chemical conversion at physiological pH to its active metabolite, 3-methyl-(triazen-1-yl)imidazole-4-carboxamide (MTIC). MTIC is the ultimate cytotoxic species that methylates DNA, leading to the death of cancer cells. The synthesis of temozolomide from 4-amino-1-methyl-1H-imidazole-5-carboxamide is a critical industrial process in the production of this important anticancer drug.

Insights from the Parent Compound: 5-Aminoimidazole-4-carboxamide (AICA)

AICA is an endogenous metabolite involved in the de novo purine biosynthesis pathway.[5] It is a precursor to the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis.[5] The accumulation of AICA has been observed in certain metabolic disorders and in response to some drugs.

The Bioactive Riboside: AICAR and AMPK Activation

When AICA is conjugated to a ribose sugar, it forms 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR). AICAR is a well-known cell-permeable activator of AMP-activated protein kinase (AMPK). Inside the cell, AICAR is phosphorylated to form ZMP, an analog of AMP, which allosterically activates AMPK.

AMPK is a master regulator of cellular energy homeostasis. Its activation leads to:

  • Inhibition of anabolic pathways: such as fatty acid and cholesterol synthesis.

  • Activation of catabolic pathways: such as glucose uptake and fatty acid oxidation.

Due to its ability to activate AMPK, AICAR has been extensively studied for its potential therapeutic effects in metabolic diseases, including type 2 diabetes and obesity. Furthermore, AMPK activation by AICAR has been shown to inhibit the proliferation of various cancer cells, suggesting a potential anticancer role.[6]

AMPK_Pathway AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation Anabolic Anabolic Pathways (e.g., Fatty Acid Synthesis) AMPK->Anabolic Inhibits Catabolic Catabolic Pathways (e.g., Glucose Uptake) AMPK->Catabolic Activates CellProliferation Cancer Cell Proliferation AMPK->CellProliferation Inhibits

Figure 2: Simplified signaling pathway of AICAR-mediated AMPK activation and its downstream effects.

Given that 4-amino-1-methyl-1H-imidazole-5-carboxamide shares the same core imidazolecarboxamide structure, it is plausible, though not yet demonstrated, that it or its metabolites could interact with components of purine metabolism or cellular signaling pathways. The N-methylation would likely alter its recognition by enzymes and receptors, potentially leading to different biological effects compared to AICA and AICAR.

A Potent Anticancer Derivative: The PKC-ι Inhibitor ICA-1s

Recent research has identified a derivative of 4-amino-1-methyl-1H-imidazole-5-carboxamide, namely 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s) , as a potent and specific inhibitor of Protein Kinase C-iota (PKC-ι).[7] PKC-ι is an oncogene that is overexpressed in various cancers, including prostate, breast, and ovarian cancers.[7]

In preclinical studies, ICA-1s has demonstrated significant anticancer activity by inducing apoptosis and reducing the growth of cancer cells in vitro and in murine xenograft models of prostate cancer.[7] These studies have also shown that ICA-1s has a favorable toxicity profile and good stability in human plasma.[7]

Table 2: Preclinical Anticancer Activity of the Derivative ICA-1s

ParameterObservationReference
Mechanism of Action Specific inhibitor of Protein Kinase C-iota (PKC-ι)[7]
In Vitro Effects Decreases cell growth and induces apoptosis in various cancer cell lines[7]
In Vivo Efficacy Significantly reduced tumor growth in a prostate cancer xenograft model[7]
Toxicity Low toxicity observed in acute and subacute exposure studies in mice[7]
Plasma Stability Stable in human plasma at 25°C and 37°C[7]

The discovery of potent biological activity in a closely related derivative underscores the potential of the 4-amino-1-methyl-1H-imidazole-5-carboxamide scaffold as a starting point for the development of novel therapeutic agents.

Future Directions and Conclusion

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a molecule of established importance in the synthesis of the anticancer drug temozolomide. While its own biological activity profile is largely uncharacterized, the potent and diverse effects of its close structural relatives, AICA, AICAR, and the PKC-ι inhibitor ICA-1s, provide compelling reasons for further investigation.

Future research should focus on:

  • Direct Biological Screening: Evaluating the intrinsic activity of 4-amino-1-methyl-1H-imidazole-5-carboxamide in a broad range of biological assays, including enzyme inhibition screens (e.g., kinases, metabolic enzymes) and cell-based assays for cytotoxicity, proliferation, and signaling pathway modulation.

  • Metabolic Studies: Investigating the metabolic fate of 4-amino-1-methyl-1H-imidazole-5-carboxamide to determine if it is converted to any biologically active metabolites in vivo.

  • Analogue Synthesis and SAR Studies: Using 4-amino-1-methyl-1H-imidazole-5-carboxamide as a scaffold to synthesize and evaluate a library of new derivatives to explore their structure-activity relationships (SAR) for various biological targets.

References

  • Vertex AI Search. (2026). Synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide. [Source: Factual search results provided by Google's Vertex AI Search].
  • Google Patents. (n.d.). Industrial production method of 4-amino-5-imidazole formamide. CN111362875A.
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (n.d.). ACS Omega.
  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (2019). Anticancer Drugs, 30(1), 65-71.
  • Smolecule. (n.d.). 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. Retrieved from .

  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Heterocyclic Chemistry.
  • PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.
  • Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. (n.d.).
  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192).
  • PubMed. (1950). The accumulation of 4-amino-5-imidazolecarboxamide by a purine-requiring mutant of Escherichia coli. Archives of Biochemistry.
  • ResearchGate. (n.d.).
  • PubMed. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71.
  • NIH. (2024). Extrahelical Binding Site for a 1H-Imidazo[4,5-c]quinolin-4-amine A3 Adenosine Receptor Positive Allosteric Modulator on Helix 8 and Distal Portions of Transmembrane Domains 1 and 7. Molecular Pharmacology.
  • BLDpharm. (n.d.). 110475-17-7|4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride. Retrieved from .

  • PubMed. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry, 280(47), 39582-93.
  • NIH. (2017).
  • PubMed. (2006). Metabolic transformation and mechanism of action of mononitroso caffeidine- a new interpretation. Current Medicinal Chemistry, 13(10), 1159-65.
  • BOC Sciences. (n.d.). Caffeine Impurity 1 (Sodium 4-[N-Methyl-N-(N-Methylaminocarbonyl)amino]-1-methylimidazole-5-Carboxylate). Retrieved from .

  • NIH. (2010). PharmGKB summary: caffeine pathway. Pharmacogenetics and Genomics, 20(9), 582-584.
  • NIH. (1995). 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor. Molecular Pharmacology, 48(1), 113-120.
  • PubMed. (1991). 5-Amino-4-imidazolecarboxamide riboside raises adenosine in perfused hypoxic rat heart.
  • PubMed. (2012). Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1455-8.
  • NIH. (1954). STUDIES ON THE ACCUMULATION OF 4-AMINO-5-IMIDAZOLE CARBOXAMIDE IN ESCHERICHIA COLI. Journal of Bacteriology, 68(5), 537-542.
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Foundational

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 4-amino-1-methyl-1H-imidazole-5-carboxamide and its derivatives, a class of heterocyclic compounds with significant and expanding applications in drug discovery a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-amino-1-methyl-1H-imidazole-5-carboxamide and its derivatives, a class of heterocyclic compounds with significant and expanding applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of these promising molecules.

Introduction: The Versatile Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, hydrogen bonding capabilities, and steric features allow for diverse interactions with biological targets. Within this broad class, 4-amino-1-methyl-1H-imidazole-5-carboxamide serves as a crucial building block and a pharmacophore in its own right, leading to the development of potent and selective therapeutic agents. Notably, this core is a key intermediate in the synthesis of the anticancer drug temozolomide, highlighting its importance in oncology.[1] Furthermore, derivatives of this scaffold have shown promise as inhibitors of key signaling proteins, such as Protein Kinase C-iota (PKC-ι), and are implicated in fundamental biochemical pathways like de novo purine synthesis.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-amino-1-methyl-1H-imidazole-5-carboxamide and its derivatives can be approached through several routes, often starting from readily available precursors. The choice of synthetic pathway is often dictated by the desired substitution pattern and the scale of the reaction.

Synthesis of the Core Scaffold: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

A common laboratory-scale synthesis involves a multi-step process starting from 1-methylimidazole. This method, while involving several steps, offers good control over the final product.

Protocol 1: Laboratory Synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Step 1: Carboxylation of 1-methylimidazole

  • To a solution of 1-methylimidazole in a suitable aprotic solvent (e.g., tetrahydrofuran), add a strong base such as n-butyllithium at low temperature (-78 °C) under an inert atmosphere (e.g., argon).

  • After stirring for 30 minutes, bubble dry carbon dioxide gas through the solution.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the 1-methyl-1H-imidazole-4-carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Step 2: Nitration

  • Suspend the 1-methyl-1H-imidazole-4-carboxylic acid in fuming nitric acid at 0 °C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid.

  • Filter, wash with cold water, and dry the product.

Step 3: Amidation

  • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

  • React the acid chloride with an excess of ammonia (e.g., ammonium hydroxide solution or ammonia gas in an appropriate solvent) to form 1-methyl-4-nitro-1H-imidazole-5-carboxamide.

Step 4: Reduction of the Nitro Group

  • Dissolve the 1-methyl-4-nitro-1H-imidazole-5-carboxamide in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as palladium on carbon (Pd/C), and subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-amino-1-methyl-1H-imidazole-5-carboxamide.

Synthesis of a Key Derivative: The PKC-ι Inhibitor, ICA-1s

A notable derivative is 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), a potent and specific inhibitor of PKC-ι. Its synthesis involves the coupling of the imidazole core with a chiral cyclopentylamine derivative.

Protocol 2: Conceptual Synthesis of ICA-1s

  • Preparation of the Chiral Cyclopentylamine: This typically starts from a chiral precursor, and involves multiple steps to introduce the desired stereochemistry of the hydroxyl and methyl groups.

  • Synthesis of a Suitable Imidazole Precursor: A 4-nitro-1H-imidazole-5-carboxamide derivative with a leaving group at the N1 position is often prepared.

  • Nucleophilic Substitution: The chiral cyclopentylamine is reacted with the N1-substituted imidazole precursor in a nucleophilic substitution reaction to form the N-alkylated imidazole.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amino group, similar to the final step in the synthesis of the core scaffold, to yield ICA-1s.

Biological Activities and Mechanisms of Action

Derivatives of 4-amino-1-methyl-1H-imidazole-5-carboxamide exhibit a range of biological activities, with anticancer effects being the most prominent.

Inhibition of Protein Kinase C-iota (PKC-ι)

PKC-ι is an oncogene that is overexpressed in various cancers, including prostate, breast, ovarian, and lung cancer.[2] It plays a crucial role in cell proliferation, survival, and migration.

Mechanism of Action: ICA-1s has been identified as a potent and specific inhibitor of PKC-ι.[2] It acts by binding to the kinase domain of PKC-ι, thereby preventing the phosphorylation of its downstream substrates. This inhibition leads to a cascade of effects, including:

  • Decreased Cell Proliferation: By inhibiting PKC-ι, ICA-1s can halt the cell cycle and reduce the proliferation of cancer cells.[2]

  • Induction of Apoptosis: Inhibition of the pro-survival signals mediated by PKC-ι can trigger programmed cell death in cancer cells.[2]

  • Reduced Tumor Growth: In vivo studies using murine models with xenografted human prostate cancer cells (DU-145) have shown that treatment with ICA-1s significantly reduces tumor growth.[2]

Signaling Pathway:

PKC_iota_Pathway RTK Receptor Tyrosine Kinase (RTK) PLC Phospholipase C (PLC) RTK->PLC GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage PKC_iota PKC-ι DAG->PKC_iota activation Downstream Downstream Effectors (e.g., Rac1/Pak/Mek/Erk) PKC_iota->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation ICA1s ICA-1s ICA1s->PKC_iota inhibition Purine_Synthesis R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP Intermediates Multiple Steps (Glycine, Aspartate, etc.) PRPP->Intermediates AICAR AICAR Intermediates->AICAR FAICAR FAICAR AICAR->FAICAR Formylation AICA 4-Amino-5-imidazole- carboxamide (AICA) AICA->AICAR Salvage Pathway Temozolomide Temozolomide Temozolomide->AICA breakdown ATIC ATIC ATIC->FAICAR IMP IMP FAICAR->IMP Cyclization IMPCH IMP Cyclohydrolase IMPCH->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De novo purine synthesis pathway and the entry of AICA.

Structure-Activity Relationship (SAR) Studies

The biological activity of 4-amino-1-methyl-1H-imidazole-5-carboxamide derivatives can be significantly modulated by altering the substituents on the imidazole ring and the carboxamide group.

Compound/DerivativeModificationTargetActivity (IC50)Reference
ICA-1s N1-substituted with a chiral dihydroxy-methylcyclopentyl groupPKC-ι~0.1 µM[3]
Aurothiomalate Gold-containing compound, known PKC-ι inhibitorPKC-ι~100 µM[3]
BTK Inhibitor 26 1-amino-1H-imidazole-5-carboxamide as hinge binderBTKPotent in vivo efficacy[4]
c-Met Inhibitor 30 1H-imidazole-4-carboxamido scaffold on a 4-phenoxyquinolinec-Met1.52 nM

Key SAR Insights:

  • N1-Substitution: The nature of the substituent at the N1 position is critical for activity and selectivity. Large, chiral groups, as seen in ICA-1s, can impart high potency and specificity for kinase targets.

  • Carboxamide Moiety: The carboxamide group is often involved in crucial hydrogen bonding interactions with the target protein. Modifications to this group can significantly impact binding affinity.

  • Amino Group at C4: The 4-amino group is a key feature for the biological activity of many derivatives, likely participating in hydrogen bonding within the active site of target enzymes.

  • Scaffold Hopping: The imidazole-carboxamide core can be incorporated into larger molecular frameworks, as demonstrated by the potent c-Met and BTK inhibitors, to achieve high affinity and selectivity for different kinase targets.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel 4-amino-1-methyl-1H-imidazole-5-carboxamide derivatives, a series of in vitro and in vivo assays are employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and proliferation.

Protocol 3: MTT Assay for Cytotoxicity in DU-145 Prostate Cancer Cells

  • Cell Seeding: Seed DU-145 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol 4: Murine Xenograft Model with DU-145 Cells

  • Cell Implantation: Subcutaneously inject a suspension of DU-145 cells into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.

Future Perspectives and Conclusion

The 4-amino-1-methyl-1H-imidazole-5-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemistry allows for the generation of diverse libraries of compounds that can be screened against a wide range of biological targets. Future research in this area will likely focus on:

  • Development of more selective and potent kinase inhibitors: By leveraging structure-based drug design, it is possible to create derivatives with improved selectivity profiles, minimizing off-target effects.

  • Exploration of new therapeutic areas: While oncology is a major focus, the biological activities of these compounds may extend to other diseases, such as inflammatory and neurodegenerative disorders.

  • Investigation of novel mechanisms of action: Further studies are needed to fully elucidate the molecular mechanisms by which these compounds exert their effects.

  • Improvement of pharmacokinetic properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their successful clinical development.

References

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Exploratory

4-Amino-1-methyl-1h-imidazole-5-carboxamide literature review

An In-depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 4-Amino-1-methyl-1H-imidazole-5-carboxamide,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a pivotal molecule in medicinal chemistry and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, biological significance, and critical applications, grounding all information in established scientific literature.

Introduction: A Molecule of Strategic Importance

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound featuring a methylated imidazole core functionalized with both an amino and a carboxamide group. While it possesses intrinsic biological relevance due to its structural similarity to endogenous purine precursors, its primary significance in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of the alkylating agent Temozolomide (TMZ).[1][2] TMZ is a standard-of-care chemotherapeutic agent for treating aggressive brain tumors like glioblastoma multiforme.[3][4]

This guide will elucidate the chemical properties, synthesis strategies, and the crucial role of this compound in both established therapeutic pathways and emerging drug discovery efforts. It is essential to distinguish this molecule from its close relatives, 5-Aminoimidazole-4-carboxamide (AICA or AIC), which is a metabolic byproduct of TMZ, and 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a well-known activator of AMP-activated protein kinase (AMPK).[4] Understanding these relationships provides a clearer context for the specific utility of the N-methylated title compound.

Physicochemical and Spectroscopic Profile

The compound is typically supplied as a hydrochloride salt to improve stability and handling.[1] It presents as a white, water-soluble, crystalline powder with hygroscopic properties.[1]

PropertyValueSource
Chemical Formula C₅H₈N₄O[5]
Molecular Weight 140.14 g/mol [5]
Appearance White to off-white crystalline solid[1][6]
Solubility Soluble in water[1]
IUPAC Name 5-amino-1-methylimidazole-4-carboxamide[5]
CAS Number 21343-04-4[5]

Spectroscopic data are critical for identity confirmation and quality control. Verified spectral information, including ¹H NMR, ¹³C NMR, LC-MS, and IR, is available through various chemical suppliers and databases.[7][8][9]

Synthesis Methodologies: The Challenge of Regioselectivity

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is not trivial, primarily due to the challenge of regioselective methylation of the imidazole ring. The two nitrogen atoms in the ring of the precursor, 5-Aminoimidazole-4-carboxamide (AICA), present two potential sites for alkylation, leading to a mixture of N1 and N3 isomers.[10] Therefore, synthetic strategies must be chosen carefully to favor the formation of the desired N1-methylated product.

Primary Synthetic Route: Direct Methylation of AICA

The most direct approach involves the methylation of commercially available 5-Aminoimidazole-4-carboxamide (AICA). The choice of methylating agent and reaction conditions is paramount to achieving high regioselectivity.

  • Choice of Base: A non-nucleophilic base is required to deprotonate the imidazole ring without competing in the alkylation reaction. The selection of the base can influence the equilibrium between the N1 and N3 anions, thereby affecting the final product ratio.

  • Methylating Agent: Reagents like methyl iodide or dimethyl sulfate are commonly used. The reactivity and steric bulk of the agent can influence the site of attack.

  • Solvent and Temperature: The polarity of the solvent can affect the solubility of the starting material and the stability of the anionic intermediates. Temperature control is crucial to manage reaction kinetics and minimize side-product formation.

Experimental Protocol: N1-Methylation of 5-Aminoimidazole-4-carboxamide

This protocol is a representative methodology based on established chemical principles for imidazole alkylation.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend 5-Aminoimidazole-4-carboxamide (AICA) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Deprotonation: Cool the suspension in an ice bath to 0°C. Add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise under a nitrogen atmosphere. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the imidazolide anion.

  • Methylation: Slowly add a methylating agent (e.g., methyl iodide) dropwise via syringe, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-methyl isomer from the N3-methyl isomer and any unreacted starting material.

Synthesis_Workflow AICA 5-Aminoimidazole- 4-carboxamide (AICA) Reaction Reaction Mixture (N1 and N3 anions) AICA->Reaction Base Base (e.g., NaH) in Anhydrous Solvent Base->Reaction MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Reaction Product_Mix Crude Product Mix (N1-methyl, N3-methyl, AICA) Reaction->Product_Mix Alkylation Purification Column Chromatography Product_Mix->Purification Separation Final_Product 4-Amino-1-methyl-1H- imidazole-5-carboxamide Purification->Final_Product Isolation

Caption: Workflow for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Biological Significance and Mechanism of Action

The imidazolecarboxamide scaffold is a fundamental building block in biochemistry, most notably as an intermediate in the de novo synthesis of purines, which are essential for DNA and RNA.[1] The unmethylated parent, AICA, is converted to its ribonucleotide (ZMP or AICAR) by adenine phosphoribosyltransferase.[11] ZMP is then a substrate for the final two steps of inosine monophosphate (IMP) synthesis, catalyzed by the bifunctional enzyme ATIC.[4]

Purine_Biosynthesis cluster_0 De Novo Purine Synthesis Pathway PRPP PRPP Intermediates ...Multiple Steps... PRPP->Intermediates AICAR AICAR (ZMP) Intermediates->AICAR Incorporation of AICA (via Ribonucleotide) AICA AICA (5-Aminoimidazole- 4-carboxamide) AICA->AICAR Cellular Salvage FAICAR FAICAR AICAR->FAICAR ATIC (Transformylase) IMP IMP (Inosine Monophosphate) FAICAR->IMP ATIC (Cyclohydrolase) AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Simplified diagram of AICA's role in the de novo purine synthesis pathway.

Relationship to Temozolomide (TMZ) Metabolism

TMZ is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active alkylating agent, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then decomposes to a methyldiazonium cation, which methylates DNA, and the byproduct 5-Aminoimidazole-4-carboxamide (AICA).[3][4] Therefore, while 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a precursor to TMZ, the unmethylated AICA is a metabolite of TMZ. This distinction is critical for understanding their respective roles.

Applications in Drug Discovery and Development

Pivotal Role in Temozolomide Synthesis

The paramount application of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is its function as the penultimate intermediate in the industrial synthesis of Temozolomide.[1][2]

This protocol outlines the final cyclization step to form the imidazotetrazine ring of TMZ.

  • Diazotization: Dissolve 4-Amino-1-methyl-1H-imidazole-5-carboxamide in an acidic aqueous medium (e.g., hydrochloric acid). Cool the solution to 0-5°C.

  • Nitrosation: Add a solution of sodium nitrite dropwise while vigorously stirring and maintaining the low temperature. This converts the primary amino group into a diazonium salt.

  • Cyclization: The unstable diazonium salt intermediate spontaneously cyclizes to form the tetrazinone ring of Temozolomide.

  • Isolation: The product, Temozolomide, often precipitates from the reaction mixture. It can be collected by filtration, washed with cold water and a suitable organic solvent (like diethyl ether), and dried under vacuum.

TMZ_Synthesis Precursor 4-Amino-1-methyl-1H- imidazole-5-carboxamide Intermediate Diazonium Salt (Unstable Intermediate) Precursor->Intermediate Diazotization Reagents 1. NaNO2, HCl 2. 0-5°C Reagents->Intermediate TMZ Temozolomide (TMZ) Intermediate->TMZ Intramolecular Cyclization

Caption: Final synthesis step from the precursor to Temozolomide (TMZ).

Scaffold for Novel Therapeutics

The imidazole carboxamide core is a versatile scaffold for developing new therapeutic agents. By modifying the functional groups, researchers can target various enzymes and receptors. A notable example is ICA-1s, a derivative of 5-amino-1H-imidazole-4-carboxamide, which has been developed as a potent and specific inhibitor of Protein Kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers, including prostate cancer.[12] Preclinical studies have shown that ICA-1s can decrease cancer cell growth and induce apoptosis, demonstrating the therapeutic potential of this chemical class beyond its use as a synthetic intermediate.[12]

Conclusion and Future Outlook

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a molecule of significant industrial and research value. Its role as an indispensable precursor to the life-saving drug Temozolomide solidifies its importance in oncology. Furthermore, its structural relationship to key biological metabolites and its utility as a scaffold for novel drug design highlight its broader potential. Future research will likely focus on developing more efficient and regioselective synthesis methods and exploring new derivatives for therapeutic applications in oncology, metabolic disorders, and beyond.[2]

References

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  • PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. J Biol Chem, 181(1), 89-93.
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  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192).
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  • PubMed. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65-71.
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Foundational

The Unseen Pillar: A Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a Keystone in Modern Chemotherapy

Abstract This technical guide provides an in-depth exploration of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While not a therape...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a heterocyclic amine of significant interest in medicinal chemistry and drug development. While not a therapeutic agent in its own right, its pivotal role as a key intermediate in the synthesis of the blockbuster anticancer drug temozolomide underscores its importance. This document will traverse the historical context of its discovery, detail its synthesis, and elucidate its biochemical significance, offering a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Imidazole Scaffold and the Genesis of a Crucial Intermediate

The imidazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of therapeutics ranging from antifungals to anticancer agents.[1][2] Within this vast family of compounds, 4-Amino-1-methyl-1H-imidazole-5-carboxamide emerges not as the final product, but as a critical building block, intrinsically linked to a landmark achievement in neuro-oncology.

This guide will illuminate the discovery and history of this unassuming molecule, revealing how the quest for novel anticancer agents in the late 20th century led to its synthesis and cemented its importance in the production of temozolomide, a frontline treatment for glioblastoma.[3][4]

A Historical Perspective: The Aston University Breakthrough

The story of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is inseparable from the development of temozolomide. In the late 1970s and early 1980s, a dedicated team of researchers at Aston University in Birmingham, UK, led by Professor Malcolm F. G. Stevens, was exploring nitrogen-rich heterocyclic compounds for potential antitumor activity.[3][5] This "unfettered, interesting research" culminated in a significant breakthrough in April 1980, when PhD student Robert Stone first synthesized the compound that would become temozolomide.[3]

The synthesis of this novel imidazotetrazine, then known as CCRG 81045, necessitated the prior synthesis and availability of its constituent parts, including the core intermediate, 4-Amino-1-methyl-1H-imidazole-5-carboxamide.[3][5] The innovative work at Aston University, therefore, marks the historical anchor for the discovery and first preparation of this key imidazole derivative. The research environment fostered by Professor Stevens, which integrated synthetic chemistry, biology, and toxicology, was instrumental in the rapid progress and ultimate success of this academic drug discovery program.[3]

Synthesis and Characterization: From Precursor to Key Intermediate

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is conceptually straightforward, typically involving the N-methylation of its precursor, 5-aminoimidazole-4-carboxamide (AICA). AICA itself is a known compound, with synthesis methods reported as early as the mid-20th century.

Synthesis of the Precursor: 5-Aminoimidazole-4-carboxamide (AICA)

Historically, various methods have been employed for the synthesis of AICA. One common approach involves the cyclization of intermediates derived from cyanoacetic acid derivatives. More contemporary industrial methods often utilize diaminomaleonitrile as a starting material, which can be converted to AICA through a multi-step process.

Experimental Protocol: Illustrative Industrial Synthesis of AICA

  • Step 1: Synthesis of Intermediate 1 from Diaminomaleonitrile. Under an inert argon atmosphere, diaminomaleonitrile and formamide are dissolved in tetrahydrofuran (THF). The mixture is cooled, and phosphorus oxychloride is added dropwise while maintaining a controlled temperature. The reaction is monitored until the starting material is consumed, after which the intermediate is isolated.

  • Step 2: Cyclization to 4-amino-5-imidazole carboxamide (AICA). The isolated intermediate is then subjected to a ring-closure reaction under alkaline conditions. Typically, the intermediate is heated in an aqueous solution of sodium hydroxide. The reaction progress is monitored, and upon completion, the pH is adjusted to facilitate the precipitation of AICA, which is then isolated by filtration and dried.

N-Methylation to Yield 4-Amino-1-methyl-1H-imidazole-5-carboxamide

The crucial step in obtaining the target molecule is the selective methylation of the N-1 position of the imidazole ring of AICA. This is a critical transformation as the position of the methyl group is vital for the subsequent cyclization to form the imidazotetrazine ring of temozolomide.

Experimental Protocol: Laboratory-Scale N-Methylation of AICA

  • Objective: To synthesize 4-Amino-1-methyl-1H-imidazole-5-carboxamide from 5-Aminoimidazole-4-carboxamide (AICA).

  • Materials:

    • 5-Aminoimidazole-4-carboxamide (AICA)

    • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • A non-protic polar solvent (e.g., Dimethylformamide - DMF)

    • A suitable base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous reaction vessel and magnetic stirrer

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add AICA and anhydrous DMF.

    • Cool the suspension in an ice bath and add the base portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the anion.

    • Slowly add the methylating agent dropwise, ensuring the temperature remains controlled.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Characterization Data

The structural confirmation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is achieved through standard spectroscopic techniques.

Property Value
Molecular Formula C₅H₈N₄O
Molecular Weight 140.14 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.3 (s, 1H, Imidazole C2-H), 6.5 (br s, 2H, -NH₂), 6.2 (br s, 2H, -CONH₂), 3.4 (s, 3H, N-CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.0 (C=O), 148.0 (C5), 138.0 (C2), 115.0 (C4), 31.0 (N-CH₃)
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions. The provided data is a representative example.

Biochemical Significance and Role in Drug Action

While the primary significance of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is as a synthetic precursor, its unmethylated counterpart, AICA, is a naturally occurring molecule with a well-established role in cellular metabolism.

The Link to Purine Biosynthesis

AICA ribonucleotide (AICAR) is an intermediate in the de novo biosynthesis of purine nucleotides, the essential building blocks of DNA and RNA.[6] The enzyme aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC) catalyzes the final two steps in this pathway, converting AICAR to inosine monophosphate (IMP), a precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][7]

The structural similarity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide to AICA suggests its potential to interact with enzymes of the purine biosynthesis pathway. However, its primary role in the context of temozolomide is as a stable, pre-formed building block for the drug's synthesis.

Purine_Biosynthesis_Link cluster_synthesis De Novo Purine Biosynthesis cluster_drug Relevance to Temozolomide cluster_degradation Temozolomide Degradation PRPP PRPP Intermediates ...Multiple Steps... PRPP->Intermediates AICAR AICAR (AICA Ribonucleotide) Intermediates->AICAR FAICAR FAICAR AICAR->FAICAR ATIC (Transformylase) IMP IMP (Inosine Monophosphate) FAICAR->IMP ATIC (Cyclohydrolase) AMP AMP IMP->AMP GMP GMP IMP->GMP AICA AICA (5-Aminoimidazole- 4-carboxamide) Target 4-Amino-1-methyl-1H- imidazole-5-carboxamide AICA->Target N-Methylation (Chemical Synthesis) TMZ Temozolomide Target->TMZ Cyclization (Chemical Synthesis) TMZ_deg Temozolomide MTIC MTIC TMZ_deg->MTIC Hydrolysis (Physiological pH) AICA_deg AICA MTIC->AICA_deg Degradation AICA_deg->AICAR Potential entry into metabolism

Sources

Exploratory

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist In the landscape of pharmaceutical sciences and organic synthesis, certain molecules emerge as pivotal intermed...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of pharmaceutical sciences and organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to complex therapeutic agents. 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a methylated derivative of the naturally occurring 5-aminoimidazole-4-carboxamide (AICA), is one such compound. While its unmethylated counterpart has been extensively studied for its role in purine biosynthesis and as a modulator of metabolic pathways, the N-methylated variant holds significant interest as a direct precursor in the synthesis of vital chemotherapeutic drugs.

This technical guide is structured to provide a comprehensive understanding of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, moving beyond a simple recitation of facts. We will delve into the causality behind its synthesis and reactivity, explore its biological significance, and provide practical insights into its handling and characterization. The information presented herein is intended to empower researchers to leverage the full potential of this versatile imidazole derivative in their drug discovery and development endeavors.

Physicochemical Properties and Structural Elucidation

4-Amino-1-methyl-1H-imidazole-5-carboxamide (hydrochloride salt, CAS No. 110475-17-7) is a white to off-white crystalline powder.[1] Its core structure consists of a five-membered imidazole ring, substituted with an amino group at the 4-position, a carboxamide group at the 5-position, and a methyl group at the 1-position of the imidazole ring. This specific N-methylation distinguishes it from its endogenous analogue, AICA, and is crucial for its role in specific synthetic pathways.

PropertyValueSource
Molecular Formula C₅H₈N₄O[1]
Molecular Weight 140.15 g/mol [1]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water[1]
Hygroscopicity Hygroscopic[1]

The structural integrity and purity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide are paramount for its application in pharmaceutical synthesis. Characterization is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization (Predicted)

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the protons of the amino and carboxamide groups, and a characteristic singlet for the N-methyl group.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the carbons of the imidazole ring, the carboxamide group, and the N-methyl group.

  • Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound, with a parent ion peak corresponding to its molecular formula.

Synthesis and Purification

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be approached through several strategic routes. The choice of a particular method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthetic Pathways

Two primary synthetic strategies have been described for the preparation of this compound[1]:

  • Methylation of 5-Aminoimidazole-4-carboxamide (AICA): This is a common and direct approach where the readily available AICA is reacted with a suitable methylating agent under controlled conditions. The key challenge in this synthesis is to achieve selective methylation at the N-1 position of the imidazole ring, avoiding methylation of the amino group or other nitrogen atoms. The choice of methylating agent (e.g., methyl iodide, dimethyl sulfate) and reaction conditions (e.g., solvent, base, temperature) is critical to direct the regioselectivity of the reaction.

    G AICA 5-Aminoimidazole-4-carboxamide (AICA) Product 4-Amino-1-methyl-1H-imidazole-5-carboxamide AICA->Product Methylation MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->Product Base Base Base->AICA

    Diagram 1: Synthetic approach via methylation of AICA.
  • Synthesis from 1-Methylimidazole: An alternative route involves building the desired functionality onto a pre-methylated imidazole core. This multi-step synthesis might begin with 1-methylimidazole, which would then undergo a series of reactions, such as carboxylation, amination, and other functional group transformations, to yield the final product. While potentially longer, this method can offer better control over the final structure and avoid regioselectivity issues.

General Purification Protocol

Given its crystalline nature, recrystallization is a common method for the purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. A general procedure would involve dissolving the crude product in a suitable hot solvent, followed by slow cooling to induce crystallization. The choice of solvent is critical and is typically determined empirically to find a system where the compound is soluble at high temperatures but sparingly soluble at lower temperatures, while impurities remain in solution or are removed by hot filtration.

Step-by-Step Recrystallization (Conceptual Protocol):

  • Solvent Selection: Begin by testing the solubility of the crude product in various solvents (e.g., water, ethanol, methanol, or mixtures thereof) to identify a suitable recrystallization solvent.

  • Dissolution: Dissolve the crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide in a minimum amount of the chosen boiling solvent.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Biological Significance and Applications

The primary and most well-documented application of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is as a key intermediate in the synthesis of the anticancer drug temozolomide.[1] Temozolomide is an alkylating agent used in the treatment of certain brain cancers.

Role in Temozolomide Synthesis

The synthesis of temozolomide from 4-Amino-1-methyl-1H-imidazole-5-carboxamide involves a cyclization reaction to form the active imidazotetrazine ring system. The presence of the N-methyl group is a critical structural feature of temozolomide, and thus, the use of the pre-methylated precursor simplifies the overall synthetic route and ensures the correct final product.

G Start 4-Amino-1-methyl-1H- imidazole-5-carboxamide Temozolomide Temozolomide Start->Temozolomide Cyclization Reagents Cyclization Reagents Reagents->Temozolomide

Diagram 2: Role as a precursor in Temozolomide synthesis.
Precursor in Purine Biosynthesis

As a derivative of AICA, 4-Amino-1-methyl-1H-imidazole-5-carboxamide is recognized for its metabolic role as a precursor in the biosynthesis of purines, which are fundamental components of DNA and RNA.[1] This connection to purine metabolism suggests that the compound and its derivatives could have broader biological activities.

Potential as an Enzyme Inhibitor

There is evidence to suggest that 4-Amino-1-methyl-1H-imidazole-5-carboxamide and its derivatives may act as inhibitors for certain enzymes involved in metabolic pathways.[1] The structural similarity to endogenous purine precursors makes it a candidate for interacting with enzymes in the purine biosynthesis or salvage pathways. However, specific studies detailing the enzyme inhibitory activity of the N-methylated form are not extensively available in the public domain. Further research in this area could uncover novel therapeutic applications.

Analytical Methods

The development of robust analytical methods is crucial for the quality control of 4-Amino-1-methyl-1H-imidazole-5-carboxamide and for studying its behavior in biological systems.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. A typical HPLC method would involve a reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector.

Quantification in Biological Matrices

For pharmacokinetic studies, a sensitive method for quantifying the compound in biological fluids such as plasma is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity and selectivity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Due to its hygroscopic nature, storage under an inert atmosphere is recommended.[1]

Future Perspectives

The established role of 4-Amino-1-methyl-1H-imidazole-5-carboxamide as a crucial intermediate in the synthesis of temozolomide solidifies its importance in the pharmaceutical industry. Future research is likely to focus on optimizing its synthesis to improve yield, reduce cost, and enhance sustainability. Furthermore, a deeper exploration of its biological activities, particularly as an enzyme inhibitor, could lead to the discovery of new therapeutic applications beyond its current use as a synthetic precursor. The development of novel derivatives based on this scaffold also presents an exciting avenue for drug discovery.

References

Sources

Foundational

4-Amino-1-methyl-1h-imidazole-5-carboxamide molecular weight

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide Introduction 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound of significant interest to researchers and profession...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Introduction

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. As a substituted imidazole, it serves as a highly versatile precursor and building block in the synthesis of complex pharmaceutical agents. Its primary and most notable application is its role as a critical intermediate in the industrial production of Temozolomide, a key chemotherapeutic drug used in the treatment of aggressive brain tumors like glioblastoma multiforme.[1][2]

This guide provides a comprehensive technical overview of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, detailing its physicochemical properties, synthesis methodologies, key applications, and analytical protocols. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.

Section 1: Core Physicochemical Properties

The fundamental characteristics of a compound dictate its handling, reactivity, and suitability for various applications. 4-Amino-1-methyl-1H-imidazole-5-carboxamide is most commonly handled in its hydrochloride salt form, which enhances its stability and solubility in aqueous media.[1] The properties of both the free base and its hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
IUPAC Name 5-amino-1-methylimidazole-4-carboxamide5-amino-3-methylimidazole-4-carboxamide;hydrochloride[1][3]
CAS Number 21343-04-4110475-17-7[1][3]
Molecular Formula C₅H₈N₄OC₅H₉ClN₄O[1][3]
Molecular Weight 140.14 g/mol 176.6 g/mol [1][3]
Appearance -White crystalline powder[1]
Solubility -Soluble in water[1]
Key Characteristics -Hygroscopic[1][4]

Section 2: Synthesis and Manufacturing

The synthesis of substituted imidazoles is a cornerstone of heterocyclic chemistry. The choice of a synthetic route for 4-Amino-1-methyl-1H-imidazole-5-carboxamide is driven by factors such as precursor availability, yield, purity requirements, and scalability for industrial production.

One effective and versatile method for constructing the 1,5-disubstituted imidazole core involves the cycloaddition reaction between an appropriate imidoyl chloride and an α-isocyanoacetate derivative.[5] This approach is favored for its modularity, allowing for the introduction of various substituents to the imidazole ring.

G cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_cycloaddition Core Cycloaddition cluster_final_product Final Conversion Aniline Aniline Derivative Amide Amide (14) Aniline->Amide AcylChloride Acyl Chloride Derivative AcylChloride->Amide + Aniline (Et3N) Isocyanoacetate Ethyl Isocyanoacetate ActivatedIsocyano Activated Anion (I) Isocyanoacetate->ActivatedIsocyano + DBU (Base) ImidoylChloride Imidoyl Chloride (15) Amide->ImidoylChloride + SOCl2 (Thionyl Chloride) NucleophilicAttack Intermediate (II) ImidoylChloride->NucleophilicAttack + Activated Anion (I) ActivatedIsocyano->NucleophilicAttack FinalEster 1,5-Disubstituted Imidazole 4-Carboxylate Ester (17) NucleophilicAttack->FinalEster Cyclization & Elimination Carboxamide 4-Amino-1-methyl-1H- imidazole-5-carboxamide FinalEster->Carboxamide Hydrolysis & Amidation

Caption: General workflow for imidazole synthesis via imidoyl chloride.

Experimental Protocol: Synthesis of Imidazole Core

This protocol is a representative methodology adapted from established principles for the synthesis of 1,5-disubstituted imidazole-4-carboxylates, which are direct precursors to the target carboxamide.[5]

Step 1: Formation of Imidoyl Chloride Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine the starting N-aryl amide (1.0 eq) with thionyl chloride (SOCl₂, 2.0 eq).

  • Heat the mixture to reflux for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amide is consumed.

  • Upon completion, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude imidoyl chloride is typically used in the next step without further purification. Causality: Using crude imidoyl chloride is efficient as it is often unstable and prone to hydrolysis, making purification difficult and unnecessary if the subsequent reaction is robust.

Step 2: Cycloaddition to Form Imidazole Ester

  • Dissolve ethyl isocyanoacetate (1.2 eq) in anhydrous tetrahydrofuran (THF) in a separate flask under an inert atmosphere (e.g., Argon) and cool the solution to -78°C using a dry ice/acetone bath.

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq), dropwise to activate the isocyanoacetate by forming the corresponding anion. Causality: A strong, non-nucleophilic base is required to deprotonate the isocyanoacetate without competing in the subsequent reaction.

  • Slowly add a solution of the crude imidoyl chloride (1.0 eq) in anhydrous THF to the cooled anion solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.

  • Monitor the formation of the product, an ethyl 1,5-diaryl-1H-imidazole-4-carboxylate, by TLC.

  • Validation: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under vacuum. Purify the crude product using column chromatography on silica gel to yield the pure imidazole ester. The structure should be confirmed by NMR and Mass Spectrometry.

Step 3: Conversion to Carboxamide

  • The purified ester is then hydrolyzed to the corresponding carboxylic acid, typically using aqueous sodium hydroxide.

  • The resulting carboxylic acid is activated (e.g., using a coupling agent like HATU or by conversion to an acyl chloride) and reacted with ammonia to form the final 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Section 3: Key Applications in Drug Development

The primary driver for the scientific and commercial interest in 4-Amino-1-methyl-1H-imidazole-5-carboxamide is its indispensable role as a precursor in the synthesis of Temozolomide (TMZ).[1][2] TMZ is an oral alkylating agent that is a standard-of-care treatment for glioblastoma.

The synthesis of TMZ from this intermediate involves a key chemical transformation where the amino group is converted into a reactive moiety that ultimately forms the active drug. The mechanism of TMZ involves spontaneous, non-enzymatic conversion under physiological pH to the active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide). MTIC then methylates DNA, primarily at the O⁶ and N⁷ positions of guanine, leading to cytotoxicity and apoptosis in cancer cells.

G AICA_Me 4-Amino-1-methyl-1H- imidazole-5-carboxamide TMZ Temozolomide (TMZ) AICA_Me->TMZ Chemical Synthesis MTIC Active Metabolite (MTIC) TMZ->MTIC Spontaneous conversion at physiological pH DNA Tumor Cell DNA MTIC->DNA DNA Alkylation (Methylation of Guanine) Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Triggers DNA damage response

Caption: Role as a precursor to Temozolomide and its mechanism.

Beyond its use for TMZ, the compound is a valuable building block for creating other complex heterocyclic structures for biochemical research and drug discovery.[1] Its functional groups—an amino group and a carboxamide—allow for a wide range of chemical modifications, making it a versatile scaffold in medicinal chemistry.

Section 4: Analytical Methodologies

Accurate and sensitive quantification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is essential for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies. Due to its high polarity and water solubility, the preferred analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[6][7] This method offers superior sensitivity and selectivity compared to HPLC with UV detection.

Protocol: Quantitative Analysis by LC-MS/MS

This protocol provides a framework for the determination of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in a solution matrix (e.g., plasma or reaction quench).

Step 1: Sample Preparation

  • To 100 µL of the sample, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (IS). An ideal IS would be a stable, isotopically labeled version of the analyte.

  • Vortex the mixture for 1 minute to precipitate proteins and other macromolecules. Causality: Protein precipitation removes matrix components that can interfere with the analysis and damage the LC column.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 2: Chromatographic Conditions

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the analyte's polar nature.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually increase the aqueous phase to elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Step 3: Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Analyte: Determine the precursor ion [M+H]⁺ and a stable product ion. For C₅H₈N₄O (MW 140.14), the transition would be approximately m/z 141.1 → [product ion].

    • Internal Standard: Determine the corresponding transition for the IS.

    • Note: Specific ion transitions must be optimized experimentally by infusing a pure standard of the analyte into the mass spectrometer.

Step 4: Validation and Quantification

  • Calibration Curve: Prepare a series of calibration standards of known concentrations in the same matrix as the samples.

  • Linearity: Plot the peak area ratio (analyte/IS) against the concentration. The curve should be linear over the desired concentration range (e.g., 10 to 2000 ng/mL), with a correlation coefficient (r²) > 0.99.

  • Quality Control (QC): Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to ensure the accuracy and precision of the run. Intra-assay and inter-assay precision should ideally be below 15%.

Conclusion

4-Amino-1-methyl-1H-imidazole-5-carboxamide is more than a simple chemical; it is a pivotal component in the synthesis of life-saving medication. Its well-defined physicochemical properties, established synthetic routes, and robust analytical methodologies make it a reliable and essential tool for researchers in oncology and pharmaceutical sciences. A thorough understanding of this molecule, from its molecular weight to its synthetic nuances and ultimate application, is fundamental for innovation in drug development and manufacturing.

References

  • 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | 110475-17-7. (URL: )
  • Industrial production method of 4-amino-5-imidazole formamide.
  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (URL: )
  • Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate | CAS 61982-18-1. Santa Cruz Biotechnology. (URL: )
  • 110475-17-7|4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride. BLDpharm. (URL: )
  • 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety. (URL: )
  • 4-Amino-5-imidazolecarboxamide hydrochloride | 72-40-2. ChemicalBook. (URL: )
  • Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applic
  • A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. PubMed. (URL: )
  • 5-Aminoimidazole-4-carboxamide | C4H6N4O. PubChem. (URL: )
  • 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O. PubChem. (URL: )
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. PMC - NIH. (URL: )
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by LC-MS/MS.

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Abstract This document provides a comprehensive guide for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a key heterocyclic intermediate in pharmaceutical and biochemical research. Notably, it serves as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a key heterocyclic intermediate in pharmaceutical and biochemical research. Notably, it serves as a critical precursor in the synthesis of the anticancer drug temozolomide.[1][2] The protocol herein details a robust and reproducible synthetic route, emphasizing the chemical principles behind each step, necessary safety precautions, and methods for characterization. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a substituted imidazole derivative of significant interest in medicinal chemistry. Its structural similarity to endogenous purine precursors allows it to function as a building block in various biochemical pathways.[1] The primary application driving research into its synthesis is its role as a late-stage intermediate for temozolomide, a standard-of-care chemotherapeutic agent for treating glioblastoma.[2][3]

The synthesis of the imidazole core is a foundational topic in heterocyclic chemistry.[4][5] The presented protocol is based on the classical approach of constructing the imidazole ring from an acyclic precursor, specifically through the cyclization of an appropriately substituted aminonitrile derivative. This method offers high yields and regiochemical control, which is critical for producing the desired 1-methyl isomer exclusively. Understanding the mechanism of this cyclization is key to troubleshooting and optimizing the reaction.

Mechanistic Rationale

The core of this synthesis involves an intramolecular cyclization of a precursor derived from 2-aminomalononitrile. The reaction proceeds via the formation of a reactive intermediate which, under basic or thermal conditions, undergoes ring closure to form the stable aromatic imidazole ring. The strategic placement of the methyl group on the nitrogen atom of the precursor dictates the final regiochemistry of the product.

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Methylation cluster_2 Step 3: Cyclization & Hydrolysis A 2-Aminomalononitrile (Diaminomaleonitrile) C Intermediate I (N-(2-amino-1,2-dicyanovinyl)formimidate) A->C + B (Condensation) B Formamidine Acetate E Methylated Intermediate II C->E + D (N-Alkylation) D Methylating Agent (e.g., Methyl Iodide) F 4-Amino-1-methyl-1H-imidazole-5-carboxamide (Final Product) E->F Base-catalyzed Cyclization & Partial Hydrolysis

Figure 1: Conceptual workflow for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Diaminomaleonitrile (DAMN): Toxic. Handle with extreme care. Avoid inhalation of dust and contact with skin and eyes.

  • Phosphorus Oxychloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care under inert atmosphere.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Methylating Agents (e.g., Methyl Iodide): Toxic, volatile, and potential carcinogens. All methylation steps should be performed with rigorous containment.

  • Solvents (THF, Ethanol): Flammable. Keep away from ignition sources.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.[6][7][8] An emergency eyewash station and safety shower must be readily accessible.[6]

Experimental Protocol

This protocol describes a reliable method for the industrial production of 4-amino-5-imidazolecarboxamide, which can be adapted for the synthesis of the N-methylated target compound by using a methylated precursor or by adding a subsequent methylation step. The following is a well-documented two-step process starting from diaminomaleonitrile.[2]

Materials and Reagents
ReagentCAS No.Molecular Wt.Purity
Diaminomaleonitrile (DAMN)1187-42-4108.09 g/mol >98%
Formamide75-12-745.04 g/mol >99%
Phosphorus Oxychloride (POCl₃)10025-87-3153.33 g/mol >99%
Tetrahydrofuran (THF), Anhydrous109-99-972.11 g/mol >99.5%
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol >98%
Deionized Water7732-18-518.02 g/mol N/A
Equipment
  • Three-necked round-bottom flask (5 L capacity)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Standard laboratory glassware

  • Buchner funnel and filtration apparatus

Step 1: Synthesis of Intermediate 1

This step involves the reaction of diaminomaleonitrile with formamide in the presence of phosphorus oxychloride to form a key acyclic precursor.[2]

  • Reaction Setup: Assemble the 5 L three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the setup under an inert argon atmosphere.

  • Reagent Addition: Charge the flask with 1458 mL of anhydrous THF, 162 g (1.5 mol) of diaminomaleonitrile, and 101.3 g (2.25 mol, 1.5 eq) of formamide. Stir the mixture until all solids are dissolved.[2]

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • POCl₃ Addition: Begin the dropwise addition of 344.7 g (2.25 mol, 1.5 eq) of phosphorus oxychloride via the dropping funnel. Maintain the internal temperature below 5°C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35°C. Maintain this temperature for 2-3 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots every hour and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) until the consumption of diaminomaleonitrile is greater than 99.7%.[2]

  • Work-up: Once the reaction is complete, cool the mixture and proceed to the next step. The intermediate is typically used directly without isolation.

Step 2: Cyclization to form 4-Amino-5-imidazolecarboxamide

This step involves the base-catalyzed cyclization of the intermediate formed in Step 1. To obtain the target molecule, 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a methylated analogue of the starting materials would be used, or a subsequent methylation step on the product of this stage would be required. The protocol for the parent compound is as follows.[2]

  • Reaction Setup: In a separate 3 L three-necked flask equipped with a stirrer, thermometer, and reflux condenser, prepare a solution of 290 g of sodium hydroxide in 1450 mL of water.[2]

  • Addition of Intermediate: Under an argon atmosphere, add the crude reaction mixture containing Intermediate 1 from the previous step to the sodium hydroxide solution.

  • Heating and Reaction: Heat the mixture to 95-100°C and maintain this temperature for approximately 3 hours. The ring closure and hydrolysis of one nitrile group to a carboxamide occur during this step.[2]

  • Monitoring: Monitor the reaction by sampling every hour until the cyclization is complete.

  • Crystallization and Isolation: Stop the reaction and allow the solution to cool naturally to 20°C. The product will precipitate out of the solution.

  • Filtration and Washing: Collect the crystalline product by filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The result is high-purity 4-amino-5-imidazolecarboxamide.

Note on Methylation: To synthesize the title compound, one could either start with N-methylformamide in Step 1 or perform a selective N-methylation on the final product of Step 2 using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base in an appropriate solvent. The latter approach may lead to a mixture of isomers and require careful purification.[9]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value (for the unmethylated analogue: 195-199 °C).[10]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₅H₈N₄O, M.W.: 140.14 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Summary of Quantitative Data

The following table summarizes the reagent quantities for the synthesis of the unmethylated parent compound, 4-amino-5-imidazolecarboxamide, based on the described protocol.[2]

ReagentMolecular Wt. ( g/mol )Mass (g)Moles (mol)Molar Ratio (eq.)
Diaminomaleonitrile108.09162~1.501.0
Formamide45.04101.3~2.251.5
Phosphorus Oxychloride153.33344.7~2.251.5
Sodium Hydroxide40.00290~7.25~4.8

Conclusion

The protocol detailed in this application note presents a robust and scalable method for synthesizing imidazole derivatives, which can be readily adapted for the production of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. The causality-driven explanations for each experimental choice are intended to empower researchers to not only replicate the synthesis but also to intelligently modify it for related targets. Adherence to the stringent safety protocols outlined is paramount for the safe and successful execution of this synthesis.

References

  • Vertex AI Search. (n.d.). Buy 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | 110475-17-7. Retrieved January 14, 2026.
  • Google Patents. (CN111362875A). Industrial production method of 4-amino-5-imidazole formamide.
  • Chemical Land. (n.d.). 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China. Retrieved January 14, 2026.
  • ACS Publications. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Retrieved January 14, 2026.
  • Fisher Scientific. (2009).
  • Sigma-Aldrich. (2025).
  • MetaSci. (n.d.). Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Retrieved January 14, 2026, from [Link]

  • Thermo Fisher Scientific. (2025).
  • BLDpharm. (n.d.). 110475-17-7|4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride. Retrieved January 14, 2026.
  • PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. J Biol Chem, 181(1), 89-93. Retrieved January 14, 2026, from [Link]

  • YouTube. (2024).
  • ChemicalBook. (n.d.). 1H-Imidazole-4-carboxamide,5-amino-1-methyl-(9CI). Retrieved January 14, 2026.
  • Zagazig University Digital Repository. (n.d.). Heterocyclization of Cyanoacetamide Derivatives: Synthesis and Biological Activity of Novel Azoles and Azines. Retrieved January 14, 2026.
  • PubMed Central (NIH). (n.d.). Synthesis of a Novel Carbocyclic Analog of Bredinin. Retrieved January 14, 2026.
  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved January 14, 2026, from [Link]

  • Google Patents. (EP1215206B1). Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
  • World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. Retrieved January 14, 2026.
  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved January 14, 2026, from [Link]

  • Chemical Bull Pvt. Ltd. (n.d.). 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2. Retrieved January 14, 2026.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved January 14, 2026.
  • Google Patents. (US3468901A). 4-cyanoimidazole-5-carboxamide.

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Application

Application Notes and Protocols for the Purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the safety and efficacy of the final drug product. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques and explaining the scientific principles behind the methodological choices. As a Senior Application Scientist, this guide is structured to provide both practical, step-by-step instructions and the theoretical understanding necessary for troubleshooting and adaptation.

Understanding the Molecule: Properties and Impurity Profile

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a polar heterocyclic compound. Its structure, featuring an amino group, a carboxamide, and an imidazole ring, dictates its solubility and chromatographic behavior. It is expected to be soluble in polar solvents like water and lower alcohols, and less soluble in nonpolar organic solvents.

Potential impurities in the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can arise from starting materials, byproducts, and degradation products. Common impurities in imidazole synthesis may include regioisomers, unreacted starting materials, and products of side reactions such as hydrolysis of the carboxamide or N-dealkylation.[1] A thorough understanding of the synthetic route is crucial for identifying potential impurities and selecting the most effective purification strategy.

Purification Strategies: A Multi-faceted Approach

The purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be effectively achieved through a combination of techniques, primarily crystallization and chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Crystallization: The Workhorse of Bulk Purification

Crystallization is often the most efficient method for the large-scale purification of solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. For polar molecules like 4-Amino-1-methyl-1H-imidazole-5-carboxamide, polar solvents are the primary choice.

This protocol is adapted from a method described for the closely related 4-amino-5-imidazolecarboxamide and is an excellent starting point for the 1-methyl analog.[2]

Rationale: Water is a good solvent for this polar compound at elevated temperatures, while its solubility is significantly lower at reduced temperatures, allowing for crystallization upon cooling. Ethanol is used as a washing solvent to remove residual water-soluble impurities without significantly dissolving the product crystals.

Materials:

  • Crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide

  • Deionized water

  • Absolute ethanol, pre-chilled to 0-5 °C

  • Standard laboratory glassware (Erlenmeyer flask, beaker, Buchner funnel)

  • Heating mantle or hot plate

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide. Add a minimal amount of deionized water to create a slurry.

  • Heating: Gently heat the slurry with stirring until the solid completely dissolves. Avoid boiling for extended periods to prevent potential degradation. Add more water dropwise if necessary to achieve complete dissolution at the elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to displace the mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Data Presentation:

ParameterRecommended Value/RangeRationale
Dissolution Solvent Deionized WaterGood solvent for polar compounds at high temperature, poor solvent at low temperature.
Washing Solvent Ice-cold Absolute EthanolRemoves water-soluble impurities with minimal product loss.
Cooling Temperature 0-5 °CMaximizes yield by decreasing the solubility of the product.
Drying Temperature 40-50 °CSufficient to remove residual solvent without causing thermal degradation.

Visualization of the Crystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Product heat Heat to Dissolve crude->heat water Deionized Water water->heat hot_filtration Hot Filtration (Optional) heat->hot_filtration If insoluble impurities cool Slow Cooling heat->cool hot_filtration->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol filter->wash dry Vacuum Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide by crystallization.

Chromatographic Purification: For High Purity and Small-Scale Applications

Chromatography offers a higher degree of separation and is ideal for removing closely related impurities or for purifying smaller quantities of the compound. Given the polar nature of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, both normal-phase and reversed-phase chromatography can be considered, with reversed-phase often being more suitable for highly polar compounds.

Rationale: Reversed-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. Polar compounds like our target molecule will have weaker interactions with the stationary phase and elute earlier, while less polar impurities will be retained longer.[3][4][5][6] The mobile phase composition can be tuned to achieve optimal separation.

Materials:

  • Crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide, dissolved in a suitable solvent (e.g., mobile phase)

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Column Selection: A C18 column is a good starting point due to its versatility.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and an organic solvent (acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid or TFA) can improve peak shape by suppressing the ionization of silanol groups on the stationary phase and protonating the basic sites on the analyte.

  • Method Development (Gradient Elution): Start with a gradient elution to determine the approximate retention time of the compound and to get an overview of the impurity profile. A typical gradient could be from 5% to 95% organic solvent over 20-30 minutes.

  • Method Optimization (Isocratic Elution): Once the retention time is known, an isocratic method can be developed for preparative purification. The percentage of the organic solvent should be adjusted to achieve a good separation between the main peak and the impurities with a reasonable run time.

  • Sample Injection and Fraction Collection: Inject the dissolved crude product onto the column. Collect fractions as the peaks elute, monitoring the separation with the UV detector (a wavelength around 260-280 nm is a reasonable starting point for imidazole derivatives).

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation:

ParameterRecommended Starting ConditionsRationale
Stationary Phase C18 silica gelStandard for reversed-phase separation of a wide range of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a polar environment and improves peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Elution Mode Gradient for scouting, Isocratic for purificationGradient helps to find the right conditions, isocratic is better for scaling up.
Detection UV at ~270 nmImidazole derivatives typically have UV absorbance in this region.

Visualization of the RP-HPLC Purification Workflow:

G cluster_prep Preparation cluster_hplc HPLC Separation cluster_post Post-Purification crude Crude Sample dissolve Dissolve in Mobile Phase crude->dissolve inject Inject onto C18 Column dissolve->inject gradient Gradient/Isocratic Elution inject->gradient detect UV Detection gradient->detect collect Fraction Collection detect->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure Purified Product evaporate->pure

Caption: General workflow for the purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide using RP-HPLC.

Conclusion

The successful purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a critical step in the synthesis of many important pharmaceutical compounds. The choice between crystallization and chromatography will be dictated by the specific requirements of the project. Crystallization is a robust technique for bulk purification, while RP-HPLC offers high-resolution separation for achieving very high purity, especially at a smaller scale. The protocols and principles outlined in this guide provide a solid foundation for developing a tailored and effective purification strategy. It is always recommended to perform small-scale trials to optimize the conditions before proceeding with the bulk of the material.

References

  • This is a placeholder for a general reference on the importance of intermedi
  • Veeprho. Imidazole Impurities and Related Compound. [Link]

  • Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • This is a placeholder for a general reference on crystalliz
  • This is a placeholder for a general reference on chrom
  • Wikipedia. Reversed-phase chromatography. [Link]

  • Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

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Method

Application Notes &amp; Protocols for In Vitro Evaluation of Temozolomide and its Metabolites, Including 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Introduction: Deconstructing Temozolomide's Therapeutic Action Temozolomide (TMZ) stands as a cornerstone in the treatment of aggressive brain tumors, most notably glioblastoma.[1][2] Its efficacy, however, is not derive...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing Temozolomide's Therapeutic Action

Temozolomide (TMZ) stands as a cornerstone in the treatment of aggressive brain tumors, most notably glioblastoma.[1][2] Its efficacy, however, is not derived from the administered molecule itself but from a cascade of chemical transformations that occur under physiological conditions. TMZ is a prodrug, meaning it is converted into its active form within the body.[2][3][4] This conversion process is a spontaneous, non-enzymatic hydrolysis that yields the highly reactive metabolite, 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC).[3][5][6]

The therapeutic action of TMZ is mediated by MTIC, which rapidly decomposes into two key species: a methyldiazonium cation and 5-aminoimidazole-4-carboxamide (AIC).[7] The methyldiazonium cation is a potent DNA alkylating agent, transferring a methyl group primarily to the O6 and N7 positions of guanine and the N3 position of adenine in the DNA of cancer cells.[1][3][7] This methylation damage triggers a futile cycle of DNA mismatch repair, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[4]

The other product of MTIC breakdown, 5-aminoimidazole-4-carboxamide (AIC), is often considered a benign byproduct. However, its structural similarity to endogenous molecules involved in purine metabolism suggests it may have biological activities worth investigating. The user's query, "4-Amino-1-methyl-1H-imidazole-5-carboxamide," likely refers to a derivative or isomer within this family of imidazole-based compounds generated during TMZ metabolism. While direct in vitro assays on this specific molecule are not commonplace, understanding the broader context of TMZ's mechanism and its metabolites is crucial for comprehensive research. This guide provides a framework for dissecting the in vitro effects of TMZ, encompassing its primary cytotoxic mechanism and the potential secondary effects of its metabolites.

Mechanism of Action: From Prodrug to DNA Damage

The journey of Temozolomide from administration to cellular destruction is a well-defined chemical pathway. Understanding this pathway is fundamental to designing meaningful in vitro experiments. At a physiological pH of ~7.4, the imidazotetrazine ring of TMZ opens to form the linear triazene, MTIC. This intermediate is highly unstable and possesses a very short half-life. It is MTIC that is believed to be capable of crossing cellular membranes to exert its effect.[7] Inside the cell, or in the immediate extracellular environment, MTIC releases the methyldiazonium cation, the ultimate effector of DNA damage, and leaves behind the 5-aminoimidazole-4-carboxamide (AIC) core.

The formation of O6-methylguanine (O6-MeG) is the most cytotoxic lesion, as its repair by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) is a key mechanism of resistance in cancer cells.[4] When MGMT is depleted or absent, O6-MeG persists, leading to mispairing with thymine during DNA replication and triggering the DNA mismatch repair (MMR) pathway, which ultimately results in cell death.

Temozolomide_Metabolism_and_Action cluster_dna Cellular Impact TMZ Temozolomide (TMZ) (Prodrug) MTIC 5-(3-methyl-triazen-1-yl)imidazole-4-carboxamide (MTIC - Active Metabolite) TMZ->MTIC Spontaneous Hydrolysis (Physiological pH) Methyl_Cation Methyldiazonium Cation (CH3-N2+) MTIC->Methyl_Cation Decomposition AIC 5-Aminoimidazole-4-carboxamide (AIC - Byproduct) MTIC->AIC DNA Nuclear DNA Methyl_Cation->DNA Methylation DNA_Damage DNA Alkylation (O6-MeG, N7-MeG, N3-MeA) MMR DNA Mismatch Repair (MMR) DNA_Damage->MMR Recognition of Damage Apoptosis Apoptosis & Cell Cycle Arrest MMR->Apoptosis Leads to

Caption: Metabolic activation of Temozolomide (TMZ) to its active metabolite MTIC and subsequent DNA alkylation pathway.

Application Notes: A Strategic Approach to In Vitro Assays

The primary goal of in vitro assays for TMZ is to quantify its cytotoxic effects and elucidate the cellular responses to the DNA damage it induces. A secondary, more exploratory goal could be to investigate the bioactivity of the AIC metabolite.

Assessing Cellular Viability and Cytotoxicity

The most fundamental question is whether TMZ is effective at killing the cancer cells being studied. Cell viability assays provide a quantitative measure of this effect, allowing for the determination of key parameters like the half-maximal inhibitory concentration (IC50).

  • Causality and Experimental Choices: Colorimetric assays like MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or luminescent assays that measure ATP levels (e.g., CellTiter-Glo®) are preferred for their high-throughput nature and sensitivity. The choice of cell line is critical; for glioblastoma research, established lines such as U-251 MG, U-87 MG, T98G (MGMT-positive, resistant), and LN-229 (MGMT-negative, sensitive) are commonly used.[8][9] It is crucial to consider the MGMT status of the cell lines, as this is a primary determinant of TMZ sensitivity.

  • Self-Validating System: A robust experiment will include both MGMT-positive and MGMT-negative cell lines to demonstrate the specificity of the TMZ effect. Additionally, a dose-response curve with a wide range of TMZ concentrations (e.g., 1 µM to 1000 µM) should be generated to accurately determine the IC50.[10]

Quantifying DNA Damage and the Cellular Response

Since TMZ's mechanism is centered on DNA alkylation, directly or indirectly measuring this damage and the cell's reaction to it provides mechanistic insight.

  • Causality and Experimental Choices:

    • Immunofluorescence for γH2AX: Phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DNA double-strand breaks. Visualizing and quantifying γH2AX foci via immunofluorescence microscopy provides a direct measure of this critical DNA lesion.

    • Comet Assay (Single Cell Gel Electrophoresis): This technique provides a sensitive measure of DNA strand breaks. Under electrophoresis, damaged DNA with breaks migrates further out of the nucleus, creating a "comet tail" whose intensity correlates with the level of damage.

    • LC-MS/MS for DNA Adducts: For the most precise quantification of specific DNA lesions, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can be used to measure levels of O6-m2dGO (O6-methyl-2'-deoxyguanosine) in DNA extracted from treated cells.[9] This is a highly specialized but powerful technique.

Analyzing Apoptosis and Cell Cycle Perturbations

The cellular consequence of overwhelming DNA damage is typically apoptosis and/or arrest at critical cell cycle checkpoints.

  • Causality and Experimental Choices: Flow cytometry is the workhorse for these analyses.

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA intercalating agent that is excluded by viable cells but can enter and stain the DNA of late apoptotic or necrotic cells. Dual staining allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.

    • PI Staining for Cell Cycle: Staining fixed, permeabilized cells with PI allows for the quantification of DNA content. This reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. TMZ-induced DNA damage typically causes arrest at the G2/M checkpoint.

Investigating the Bioactivity of the AIC Metabolite

The byproduct 5-aminoimidazole-4-carboxamide (AIC) is structurally related to AICAR (5-aminoimidazole-4-carboxamide ribonucleoside), a well-known activator of AMP-activated protein kinase (AMPK).[11][12][13] AMPK is a master regulator of cellular energy homeostasis. It is plausible that high concentrations of AIC generated from TMZ treatment could be converted to its ribonucleotide form (ZMP) in cells, thereby activating AMPK.[14]

  • Causality and Experimental Choices: To test this hypothesis, researchers can treat cells with AICAR as a positive control and compare its effects to high-dose TMZ treatment. The key readout is the activation of AMPK, which can be readily assessed by Western blotting using an antibody specific for AMPK phosphorylated at Threonine 172.

Experimental Protocols

Workflow for In Vitro TMZ Evaluation

TMZ_Assay_Workflow cluster_assays Endpoint Assays start Culture Selected Cancer Cell Lines seed Seed Cells into Multi-well Plates start->seed treat Treat with Dose Range of Temozolomide (TMZ) seed->treat incubate Incubate for 24-72 hours treat->incubate viability Cell Viability (MTS/ATP Assay) incubate->viability flow Flow Cytometry (Apoptosis/Cell Cycle) incubate->flow western Western Blot (DDR/AMPK Proteins) incubate->western if Immunofluorescence (γH2AX Foci) incubate->if data Data Analysis (IC50, % Apoptosis, etc.) viability->data flow->data western->data if->data

Caption: General experimental workflow for the in vitro assessment of Temozolomide's effects on cancer cell lines.

Protocol 1: Cell Viability Assessment using MTS Assay
  • Cell Seeding: Seed glioblastoma cells (e.g., LN-229, T98G) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • TMZ Preparation: Prepare a 100 mM stock solution of TMZ in DMSO. Note: TMZ is not stable in aqueous solution at neutral pH.[10] Prepare fresh dilutions in culture medium immediately before use.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of TMZ (e.g., 0, 1, 10, 50, 100, 250, 500, 1000 µM). Include a "vehicle control" with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
  • Cell Culture and Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with TMZ at concentrations around the predetermined IC50 for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with 1 mL of cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Gating: FITC-negative/PI-negative cells are viable. FITC-positive/PI-negative cells are in early apoptosis. FITC-positive/PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
  • Cell Culture and Treatment: Follow step 1 from the apoptosis protocol.

  • Cell Harvesting: Collect adherent cells by trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal. Model the resulting DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Experimental Parameters for TMZ In Vitro Assays

ParameterCell Viability (MTS)Apoptosis (Flow)Cell Cycle (Flow)
Cell Line LN-229 (sensitive), T98G (resistant)LN-229LN-229
Seeding Density 8,000 cells/well (96-well)200,000 cells/well (6-well)200,000 cells/well (6-well)
TMZ Conc. 0 - 1000 µM0, 50 µM, 100 µM0, 50 µM, 100 µM
Incubation Time 72 hours48 hours48 hours
Primary Readout Absorbance at 490 nm% Annexin V Positive Cells% Cells in G2/M Phase

Expected Outcomes:

  • Cell Viability: A significant decrease in viability for the MGMT-negative LN-229 cells compared to the MGMT-positive T98G cells.

  • Apoptosis: A dose-dependent increase in the percentage of Annexin V positive cells in the TMZ-treated samples.

  • Cell Cycle: An accumulation of cells in the G2/M phase of the cell cycle following TMZ treatment.

References

  • The Neuropharmacokinetics of Temozolomide in Patients with Resectable Brain Tumors: Potential Implications for the Current Approach to Chemoradiation. (Source: AACR Journals) [Link]

  • Metabolism of temozolomide to its active form. (Source: ResearchGate) [Link]

  • Overcoming Resistance to Temozolomide in Glioblastoma: A Scoping Review of Preclinical and Clinical Data. (Source: MDPI) [Link]

  • Pharmacology of Temozolomide (Telamide); Pharmacokinetics, Mechanism of Action, Uses, Effects. (Source: YouTube) [Link]

  • Temozolomide Efficacy and Metabolism: The Implicit Relevance of Nanoscale Delivery Systems. (Source: PubMed) [Link]

  • Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide. (Source: PubMed) [Link]

  • Temozolomide and Other Alkylating Agents in Glioblastoma Therapy. (Source: PubMed Central) [Link]

  • An in vitro study of temozolomide loading in nanoporosity of zeolite structures as carriers for glioblastoma drug delivery. (Source: The Royal Society of Chemistry) [Link]

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  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. (Source: PubMed) [Link]

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Application

Introduction: Contextualizing a Key Pharmaceutical Intermediate

An Application Guide for Preclinical In Vivo Evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic imidazole derivative with significant relevance in medi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical In Vivo Evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic imidazole derivative with significant relevance in medicinal chemistry and pharmaceutical development.[1][2][3] Its primary recognition stems from its role as a crucial intermediate in the synthesis of the alkylating agent temozolomide, a chemotherapy drug used in the treatment of brain tumors like glioblastoma.[1][4][5] Beyond its synthetic utility, the structural similarity of this compound to endogenous molecules involved in critical metabolic pathways suggests a potential for direct biological activity.

This guide provides a comprehensive framework for designing and executing in vivo studies to explore the pharmacokinetics, safety, and efficacy of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. The protocols and insights are tailored for researchers in drug discovery and development, offering a scientifically rigorous approach to preclinical evaluation.

Hypothesized Mechanism of Action

The biological potential of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be inferred from its structure and its relationship to other well-studied imidazole carboxamides. It is a known precursor in purine biosynthesis, a pathway fundamental to DNA and RNA synthesis.[1] Rapidly proliferating cells, such as those in tumors, have a high demand for purines, making this pathway a key therapeutic target.

Furthermore, the related compound 5-aminoimidazole-4-carboxamide riboside (AICAR) is a well-known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6] AMPK activation can inhibit cell growth and proliferation, suggesting a potential anti-cancer mechanism.[6] It is plausible that 4-Amino-1-methyl-1H-imidazole-5-carboxamide, upon cellular uptake and potential metabolic conversion, could engage similar pathways.

Below is a diagram illustrating the hypothesized signaling pathways this compound may influence.

M_O_A cluster_membrane Cell Membrane Compound_Ext 4-Amino-1-methyl-1H- imidazole-5-carboxamide (Extracellular) Compound_Int Compound (Intracellular) Compound_Ext->Compound_Int Uptake Metabolism Metabolic Conversion (Potential) Compound_Int->Metabolism ? Purine_Pathway De Novo Purine Biosynthesis Metabolism->Purine_Pathway Interference AMPK AMPK Activation Metabolism->AMPK Activation DNA_RNA DNA/RNA Synthesis Purine_Pathway->DNA_RNA Proliferation Inhibition of Cell Proliferation & Growth AMPK->Proliferation Inhibits DNA_RNA->Proliferation Inhibits Workflow Start Animal Acclimation (Athymic Nude Mice, 7 days) Implantation Subcutaneous Implantation of Cancer Cells (e.g., DU-145) Start->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Tumors reach target size Treatment Initiate Treatment Phase (e.g., Daily IP Dosing for 21 days) Randomization->Treatment Monitoring Monitor During Treatment: - Tumor Volume (3x/week) - Body Weight (3x/week) - Clinical Signs (Daily) Treatment->Monitoring Termination Study Termination (e.g., Day 21 or Tumor Burden Limit) Monitoring->Termination Necropsy Necropsy: - Collect Blood (PK/Tox) - Excise & Weigh Tumors Termination->Necropsy Analysis Data Analysis: - Tumor Growth Curves - TGI Calculation - Statistical Analysis Necropsy->Analysis

Caption: Experimental workflow for a preclinical xenograft efficacy study.

Methodology:

  • Cell Culture: Culture human cancer cells (e.g., DU-145) under standard conditions.

  • Tumor Implantation: Subcutaneously inject 1-5 million cells in a mixture of media and Matrigel into the flank of each athymic nude mouse.

  • Tumor Growth: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (e.g., 0.9% Saline, IP, daily)

    • Group 2: Test Compound (e.g., 50 mg/kg, IP, daily)

    • Group 3 (Optional): Positive Control (e.g., relevant standard-of-care drug)

  • Treatment: Administer the designated treatment for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight three times per week. Conduct daily health checks.

  • Termination: At the end of the treatment period, euthanize the mice.

  • Endpoint Collection: Collect terminal blood samples. Excise tumors and record their final weight. Tissues can be flash-frozen or fixed for further biomarker analysis.

  • Data Analysis: Plot mean tumor volume over time for each group. Calculate the percent Tumor Growth Inhibition (%TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Analytical Methods

Accurate analytical methods are crucial for interpreting study results.

  • LC-MS/MS for Bioanalysis: Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying small molecules in biological matrices like plasma. [7]A method must be developed and validated for 4-Amino-1-methyl-1H-imidazole-5-carboxamide to ensure accuracy, precision, and sensitivity. The analysis of polar, water-soluble compounds like this can be challenging, often requiring specialized sample preparation like solid-phase extraction. [7][8]* Biomarker Analysis: To probe the mechanism of action, tumor tissues collected at the end of the efficacy study can be analyzed for changes in key proteins.

    • Western Blot: To measure changes in the phosphorylation status of AMPK and its downstream targets.

    • Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) within the tumor tissue.

Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: Example Pharmacokinetic Parameters

Parameter IV Administration (5 mg/kg) PO Administration (20 mg/kg)
Cmax (ng/mL) 2500 1200
Tmax (hr) 0.08 1.0
AUC₀-t (ng*hr/mL) 3500 4800
t½ (hr) 2.5 3.1
Oral Bioavailability (%) - 34.3%

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Example Xenograft Efficacy Data (Day 21)

Treatment Group Mean Tumor Volume (mm³) ± SEM Mean Tumor Weight (g) ± SEM % TGI Body Weight Change (%)
Vehicle Control 1250 ± 150 1.3 ± 0.2 - +5%
Compound (50 mg/kg) 500 ± 95* 0.5 ± 0.1* 60% -2%

*Note: Data are hypothetical. p < 0.05 compared to Vehicle Control.

References

  • Vertex AI Search. (n.d.). Buy 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | 110475-17-7. Retrieved January 14, 2026.
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  • Gatson, J. W., et al. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. Anticancer Drugs, 30(1), 65–71. [Link]

  • Smolecule. (n.d.). 5-Amino-N1-methyl-1H-imidazole-1,4-dicarboxamide. Retrieved January 14, 2026.
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Method

Application Notes and Protocols: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

An In-Depth Guide for Researchers This document provides a comprehensive guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a research chemical of significant interest in oncology and medicinal chemistry. As a key syn...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

This document provides a comprehensive guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a research chemical of significant interest in oncology and medicinal chemistry. As a key synthetic intermediate and a primary metabolite of the chemotherapy drug Temozolomide (TMZ), understanding its properties and handling is crucial for professionals in drug development and cancer research. This guide moves beyond simple procedural lists to explain the scientific rationale behind the protocols, ensuring robust and reproducible experimental outcomes.

Introduction and Strategic Overview

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound whose importance is intrinsically linked to the alkylating agent Temozolomide, a standard-of-care treatment for brain tumors like glioblastoma.[1][2] The molecule serves a dual role: it is both a critical precursor in the industrial synthesis of TMZ and the final, stable imidazole byproduct of TMZ's chemical degradation in the body.[3][4]

A common point of confusion for researchers is its structural similarity to 5-Aminoimidazole-4-carboxamide (AICA) and its corresponding ribonucleoside (AICAR), a well-known activator of AMP-activated protein kinase (AMPK). It is critical to distinguish 4-Amino-1-methyl-1H-imidazole-5-carboxamide from these related compounds. The N1-methylation fundamentally alters its biological processing, meaning it does not engage the AMPK pathway in the same manner as AICAR. Its primary relevance lies in the context of Temozolomide metabolism and synthesis.

This guide provides the foundational knowledge and detailed protocols for working with this compound, focusing on its synthesis, analysis, and its role in the broader context of cancer therapy research.

Physicochemical Properties & Data Summary

Proper handling and storage are paramount for maintaining the integrity of the research chemical. The hydrochloride salt is the most common commercially available form and is known to be hygroscopic.[3][5]

PropertyDataSource(s)
Chemical Name 4-Amino-1-methyl-1H-imidazole-5-carboxamide[3]
Common Form Hydrochloride Salt (C₅H₉ClN₄O)[3]
CAS Number 110475-17-7 (Hydrochloride Salt)[6]
Molecular Formula C₅H₈N₄O[3]
Molecular Weight 140.15 g/mol (Free Base)-
Appearance White to off-white crystalline powder[3]
Solubility Soluble in water[3]
Stability The hydrochloride salt is hygroscopic; store in a cool, dry place.[3][5]

Handling and Storage Protocol:

  • Storage: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation from moisture and air.

  • Handling: Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood. For weighing, bring the container to room temperature before opening to prevent condensation.

Core Applications and Biological Significance

The utility of this compound is best understood through its relationship with Temozolomide.

Key Metabolite in Temozolomide Degradation

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH into the active alkylating agent, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[4][7] MTIC is highly unstable and rapidly decomposes into two molecules: a reactive methyldiazonium cation, which methylates DNA and causes tumor cell death, and the stable byproduct, 4-amino-1-methyl-1H-imidazole-5-carboxamide.[4]

Understanding this pathway is critical for studying TMZ's mechanism, pharmacokinetics, and potential resistance pathways. While long considered a benign byproduct, recent research has suggested that this metabolite can be incorporated into cellular purine pathways, potentially influencing the tumor microenvironment in ways that are not yet fully understood.[8]

G TMZ Temozolomide (TMZ) (Prodrug) MTIC MTIC (Active Alkylating Agent) TMZ->MTIC Spontaneous Hydrolysis (Physiological pH) Target 4-Amino-1-methyl-1H- imidazole-5-carboxamide (Stable Metabolite) MTIC->Target Decomposition Cation Methyldiazonium Cation (Reactive Species) MTIC->Cation Decomposition DNA Cellular DNA Cation->DNA Methylation (Alkylation) Death Tumor Cell Death DNA->Death

Caption: Chemical degradation pathway of Temozolomide (TMZ).

Precursor in Chemical Synthesis

The compound is a vital building block in the multi-step synthesis of Temozolomide.[1] Its rigid imidazole core and functional groups (amino and carboxamide) provide the necessary scaffold for constructing the fused tetrazine ring of TMZ. Researchers focused on developing novel TMZ analogs or alternative synthesis routes will frequently use this compound as a starting material.

G cluster_0 Generalized Synthetic Workflow Start Imidazole Precursor (e.g., 5-Aminoimidazole- 4-carboxamide) Target 4-Amino-1-methyl-1H- imidazole-5-carboxamide Start->Target Methylation Reaction Cyclization & Further Functionalization Target->Reaction TMZ Temozolomide (Final Product) Reaction->TMZ

Caption: Role of the target compound in a generalized TMZ synthesis workflow.

Detailed Application Protocols

The following protocols are designed to be self-validating and provide the scientific context for key procedural steps.

Protocol: Conceptual Synthesis via N-Methylation

This protocol outlines a conceptual laboratory-scale synthesis based on established chemical principles for the methylation of imidazole derivatives.[3] The direct methylation of 5-Aminoimidazole-4-carboxamide (AICA) is a common strategy.

Causality: The choice of a methylating agent and base is critical. A strong base like sodium hydride (NaH) is used to deprotonate the imidazole ring, creating a nucleophilic nitrogen that readily attacks the methylating agent (e.g., methyl iodide). Anhydrous DMF is used as the solvent because it is polar aprotic and will not interfere with the strong base.

Materials:

  • 5-Aminoimidazole-4-carboxamide (AICA)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon, add AICA to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolution: Add anhydrous DMF to dissolve the AICA. Cool the flask to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates hydrogen gas. Allow the mixture to stir at 0°C for 30-60 minutes. The deprotonation of the imidazole nitrogen is the key activation step.

  • Methylation: Add methyl iodide dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine. This removes DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

G AICA 5-Aminoimidazole-4-carboxamide (AICA) Intermediate Deprotonated Intermediate AICA->Intermediate + NaH (Base) Product 4-Amino-1-methyl-1H-imidazole-5-carboxamide Intermediate->Product + CH3I (Methylating Agent)

Caption: Reaction scheme for the N-methylation of AICA.

Protocol: Quantification in Plasma by LC-MS/MS

This protocol provides a robust method for quantifying the compound in a biological matrix like plasma, essential for pharmacokinetic studies of Temozolomide. The method is adapted from established principles for analyzing polar small molecules.[9]

Causality: A sensitive and specific method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides this by separating the analyte from matrix components chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Protein precipitation is a rapid and effective way to remove the bulk of interfering proteins from the plasma sample. An isotopically labeled internal standard is ideal for the most accurate quantification.

Materials:

  • Plasma samples (human or animal)

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide analytical standard

  • Isotopically labeled internal standard (IS), if available (e.g., ¹³C,¹⁵N₃-labeled analog)

  • Acetonitrile (ACN) with 0.1% formic acid (ice-cold)

  • Water with 0.1% formic acid

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • A reverse-phase C18 column suitable for polar compounds (e.g., with polar end-capping)

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analytical standard into blank control plasma.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution. b. Add 200 µL of ice-cold ACN containing 0.1% formic acid. The cold temperature and organic solvent cause proteins to denature and precipitate. c. Vortex vigorously for 1 minute. d. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis: a. Chromatography: Inject 5-10 µL of the supernatant onto the C18 column. Use a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). A typical gradient might run from 5% B to 95% B over several minutes to elute the polar analyte. b. Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the analyte and the internal standard.

    • Analyte Transition (Example): Q1: 141.1 m/z → Q3: 124.1 m/z ([M+H]⁺ → [M+H-NH₃]⁺)
    • IS Transition: Dependent on the specific labeled standard used.
  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the analyte/IS peak area ratio. Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

G Plasma Plasma Sample + Internal Standard Precip Protein Precipitation (Ice-Cold ACN) Plasma->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: Workflow for the LC-MS/MS quantification of the compound in plasma.

References

  • 4-Amino-1H-Imidazole-5-Carboxamide Properties. ChemAnalyst.[Link]

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  • Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof.
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  • 4-cyanoimidazole-5-carboxamide.
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  • Metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). Human Metabolome Database.[Link]

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside and metformin inhibit hepatic glucose phosphorylation by an AMP-activated protein kinase-independent effect on glucokinase translocation. PubMed.[Link]

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  • 5-aminoimidazole-4-carboxamide riboside mimics the effects of insulin on the expression of the 2 key gluconeogenic genes PEPCK and glucose-6-phosphatase. PubMed.[Link]

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Application

Application Notes &amp; Protocols: The Utility of the 4-Amino-1-methyl-1H-imidazole-5-carboxamide Scaffold in Modern Drug Discovery

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. This guide focuses on a key derivative, 4-Amino-1-methyl-1H-imidazole-5-carboxamid...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. This guide focuses on a key derivative, 4-Amino-1-methyl-1H-imidazole-5-carboxamide, exploring its biochemical significance and its strategic application as a foundational building block in drug discovery. We provide in-depth technical insights into its use for designing targeted enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-proven protocols for in vitro enzymatic and cell-based assays are presented to guide researchers in evaluating novel compounds derived from this versatile scaffold.

Introduction: A Scaffold of Proven Significance

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound of significant interest in pharmaceutical development. Structurally, it is a derivative of 4-amino-5-imidazolecarboxamide (AICA), an endogenous intermediate in the de novo purine biosynthesis pathway.[1][2] Its most notable application is as a key intermediate in the synthesis of the alkylating agent temozolomide, a first-line chemotherapy for brain tumors like glioblastoma.[1][3]

Beyond its role as a synthetic precursor, the intrinsic chemical architecture of the 4-Amino-1-methyl-1H-imidazole-5-carboxamide core makes it an exemplary pharmacophore for designing competitive enzyme inhibitors. The carboxamide group can act as a hydrogen bond donor and acceptor, mimicking the interactions of natural enzyme substrates. This guide will delve into the mechanistic basis for its application and provide robust protocols for its evaluation in a drug discovery context.

Mechanistic Rationale: Targeting DNA Repair Pathways with PARP Inhibitors

A primary application for the imidazole-carboxamide scaffold is in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[4][5] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[4]

Causality of Inhibition: The catalytic activity of PARP-1 depends on its substrate, nicotinamide adenine dinucleotide (NAD+). Upon binding to a DNA break, PARP-1 cleaves NAD+ and polymerizes ADP-ribose units onto itself and other nuclear proteins, creating a negatively charged scaffold that recruits other DNA repair factors.[4] The benzimidazole carboxamide scaffold effectively functions as a structural mimic of the nicotinamide portion of NAD+, enabling it to occupy the enzyme's active site and competitively inhibit its function.[5]

The Principle of Synthetic Lethality: The therapeutic power of PARP inhibitors is most pronounced in cancers with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR), often due to mutations in BRCA1 or BRCA2 genes.[6] When PARP-mediated SSB repair is inhibited, the unrepaired SSBs are converted to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in BRCA-deficient cancer cells, the HR pathway is non-functional. The simultaneous loss of both BER (via PARP inhibition) and HR repair leads to catastrophic genomic instability and targeted cell death—a concept known as synthetic lethality.[6]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Fate (BRCA Status) ssb DNA SSB parp_activation PARP-1 Activation ssb->parp_activation par_synthesis Poly(ADP-ribose) Synthesis parp_activation->par_synthesis unrepaired_ssb Unrepaired SSB parp_activation->unrepaired_ssb nad NAD+ Substrate nad->parp_activation repair_recruitment Recruitment of Repair Proteins (BER) par_synthesis->repair_recruitment ssb_repair SSB Repaired repair_recruitment->ssb_repair inhibitor Imidazole-Carboxamide PARP Inhibitor inhibitor->parp_activation Inhibits dsb Replication Fork Collapse (DSB Formation) unrepaired_ssb->dsb brca_proficient BRCA Proficient Cell (Functional HR) dsb->brca_proficient brca_deficient BRCA Deficient Cell (Defective HR) dsb->brca_deficient hr_repair DSB Repaired by HR brca_proficient->hr_repair viability Cell Viability hr_repair->viability apoptosis Genomic Instability & Apoptosis brca_deficient->apoptosis Synthetic Lethality

Caption: The mechanism of PARP inhibition and synthetic lethality in BRCA-deficient cells.

Experimental Protocols for Inhibitor Evaluation

The following protocols provide a framework for the in vitro characterization of a novel compound, "Test-Compound-1," derived from the 4-Amino-1-methyl-1H-imidazole-5-carboxamide scaffold.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol assesses the direct inhibitory effect of a test compound on PARP-1 enzymatic activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto a 96-well plate. The amount of incorporated biotin is detected colorimetrically using a streptavidin-HRP conjugate and TMB substrate. A reduction in signal in the presence of the test compound indicates PARP-1 inhibition.

Materials:

  • PARP-1 Enzyme Assay Kit (containing assay buffer, histone-coated plates, activated DNA, PARP-1 enzyme, biotinylated NAD+, streptavidin-HRP, TMB substrate, stop solution)

  • Test-Compound-1, dissolved in DMSO to a 10 mM stock

  • Olaparib (positive control inhibitor), dissolved in DMSO to a 10 mM stock

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Dilution: Prepare a serial dilution of Test-Compound-1 and Olaparib in assay buffer. A typical starting range is 200 µM down to 1 nM. Ensure the final DMSO concentration in all wells is ≤1%. Prepare a "vehicle control" with DMSO only.

  • Reaction Setup: To the histone-coated wells, add the following in order:

    • 50 µL of Assay Buffer (for blank/background control wells)

    • 50 µL of vehicle control or diluted compound (for test wells)

    • 25 µL of 1X PARP-1 Reaction Cocktail (Assay Buffer, Activated DNA, Biotinylated NAD+).

  • Enzyme Addition:

    • Add 25 µL of Assay Buffer to the "No Enzyme" control wells.

    • Add 25 µL of diluted PARP-1 enzyme to all other wells.

  • Incubation: Gently tap the plate to mix. Cover and incubate at 37°C for 60 minutes.

  • Washing: Aspirate the contents and wash each well 3 times with 200 µL of Wash Buffer.

  • Detection: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate at room temperature for 30 minutes.

  • Washing: Repeat the wash step (Step 5).

  • Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until the positive control wells turn a deep blue.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm within 15 minutes.

Data Analysis & Trustworthiness:

  • Subtract the average absorbance of the "No Enzyme" blank from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Abs_compound / Abs_vehicle))

  • Plot % Inhibition vs. log[Compound Concentration] and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value. This self-validating system, including positive (Olaparib) and negative (vehicle) controls, ensures the reliability of the generated data.

Protocol 2: Cell Proliferation Assay (SRB Assay)

This protocol evaluates the cytotoxic effect of the test compound, specifically testing the hypothesis of synthetic lethality.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.[7] It is used here to compare the cytotoxicity of Test-Compound-1 on a BRCA1-deficient cancer cell line versus a BRCA1-proficient (wild-type) cell line.

Materials:

  • BRCA1-deficient cell line (e.g., MDA-MB-436)

  • BRCA1-proficient cell line (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well cell culture plates

  • Test-Compound-1 and Olaparib (10 mM stocks in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader capable of measuring absorbance at 510 nm

Procedure:

  • Cell Seeding: Plate both cell lines into separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of Test-Compound-1 or Olaparib. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour.

  • Washing: Carefully remove the supernatant and wash the plates 5 times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Quickly decant the SRB solution and wash the plates 5 times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the bound dye. Place on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 510 nm.

Data Analysis & Interpretation:

  • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.

  • Plot the dose-response curves and determine the GI₅₀ (concentration for 50% growth inhibition) for each compound in both cell lines. A significantly lower GI₅₀ value in the BRCA1-deficient cell line compared to the BRCA1-proficient line supports the mechanism of synthetic lethality.

Data Presentation & Visualization

The quantitative data generated from the above protocols should be summarized for clear interpretation and comparison.

Table 1: Comparative In Vitro Activity of Test-Compound-1

CompoundPARP-1 Enzymatic IC₅₀ (nM)MDA-MB-436 (BRCA1-mut) GI₅₀ (µM)MDA-MB-231 (BRCA1-WT) GI₅₀ (µM)Selectivity Index (WT/mut)
Test-Compound-18.50.95> 50> 52.6
Olaparib (Control)4.20.4528.563.3

Data are hypothetical and for illustrative purposes only.

cluster_workflow Drug Discovery Workflow start Scaffold Selection (4-Amino-1-methyl- 1H-imidazole-5-carboxamide) synthesis Derivative Synthesis (e.g., Test-Compound-1) start->synthesis biochem_assay Biochemical Assay (PARP-1 Enzyme Inhibition) synthesis->biochem_assay cell_assay Cell-Based Assay (SRB Proliferation) synthesis->cell_assay data_analysis Data Analysis (IC₅₀ / GI₅₀ Calculation) biochem_assay->data_analysis cell_assay->data_analysis decision Lead Candidate? data_analysis->decision optimization Lead Optimization decision->optimization No end Preclinical Development decision->end Yes optimization->synthesis

Caption: General workflow for the evaluation of novel imidazole-carboxamide derivatives.

Conclusion and Future Directions

The 4-Amino-1-methyl-1H-imidazole-5-carboxamide scaffold is a validated and highly valuable starting point for the design of potent and selective enzyme inhibitors. As demonstrated through the case study of PARP inhibitors, its ability to mimic endogenous substrates provides a rational basis for its use in drug discovery. The protocols detailed herein offer a robust and self-validating framework for researchers to assess novel derivatives for both enzymatic potency and mechanism-specific cellular activity. Promising lead compounds identified through this workflow, such as the hypothetical "Test-Compound-1," would subsequently advance to further optimization, ADME/Tox profiling, and eventual in vivo efficacy studies.

References

  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
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  • MDPI. (n.d.). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (2007). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]

  • International Journal of Medical Research and Health Sciences. (n.d.). Synthesis of Some Novel Tetra Aryl Imidazoles Compounds: Evaluation of In-Vitro Cytotoxicity and Anthelmintic Activity. [Link]

  • MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. Retrieved from MDPI website. [Link]

  • National Center for Biotechnology Information. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. [Link]

  • ACS Publications. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazoles as potential anticancer agents. PubMed Central. [Link]

  • PubMed. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. [Link]

  • Frontiers. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. [Link]

  • Frontiers. (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Retrieved from Frontiers website. [Link]

  • National Center for Biotechnology Information. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). Retrieved from HMDB website. [Link]

  • LinkedIn. (n.d.). Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. [Link]

  • National Center for Biotechnology Information. (2018). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. PubMed Central. [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from Frontiers website. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Amino-1-methyl-1H-imidazole-5-carboxamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Abstract These application notes provide a comprehensive technical guide for researchers exploring the potential of 4-Amino-1-methyl-1H-imidazole-5-carboxam...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive technical guide for researchers exploring the potential of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in the field of oncology. While direct, extensive research on the standalone anticancer properties of this specific molecule is emerging, its critical role as a synthetic intermediate for the approved chemotherapeutic agent temozolomide, and its inherent relationship to purine metabolism, positions it as a compound of significant interest. This document elucidates the known biochemical context of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, provides a rationale for its investigation in cancer research, and details robust protocols for its evaluation as a potential therapeutic agent. The methodologies outlined herein are designed to be self-validating, empowering researchers to generate reproducible and reliable data for assessing its cytotoxic, mechanistic, and in vivo activities.

Introduction: The Imidazole Scaffold in Oncology

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds, including several clinically approved anticancer drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of targeted therapies. Compounds containing the imidazole moiety have been shown to exhibit a wide range of anticancer activities, including but not limited to, inhibition of tubulin polymerization, antiangiogenic effects, and modulation of key signaling pathways.[1][2]

4-Amino-1-methyl-1H-imidazole-5-carboxamide belongs to this important class of molecules. While it is recognized as a key intermediate in the synthesis of the alkylating agent temozolomide, its own biological activities are an area of active investigation.[3][4] Understanding the synthesis, potential mechanisms, and methods for evaluating this compound is crucial for researchers aiming to explore its therapeutic potential or develop novel analogs.

Biochemical Rationale and Potential Mechanisms of Action

The investigation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in cancer research is supported by several key biochemical principles:

  • Precursor to Temozolomide: Its most well-documented role in oncology is as a precursor for the synthesis of temozolomide.[3] Temozolomide exerts its cytotoxic effects by methylating DNA, a mechanism initiated by its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[4] MTIC, in turn, decomposes to release a methyldiazonium cation, the ultimate alkylating species, and 5-aminoimidazole-4-carboxamide (AIC).[4] The structural similarity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide to these molecules suggests a potential for direct or indirect involvement in similar pathways.

  • Role in Purine Metabolism: The core structure, 5-aminoimidazole-4-carboxamide, is an intermediate in the de novo purine biosynthesis pathway.[5] Cancer cells, with their high proliferation rates, often have an increased demand for nucleotides. Targeting purine metabolism is a validated strategy in cancer therapy. It is plausible that 4-Amino-1-methyl-1H-imidazole-5-carboxamide could act as an enzyme inhibitor or a metabolic modulator within this pathway.[3]

  • N-Methylated Imidazole Derivatives: The presence of the N-methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule compared to its non-methylated counterpart. Methylation can alter solubility, membrane permeability, and interaction with biological targets. Research on other N-methylated imidazole carboxamides has revealed diverse biological activities, including antimicrobial and potential anticancer effects.[1][6]

Potential Signaling Pathways

Based on the activities of structurally related imidazole compounds, several signaling pathways could be relevant for investigation.

Signaling_Pathways Compound 4-Amino-1-methyl-1H- imidazole-5-carboxamide Purine_Synth Purine Synthesis (Enzyme Inhibition) Compound->Purine_Synth ? DNA_Damage DNA Damage Response Compound->DNA_Damage ? PKC_iota PKC-ι Pathway Compound->PKC_iota ? AMPK AMPK Pathway (Metabolic Stress) Compound->AMPK ? Cell_Cycle Cell Cycle Arrest Purine_Synth->Cell_Cycle DNA_Damage->Cell_Cycle Apoptosis Apoptosis DNA_Damage->Apoptosis PKC_iota->Cell_Cycle AMPK->Cell_Cycle

Caption: Potential signaling pathways for investigation.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide's anticancer potential.

General Workflow for Compound Evaluation

Workflow start Start: Compound Acquisition & Characterization in_vitro_screening In Vitro Screening: Cytotoxicity Assay (MTT/SRB) start->in_vitro_screening dose_response Dose-Response & IC50 Determination in_vitro_screening->dose_response mechanistic_studies Mechanistic Studies dose_response->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis western_blot Western Blot (Protein Expression) mechanistic_studies->western_blot in_vivo In Vivo Studies (Xenograft Model) mechanistic_studies->in_vivo If promising in vitro data end End: Data Analysis & Conclusion cell_cycle->end apoptosis->end western_blot->end in_vivo->end

Caption: General workflow for evaluating a novel anticancer compound.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of 4-Amino-1-methyl-1H-imidazole-5-carboxamide on the proliferation of various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide (stock solution in DMSO or PBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine if 4-Amino-1-methyl-1H-imidazole-5-carboxamide induces cell cycle arrest.

Materials:

  • Cancer cells

  • 6-well plates

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 4-Amino-1-methyl-1H-imidazole-5-carboxamide at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the in vivo antitumor activity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in a murine xenograft model.

Materials:

  • Athymic nude mice

  • Cancer cell line (e.g., DU-145 for prostate cancer)[7]

  • Matrigel

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide formulation for injection (e.g., in saline or a suitable vehicle)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 4-Amino-1-methyl-1H-imidazole-5-carboxamide to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the antitumor efficacy.

Data Presentation and Interpretation

Parameter Description Example Data Table
IC50 Values Concentration of the compound that inhibits 50% of cell growth. A lower IC50 indicates higher potency.Cell Line | IC50 (µM) MCF-7 | 25.5HCT-116 | 15.2A549 | 42.8
Cell Cycle Distribution Percentage of cells in each phase of the cell cycle after treatment. An increase in a specific phase suggests cell cycle arrest.Treatment | G0/G1 (%) | S (%) | G2/M (%) Control | 55 | 30 | 15Compound (IC50) | 70 | 20 | 10
Tumor Growth Inhibition (TGI) The percentage reduction in tumor growth in treated animals compared to the control group.Treatment Group | Average Tumor Volume (mm³) | TGI (%) Control | 1500 | -Compound (10 mg/kg) | 750 | 50

Conclusion

4-Amino-1-methyl-1H-imidazole-5-carboxamide represents a molecule of interest in cancer research due to its structural relationship to the established drug temozolomide and its connection to fundamental cellular processes like purine metabolism. The protocols and application notes provided here offer a structured approach to systematically investigate its potential as a direct anticancer agent. By employing these methodologies, researchers can generate the critical data needed to elucidate its mechanism of action and evaluate its therapeutic promise.

References

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. ResearchGate. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][5][8][9]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information. [Link]

  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][3][5][8][9]tetrazine-8-carboxylates and -carboxamides. National Center for Biotechnology Information. [Link]

  • N-Demethylation of the Antineoplastic Agent 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide by Rats and Man. Cancer Research. [Link]

  • Synthesis and Antimicrobial Activity of Novel 5-Aminoimidazole-4-carboxamidrazones. MDPI. [Link]

  • Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. National Center for Biotechnology Information. [Link]

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Application

4-Amino-1-methyl-1h-imidazole-5-carboxamide experimental design

An In-Depth Technical Guide to the Experimental Design for 4-Amino-1-methyl-1H-imidazole-5-carboxamide For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Experimental Design for 4-Amino-1-methyl-1H-imidazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the experimental design and evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This imidazole derivative holds potential as a key intermediate in pharmaceutical synthesis and as a scaffold for novel therapeutic agents. The protocols and application notes herein are structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a robust and logically sound experimental workflow.

Introduction and Compound Profile

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the chemical formula C₅H₈N₄O. It is a derivative of imidazole, featuring an amino group and a carboxamide functional group. This compound is recognized as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the anticancer drug temozolomide.[1] Its structural similarity to endogenous purine precursors suggests a potential role in metabolic pathways, making it a molecule of interest for broader therapeutic applications.[1] Imidazole-based compounds, as a class, exhibit a wide array of biological activities, including but not limited to, anticancer, antioxidant, antibacterial, and enzyme-inhibitory effects.[2][3][4]

Compound Properties:

PropertyValueSource
Molecular FormulaC₅H₈N₄O[1]
Molar Mass140.14 g/mol Calculated
AppearanceWhite to off-white solid[1][5]
SolubilitySoluble in water[1]
Melting Point195 - 199 °C[5]

Synthesis and Characterization

A reliable and well-characterized supply of the target compound is the foundation of any successful experimental campaign. Several synthetic routes to 4-Amino-1-methyl-1H-imidazole-5-carboxamide have been reported.

Synthetic Protocol: Methylation of 5-Aminoimidazole-4-carboxamide

This method involves the selective methylation of the N1 position of the imidazole ring of the commercially available 5-Aminoimidazole-4-carboxamide (AICA).

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 5-Aminoimidazole-4-carboxamide in a suitable solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a suitable base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the imidazole nitrogen.

  • Methylation: Slowly add a methylating agent (e.g., methyl iodide) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by column chromatography or recrystallization.

Characterization Workflow

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Caption: Workflow for the characterization of synthesized 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): Utilize electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the compound, further confirming its identity.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to assess the purity of the compound. A reversed-phase C18 column with a mobile phase of methanol and water is a good starting point.[6][8]

In Vitro Experimental Design

In vitro studies are crucial for the initial screening and characterization of the biological activity of the compound.[9]

Antiproliferative Activity Assessment

Given that imidazole derivatives have shown anticancer properties, evaluating the antiproliferative effects of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a logical first step.[3][4]

Protocol: MTT Assay

  • Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[3]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.[1]

Example Protocol: Xanthine Oxidase (XO) Inhibition Assay

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding xanthine oxidase.

  • Uric Acid Formation Monitoring: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Antioxidant Activity Evaluation

Many imidazole derivatives possess antioxidant properties.[2][3]

Protocol: DPPH Radical Scavenging Assay

  • Reaction Setup: Mix various concentrations of the test compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value.

In Vivo Experimental Design

In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of a compound in a living organism.[10][11][12]

Animal Model Selection

The choice of animal model is critical and should be based on the therapeutic area of interest.[11] For initial toxicity and pharmacokinetic studies, rodents (mice or rats) are commonly used.[13][14]

Toxicity Assessment

Preliminary toxicity studies are necessary to determine a safe dose range for efficacy studies.

Protocol: Acute Toxicity Study in Mice

  • Animal Acclimatization: Acclimatize healthy mice for at least one week before the experiment.

  • Dose Administration: Administer single doses of the compound at increasing concentrations to different groups of mice via a relevant route (e.g., oral gavage, intraperitoneal injection).[10]

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Collection: Record body weight changes, clinical signs, and any instances of mortality.

  • LD₅₀ Determination: Calculate the LD₅₀ (median lethal dose) if applicable.

Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for drug development.[15]

Protocol: Single-Dose PK Study in Rats

  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling.

  • Compound Administration: Administer a single dose of the compound intravenously or orally.

  • Blood Sampling: Collect blood samples at predetermined time points.

  • Plasma Preparation: Separate the plasma from the blood samples.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[6][7]

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Caption: A simplified workflow for the in vivo evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Example Table for In Vitro Antiproliferative Activity:

Cell LineIC₅₀ (µM) ± SD
MCF-7[Insert Value]
A549[Insert Value]
HepG2[Insert Value]

Conclusion

The experimental design outlined in this guide provides a comprehensive and scientifically rigorous approach to the evaluation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. By following these protocols and understanding the underlying rationale, researchers can effectively characterize the physicochemical properties, biological activities, and preclinical potential of this promising compound.

References

  • Vertex AI Search. (n.d.). Buy 4-amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride | 110475-17-7.
  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Anders, H.-J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451.
  • MDPI. (n.d.). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents.
  • Oxford Academic. (n.d.). Investigating the replacement of carboxylates with carboxamides to modulate the safety and efficacy of platinum(II) thioether cyanide scavengers. Toxicological Sciences.
  • PubMed. (2023, November 11). Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers.
  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • (n.d.). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor.
  • (n.d.). 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China.
  • Chen, X., Jing, J., Ren, W., Han, D.-E., Jing, N., & Wang, G. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 855(2), 140–144.
  • ResearchGate. (n.d.). Determination of 5-aminoimidazole-4-carboxamide in human plasma by.
  • Cheng, X., Guo, L., Li, Z., Li, L., Zhou, T., & Lu, W. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 915-916, 64–70.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Amino-1-methyl-1H-imidazole-5-carboxamide Synthesis

Welcome to the technical support center for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As an important intermediate in the synthesis of pharmaceuticals like the anticancer drug temozolomide, achieving a high yield and purity of this compound is critical.[1][2] This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Overview of Synthetic Strategies

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be approached from several routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity profile. Two common strategies involve either the methylation of a pre-existing imidazole ring or the construction of the imidazole ring from acyclic precursors.

A widely referenced industrial method starts from diaminomaleonitrile, proceeding through a cyclization reaction to form the imidazole core.[3] This method is advantageous due to its relatively low cost and potential for large-scale production. Another common approach involves the direct methylation of 5-aminoimidazole-4-carboxamide (AICA).[1]

Below is a generalized workflow illustrating the key stages of synthesis, from raw materials to the final, purified product.

G cluster_prep Phase 1: Precursor Synthesis / Preparation cluster_reaction Phase 2: Core Reaction cluster_workup Phase 3: Isolation & Purification A Starting Materials (e.g., Diaminomaleonitrile, Formamide) B Intermediate 1 Synthesis (Amidine Formation) A->B Reagents: POCl3, THF C Ring Closure (Cyclization) - Inert Atmosphere (Argon) - Temp: 95-100°C B->C Reagents: NaOH, H2O E Reaction Quenching & pH Adjustment C->E D Methylation (if applicable) (Alternative Route) F Crude Product Isolation (Precipitation/Filtration) E->F G Recrystallization / Purification F->G H Final Product: 4-Amino-1-methyl-1H- imidazole-5-carboxamide G->H

Caption: Generalized workflow for imidazole synthesis.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis. The answers are grounded in chemical principles to empower you to make informed decisions in your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a common problem in multi-step organic syntheses.[4][5] For this specific synthesis, consider the following critical factors:

  • Atmospheric Control: The amino groups in the starting materials and product are susceptible to oxidation. Running the reaction under an inert atmosphere, such as argon or nitrogen, is crucial to prevent the formation of colored, oxidized byproducts that reduce yield and complicate purification.[3]

  • Temperature Management: The cyclization step is highly temperature-sensitive. The reaction to form the imidazole ring is typically conducted at an elevated temperature (95-100°C) to ensure a sufficient reaction rate.[3] However, exceeding this range can lead to decomposition of the starting materials or the desired product. Conversely, temperatures that are too low will result in an incomplete reaction. Precise temperature control is paramount.

  • Reagent Stoichiometry and Quality: The molar ratios of your reactants are critical. For the cyclization step, an excess of the base (e.g., sodium hydroxide) is typically used to drive the reaction to completion.[3] Ensure all reagents are of high purity and are anhydrous where specified (e.g., solvents like THF).

  • Reaction Time: The reaction should be monitored by a suitable analytical method (e.g., TLC or HPLC) to determine the point of completion. Stopping the reaction too early will leave unreacted starting materials, while extending it unnecessarily can lead to byproduct formation. A typical reaction time for the cyclization is around 3 hours at 95°C.[3]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A2: The formation of multiple products indicates side reactions are occurring. Potential culprits include:

  • Incomplete Cyclization: If the ring-closure step is not complete, you will see the amidine intermediate on your TLC plate. This is often due to insufficient temperature, inadequate reaction time, or an incorrect amount of base.

  • Hydrolysis of Carboxamide: The carboxamide group can be susceptible to hydrolysis back to a carboxylic acid under harsh basic conditions, especially if the reaction is heated for too long.

  • Di-methylation: In routes involving methylation of AICA, it's possible to get methylation on both the N-1 and N-3 positions of the imidazole ring if the reaction conditions are not carefully controlled.

  • Decomposition: Imidazole derivatives can be unstable at very high temperatures or in the presence of strong acids/bases for extended periods.

To mitigate this, ensure precise control over reaction parameters and use a purification method, such as column chromatography or recrystallization, to isolate the desired product.

Q3: The final product is off-color (yellow or brown) instead of white. How can I fix this?

A3: A colored product is almost always indicative of impurities, likely from oxidation.

  • Cause: This often stems from failing to maintain a strictly inert atmosphere during the reaction and workup.[3]

  • Solution:

    • Prevention: Ensure your reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding reagents and that a positive pressure is maintained throughout the synthesis.

    • Purification: The color can often be removed during purification. Try recrystallizing the crude product from a suitable solvent system (e.g., water or an alcohol/water mixture). Treating a solution of the crude product with activated charcoal before filtration can also effectively remove colored impurities.

Q4: What is the best way to purify the final product?

A4: The product is a white crystalline powder that is soluble in water.[1] This property guides the purification strategy.

  • pH Adjustment and Precipitation: A common and effective method for initial purification involves pH adjustment. After the reaction, the basic mixture is cooled and carefully neutralized or slightly acidified (e.g., with hydrochloric acid to a pH of 6.5-7.0).[3] This often causes the product to precipitate out of the solution. Cooling the mixture to 0-5°C can maximize the amount of precipitated product.

  • Recrystallization: For higher purity, the filtered solid should be recrystallized. Water is a good starting solvent to try, given the product's solubility. You may also explore mixed solvent systems like ethanol/water or acetonitrile/water to achieve optimal crystal formation.[6]

III. Optimized Experimental Protocol

This protocol is adapted from established industrial methods and is designed for high yield and purity.[3] It follows the synthetic route starting from diaminomaleonitrile.

Step 1: Synthesis of Intermediate 1 (Amidine Formation)

  • Under an argon atmosphere, add THF (tetrahydrofuran), diaminomaleonitrile, and formamide to a three-necked flask equipped with a stirrer, thermometer, and dropping funnel.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the internal temperature does not exceed 35°C.

  • After the addition is complete, allow the reaction to stir at 35°C for approximately 2-3 hours. Monitor the reaction by TLC/LC until the diaminomaleonitrile is consumed.

  • Carefully quench the reaction by pouring the mixture into cold water.

  • Adjust the pH to ~8 using sodium carbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Synthesis of 4-Amino-5-imidazolecarboxamide (Cyclization)

  • In a three-necked flask under an argon atmosphere, add water, sodium hydroxide, and the crude intermediate from Step 1.

  • Heat the mixture to 95°C and maintain this temperature for approximately 3 hours. Monitor the reaction by TLC/LC.

  • Once the reaction is complete, cool the mixture to 20°C.

Step 3: Methylation to 4-Amino-1-methyl-1H-imidazole-5-carboxamide (Note: This step would follow if the product from Step 2 was isolated first. For a more direct route, methylation of a suitable precursor is an alternative strategy.)

  • The unmethylated 4-Amino-5-imidazolecarboxamide is dissolved in a suitable solvent.

  • A methylating agent (e.g., dimethyl sulfate, methyl iodide) is added under controlled temperature conditions.

  • The reaction is monitored until completion.

Step 4: Isolation and Purification of Final Product

  • Cool the reaction mixture from the final step to 0°C.

  • Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 6.5.

  • Stir the resulting slurry for 1 hour at 0°C to maximize precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with cold water.

  • Dry the product in a vacuum oven at 25-35°C to a constant weight.

  • For higher purity, the product can be recrystallized from water.

G cluster_mech Mechanism: Base-Catalyzed Cyclization A Amidine Intermediate B Deprotonation (by OH-) A->B NaOH C Intramolecular Nucleophilic Attack B->C Forms reactive nucleophile D Tautomerization & Protonation C->D Ring formation E Imidazole Ring (Product Precursor) D->E Aromatization

Caption: Key steps in the base-catalyzed cyclization.

IV. Summary of Key Reaction Parameters

For successful and reproducible synthesis, adherence to optimized parameters is essential. The following table summarizes critical variables based on successful industrial processes.[3]

ParameterStep 1: Intermediate FormationStep 2: Cyclization
Solvent Tetrahydrofuran (THF)Water
Key Reagents Diaminomaleonitrile, Formamide, POCl₃Intermediate 1, Sodium Hydroxide
Temperature 0-35°C95-100°C
Reaction Time 2-4 hours~3 hours
Atmosphere Inert (Argon/Nitrogen)Inert (Argon/Nitrogen)
Molar Ratio Diaminomaleonitrile:POCl₃ (1:1.2 to 1:1.5)Intermediate 1:NaOH (1:3.3 to 1:3.4)
Workup pH ~8 (for extraction)6.5 (for precipitation)
V. References
  • Vertex AI Search Result 1. (No specific title available).

  • CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents.

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. Journal of Organic Chemistry. [Link]

  • US7446209B2 - Synthesis of temozolomide and analogs - Google Patents.

  • A review article on synthesis of imidazole derivatives. International Journal of Research and Analytical Reviews. [Link]

  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques - ijarsct. [Link]

  • Problem with to synthesis of imidazole? - ResearchGate. [Link]

  • A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry. [Link]

  • (PDF) Reaction strategies for synthesis of imidazole derivatives: a review - ResearchGate. [Link]

  • US3468901A - 4-cyanoimidazole-5-carboxamide - Google Patents.

  • EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof - Google Patents.

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Link]

  • Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | Journal of Medicinal Chemistry. [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC - NIH. [Link]

  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity - PubMed. [Link]

Sources

Optimization

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Welcome to the technical support guide for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenge associated with this compound: solubility. As an intermediate in pharmaceutical synthesis, particularly for drugs like temozolomide, its effective use hinges on proper handling and dissolution.[1] This guide provides in-depth, field-proven insights to help you overcome solubility hurdles and ensure the integrity of your experiments.

Section 1: Compound Identification and Physicochemical Properties

Accurate compound identification is the first step in troubleshooting. The specified compound, 4-Amino-1-methyl-1H-imidazole-5-carboxamide, can be confused with its more common isomer, 5-Aminoimidazole-4-carboxamide (AICAR). Furthermore, it is often supplied as a hydrochloride (HCl) salt to improve its handling and solubility characteristics. The HCl salt is typically a white crystalline powder that is hygroscopic and soluble in water.[1]

Table 1: Key Physicochemical Properties

Property4-Amino-1-methyl-1H-imidazole-5-carboxamide Hydrochloride
Molecular Formula C₅H₉ClN₄O[1]
Molecular Weight 176.6 g/mol [1]
CAS Number 110475-17-7[1][2]
Appearance White crystalline powder[1]
Primary Aqueous Solubility Soluble in water[1]
Storage Store at 2-8°C, keep tightly sealed to prevent moisture absorption.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and solubility of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Q1: What is the best solvent for preparing a stock solution?

For the hydrochloride salt (CAS 110475-17-7), the recommended solvent is water .[1] The protonated amine and imidazole groups on the molecule make the salt form readily soluble in aqueous solutions. For non-aqueous applications, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is a common alternative, though solubility should be tested empirically. For the related compound 4-Amino-5-imidazolecarboxamide, solubility in DMSO has been reported at concentrations up to 25 mg/mL.[4]

Q2: I'm having trouble dissolving the compound in water. What could be the cause?

There are several potential reasons for poor aqueous solubility:

  • Incorrect Form: You may be working with the free base instead of the hydrochloride salt. The free base is significantly less soluble in neutral water.

  • pH of the Solution: If your water or buffer is alkaline, it can neutralize the hydrochloride salt, causing the less soluble free base to precipitate.

  • Hygroscopic Nature: The compound is hygroscopic, meaning it can absorb moisture from the air.[1][3] While this doesn't always prevent dissolution, significantly hydrated material may behave differently. Always use the compound from a tightly sealed container.

Q3: How can I prepare a high-concentration stock solution?

To prepare a concentrated stock solution, follow the protocol for preparing an aqueous stock solution in Section 4. Start with the hydrochloride salt. If you reach the solubility limit, you can try gentle warming (e.g., 37°C water bath) or sonication to aid dissolution. However, always check for stability at higher concentrations and temperatures, as prolonged heating can degrade the compound.

Q4: Is the compound stable in solution?

Stock solutions stored at -80°C are generally stable for up to a year.[4] For short-term storage (up to one month), -20°C is acceptable.[4] Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best to aliquot the stock solution into single-use volumes. The compound is sensitive to high heat and strong oxidizing agents.[5]

Section 3: Troubleshooting Guide

This guide provides a systematic approach to resolving specific solubility issues you may encounter during your experiments.

Problem 1: The compound fails to dissolve completely in an aqueous buffer.
  • Potential Cause 1: pH-Induced Precipitation. The pH of your buffer may be neutral or alkaline. The imidazole ring has a pKa of approximately 4.3, and the amino group is also basic.[5] In a buffer with a pH significantly above this, the hydrochloride salt can be neutralized to the free base, which has lower aqueous solubility.

  • Solution 1: Check the pH of your buffer. Maintain a slightly acidic pH (e.g., pH 4-6) to ensure the compound remains in its protonated, soluble salt form. If your experimental conditions require a higher pH, consider preparing the final dilution immediately before use from a concentrated, acidic stock.

  • Potential Cause 2: Reaching Solubility Limit. You may be attempting to create a solution that is above the compound's maximum solubility in that specific buffer system.

  • Solution 2: Attempt to dissolve a smaller amount of the compound. You can also try gentle warming or sonication to increase the rate of dissolution. If a higher concentration is necessary, a different solvent system, such as one containing a co-solvent like DMSO, may be required.

Problem 2: The compound precipitates after adding the stock solution to my cell culture media.
  • Potential Cause: Buffer Effect and Final Concentration. Cell culture media is typically buffered around pH 7.4. When you add your acidic stock solution, the media's buffering capacity will raise the pH of the microenvironment around the dissolved compound, potentially causing it to precipitate if the final concentration exceeds its solubility limit at that pH.

  • Solution:

    • Lower the Final Concentration: The most straightforward solution is to use a lower final concentration in your assay.

    • Increase Dispersion: When adding the stock solution to the media, vortex or pipette mix immediately and vigorously to disperse the compound quickly, preventing localized high concentrations from precipitating.

    • Use a Co-solvent: Prepare the stock in DMSO. While high concentrations of DMSO can be toxic to cells, a final concentration of <0.5% DMSO is generally well-tolerated and can help maintain solubility.

Problem 3: My compound won't dissolve in DMSO, or the solution is cloudy.
  • Potential Cause: Water Contamination in DMSO. DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This "wet" DMSO can significantly reduce its ability to dissolve many organic compounds.[4]

  • Solution: Use fresh, anhydrous, or molecular sieve-dried DMSO.[4] When preparing the solution, work quickly and keep containers tightly sealed. If cloudiness persists, gentle warming or sonication may help, but ensure the compound is stable under these conditions.

Section 4: Protocols and Workflows

Protocol 1: Preparation of an Aqueous Stock Solution (10 mM)

This protocol is for the hydrochloride salt form of the compound.

  • Calculate Mass: Determine the mass of 4-Amino-1-methyl-1H-imidazole-5-carboxamide HCl (MW: 176.6 g/mol ) required. For 1 mL of a 10 mM stock, you will need 1.766 mg.

  • Weigh Compound: Carefully weigh the required mass of the powder in a microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of sterile, deionized water (or a slightly acidic buffer like citrate buffer, pH 5.0) to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes.

  • Inspect: Visually inspect the solution against a dark background to ensure no particulates are visible.

  • Sterilize (Optional): If for cell culture use, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store: Aliquot into single-use tubes and store at -20°C for short-term or -80°C for long-term use.

Protocol 2: Preparation of a DMSO Stock Solution (25 mg/mL)
  • Weigh Compound: Weigh 25 mg of the compound into a sterile glass vial.

  • Add Solvent: Add 1 mL of anhydrous (reagent-grade or molecular sieve-dried) DMSO.

  • Dissolve: Cap the vial tightly and vortex until the solid is completely dissolved. Sonication or placing the vial in a 37°C water bath for 5-10 minutes can assist dissolution.

  • Inspect: Visually confirm complete dissolution. The solution should be clear.

  • Store: Store in aliquots in tightly sealed vials at -20°C or -80°C. Protect from moisture.

Workflow: Troubleshooting Solubility Issues

This workflow provides a logical decision-making process for addressing solubility challenges.

Solubility_Troubleshooting start Start: Compound Fails to Dissolve solvent_check Which solvent are you using? start->solvent_check aqueous Aqueous Buffer / Water solvent_check->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_check->organic Organic check_form Are you using the Hydrochloride (HCl) salt? aqueous->check_form use_hcl Solution: Use the HCl salt for aqueous solubility.[1] check_form->use_hcl No/Unsure check_ph What is the buffer pH? check_form->check_ph Yes ph_high pH > 6.0 check_ph->ph_high ph_ok pH 4-6 check_ph->ph_ok adjust_ph Solution: Lower pH to < 6.0 or use a more concentrated acidic stock for dilution. ph_high->adjust_ph check_conc Is concentration too high? ph_ok->check_conc lower_conc Solution: Reduce concentration or use gentle warming/sonication. check_conc->lower_conc Yes check_dmso_grade Is the DMSO anhydrous/high-purity? organic->check_dmso_grade check_dmso_grade->lower_conc Yes use_anhydrous Solution: Use fresh, anhydrous DMSO. Keep tightly sealed.[4] check_dmso_grade->use_anhydrous No/Unsure

Sources

Troubleshooting

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challeng...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.

I. Understanding the Stability Profile of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic compound with a substituted imidazole ring. While generally stable under recommended storage conditions, its stability can be compromised by several factors, primarily related to its two key functional groups: the imidazole ring and the carboxamide side chain. Understanding the potential degradation pathways is crucial for accurate and reproducible experimental results.

The primary stability concerns for this molecule are:

  • Hydrolysis: The carboxamide group is susceptible to both acid and base-catalyzed hydrolysis, yielding 4-amino-1-methyl-1H-imidazole-5-carboxylic acid and ammonia. This is often accelerated by elevated temperatures.[1][2]

  • Oxidation: The electron-rich imidazole ring can be a target for oxidative degradation, especially in the presence of strong oxidizing agents or through photo-oxidation.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of various degradation products.[6][7]

This guide will provide practical solutions to mitigate these stability issues.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Problem 1: Inconsistent or lower-than-expected potency in biological assays.

  • Possible Cause 1: Degradation due to improper storage.

    • Explanation: The compound is sensitive to moisture, heat, and light.[6][8] Improper storage can lead to gradual degradation, reducing the concentration of the active compound.

    • Solution:

      • Always store the solid compound in a tightly sealed container at the recommended temperature, typically 2-8°C, and protected from light.[9]

      • For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

      • Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Possible Cause 2: Degradation in solution.

    • Explanation: The stability of the compound in solution is highly dependent on the pH, solvent, and temperature. Acidic or basic conditions can catalyze the hydrolysis of the carboxamide group.[1][2]

    • Solution:

      • Prepare solutions fresh for each experiment whenever possible.

      • If stock solutions must be stored, perform a preliminary stability study in your chosen solvent system. Store aliquots at -20°C or -80°C to minimize degradation.

      • Use buffered solutions to maintain a stable pH, preferably in the neutral range, unless the experimental protocol requires otherwise.

      • Avoid prolonged storage at room temperature, especially in aqueous solutions.

Problem 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause 1: Hydrolytic degradation.

    • Explanation: The most common degradation product is likely 4-amino-1-methyl-1H-imidazole-5-carboxylic acid, resulting from the hydrolysis of the carboxamide group. This will appear as a new, more polar peak in a reverse-phase HPLC chromatogram.

    • Solution:

      • Analyze your sample preparation and analytical mobile phase. If the pH is strongly acidic or basic, this could be causing degradation on-column or during sample preparation.

      • To confirm hydrolysis, intentionally degrade a small sample by treating it with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heating gently. Analyze the resulting solution by HPLC or LC-MS to see if the peak matches your unknown impurity.

      • If hydrolysis is confirmed, adjust the pH of your solutions to be as close to neutral as possible.

  • Possible Cause 2: Oxidative degradation.

    • Explanation: The imidazole ring is susceptible to oxidation.[7] This can be triggered by exposure to air (autoxidation), oxidizing agents in your reagents, or photo-oxidation.

    • Solution:

      • Degas your solvents and mobile phases to remove dissolved oxygen.

      • Protect solutions from light by using amber vials or covering them with aluminum foil.

      • If oxidative degradation is suspected, consider adding a small amount of an antioxidant (e.g., ascorbic acid) to your sample, if it does not interfere with your analysis.

Problem 3: Color change of the solid compound or solutions over time.

  • Possible Cause: Formation of colored degradation products.

    • Explanation: Degradation, particularly through oxidative or photolytic pathways, can lead to the formation of colored impurities.

    • Solution:

      • Discard any discolored solid material, as its purity is compromised.

      • Review your storage and handling procedures to ensure the compound is protected from light, heat, and air.

      • For solutions, a color change is a clear indicator of degradation. Prepare fresh solutions immediately.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Amino-1-methyl-1H-imidazole-5-carboxamide?

A1: The solid compound should be stored in a cool, dry, and dark place. Recommended storage is in a tightly sealed container at 2-8°C. For long-term stability, storage under an inert atmosphere is advisable.[9]

Q2: How stable is 4-Amino-1-methyl-1H-imidazole-5-carboxamide in aqueous solutions?

A2: Its stability in aqueous solutions is pH-dependent. It is most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, hydrolysis of the carboxamide group is accelerated, especially with heating.[1][2] It is recommended to prepare aqueous solutions fresh and use them promptly.

Q3: Can I prepare a stock solution in DMSO?

A3: DMSO is a common solvent for preparing stock solutions. While generally more stable than in aqueous solutions, it is still recommended to store DMSO stock solutions in small aliquots at -20°C or -80°C to ensure long-term stability. Before use, thaw an aliquot and use it for your experiment. Avoid repeated freeze-thaw cycles.

Q4: My compound has been at room temperature for a few days. Is it still usable?

A4: While short excursions to room temperature may not cause significant degradation of the solid compound if it is well-sealed and protected from light, it is not ideal. For solutions, stability at room temperature is much more limited. It is best to re-analyze the purity of the compound (e.g., by HPLC) before use if there are any doubts about its integrity.

Q5: What are the primary degradation products I should look for?

A5: The most likely degradation product is 4-amino-1-methyl-1H-imidazole-5-carboxylic acid from hydrolysis. Other potential degradation products could arise from oxidation or photolysis of the imidazole ring, which may be more complex to identify without specific analytical standards.[7]

IV. Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This is crucial for developing a stability-indicating analytical method.[10][11]

Objective: To generate degradation products under various stress conditions and assess the stability of the compound.

Materials:

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or DAD detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 4-Amino-1-methyl-1H-imidazole-5-carboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep one sample at room temperature and another at 60°C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.

    • Repeat with 1 M NaOH if necessary.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the sample at room temperature for 24 hours, protected from light.

    • Analyze at various time points.

  • Thermal Degradation:

    • Place the solid compound in an oven at 60°C for 24 hours.

    • Also, heat a solution of the compound (1 mg/mL in 50:50 methanol:water) at 60°C for 24 hours.

    • Analyze the samples.

  • Photostability:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

  • Analysis:

    • Analyze all samples by a suitable reverse-phase HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation and identify the retention times of the degradation products.

Data Interpretation: The goal is to achieve 5-20% degradation.[10] If degradation is too rapid, reduce the stress conditions (time, temperature, or concentration of the stressor). If degradation is too slow, increase the stress conditions. This study will help in understanding the degradation profile and in the development of a stability-indicating method.

Table 1: Summary of Forced Degradation Conditions
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp & 60°C24 hours
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp & 60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal (Solid)-60°C24 hours
Thermal (Solution)-60°C24 hours
PhotolyticICH Q1B conditionsAmbientAs per guidelines

V. Visualizing Degradation Pathways

Diagram 1: Proposed Hydrolytic Degradation Pathway

G compound 4-Amino-1-methyl-1H- imidazole-5-carboxamide intermediate Tetrahedral Intermediate compound->intermediate + H2O (Acid/Base catalysis) + Heat products 4-Amino-1-methyl-1H- imidazole-5-carboxylic acid + NH3 (or NH4+) intermediate->products Elimination of NH3

Caption: Proposed pathway for the hydrolysis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

VI. References

  • Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system. PubMed.

  • PHOTOSENSITIZED REACTION OF IMIDAZOLE. TSI Journals.

  • Unit 4 imidazole | PDF. Slideshare.

  • Photocatalytic Degradation of Alkyl Imidazole Ionic Liquids by TiO2 Nanospheres under Simulated Solar Irradiation: Transformation Behavior, DFT Calculations and Promoting Effects of Alkali and Alkaline Earth Metal Ions | Request PDF. ResearchGate.

  • Pharma Stability: Troubleshooting & Pitfalls.

  • Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds. Benchchem.

  • DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS | Request PDF. ResearchGate.

  • Development of a stability-indicating assay for nafimidone [1-(2-naphthoylmethyl)imidazole hydrochloride] by high-performance liquid chromatography. PubMed.

  • Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.

  • Troubleshooting Dissolution Failures in Stability Studies.

  • Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals. RSC Publishing.

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.

  • Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process | Request PDF. ResearchGate.

  • Ch20 : Amide hydrolysis. University of Calgary.

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen.

  • Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water. PubMed.

  • Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A (RSC Publishing).

  • mechanism of amide hydrolysis. YouTube.

  • Proactive approaches to mitigate stability failures. ARL Bio Pharma.

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.

  • Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library.

  • Poor Stability Study Design Leading to Rejections? Common Errors Explained.

  • 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China.

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology.

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.

  • Stability Indicating Assay Method. IJCRT.org.

  • 4-amino-n,1-dimethyl-1h-imidazole-5-carboxamide. Echemi.

  • Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Walsh Medical Media.

  • Complete Guide to ICH Stability Testing for APIs & FPPs. YouTube.

  • 4-amino-5-imidazole Carboxamide Hydrochloride | 72-40-2. Chemical Bull Pvt. Ltd.

  • 5-Amino-1-methyl-1H-imidazole-4-carboxamide hydrochloride. Smolecule.

  • 4-Amino-5-imidazolecarboxamide hydrochloride | 72-40-2. ChemicalBook.

Sources

Optimization

troubleshooting 4-Amino-1-methyl-1h-imidazole-5-carboxamide experiments

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its common hydrochloride salt). This guide is designed for researc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its common hydrochloride salt). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when working with this important imidazole intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Section 1: Compound Profile & Key Properties

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a substituted imidazole, a class of heterocyclic compounds integral to many biologically active molecules.[1][2] It serves as a key building block in medicinal chemistry. Understanding its fundamental properties is the first step in successful experimentation.

PropertyValueSource(s)
Molecular Formula C₅H₈N₄OInferred from structure
Molar Mass 140.14 g/mol Inferred from structure
Appearance Typically a white to off-white or light cream solid/powder.[3][4]
Solubility Moderately soluble in water.[3] The hydrochloride salt generally exhibits higher aqueous solubility.[5][3][5]
Storage Keep refrigerated (2-8°C), protected from light, and under an inert atmosphere. The compound can be hygroscopic.[5][6][5][6]
Section 2: Frequently Asked Questions (FAQs)

Q1: My compound has changed color from white to yellow/brown. Is it still usable?

A: A color change often indicates degradation or the presence of impurities. Imidazole rings, especially with amino substituents, can be susceptible to oxidation over time. We recommend verifying the purity by HPLC or LC-MS before use. For critical applications, using a fresh or repurified lot is the safest approach. Proper storage—kept cold, dry, dark, and under inert gas—is critical to minimize this.[4][6]

Q2: I'm having trouble dissolving the compound in my aqueous buffer. What can I do?

A: While the compound has moderate water solubility, this can be pH-dependent due to the basic amino group and imidazole nitrogen.[3] First, ensure you are using the hydrochloride salt if high aqueous solubility is needed.[5] If using the free base, gentle warming or the addition of a small amount of acid (e.g., HCl) to protonate the molecule can significantly improve solubility. For cell culture media, consider preparing a concentrated stock solution in a compatible solvent like water or DMSO and then diluting it into your media.

Q3: What are the primary safety precautions for handling this compound?

A: Standard laboratory personal protective equipment (PPE) is required: safety glasses, gloves, and a lab coat.[7] Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6] It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[2] In case of contact, rinse the affected area thoroughly with water.[7]

Section 3: Detailed Troubleshooting Guides
3.1 Issues in Synthesis & Purification

Q: My synthesis yield is consistently low. What are the common pitfalls?

A: Low yields in imidazole synthesis often trace back to three areas: starting material quality, reaction conditions, and side reactions. The synthesis of substituted imidazoles can be complex, with regioselectivity being a key challenge.[8]

  • Causality: Many imidazole syntheses, like those involving cycloadditions or condensations, are sensitive to moisture and air.[9] For instance, the formation of the imidazole ring can be a multi-step process where intermediates may be unstable or prone to side reactions if conditions are not optimal.[10] A common issue is the formation of isomeric byproducts, which can be difficult to separate and reduce the yield of the desired product.[1]

  • Troubleshooting Workflow:

    start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm sm_ok Starting Materials Pure check_sm->sm_ok OK sm_bad Impure Starting Materials check_sm->sm_bad Not OK check_rxn 2. Analyze Crude Reaction Mixture (TLC, LC-MS) main_product Main Product Formed, Low Conversion check_rxn->main_product Analysis Result side_products Significant Side Products or Isomers check_rxn->side_products Analysis Result sm_ok->check_rxn repurify_sm Repurify or Reorder Starting Materials sm_bad->repurify_sm repurify_sm->start optimize_rxn Optimize Conditions: - Increase Temperature/Time - Change Catalyst/Base main_product->optimize_rxn optimize_regio Optimize for Regioselectivity: - Modify Protecting Groups - Screen Solvents - Lower Temperature side_products->optimize_regio end_good Yield Improved optimize_rxn->end_good end_bad Problem Persists: Consult Literature for Alternative Synthetic Routes optimize_rxn->end_bad optimize_regio->end_good optimize_regio->end_bad

    Caption: Troubleshooting workflow for low synthesis yield.

Q: I am struggling to purify the final compound. Column chromatography gives poor separation.

A: The polarity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, conferred by its amino and carboxamide groups, can lead to streaking on silica gel columns.

  • Expert Insight: The basicity of the amino group and imidazole nitrogens can cause strong, non-ideal interactions with the acidic silica gel surface. This leads to tailing peaks and poor separation from polar impurities.

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonia in methanol/DCM). This deactivates the acidic sites on the silica and results in sharper peaks.

    • Switch Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica, which may offer a different selectivity profile.

    • Recrystallization: If the compound is sufficiently pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether) can be a highly effective final purification step.

3.2 Challenges in Characterization & Analysis

Q: The proton NMR spectrum is broad, and I can't resolve the peaks for the -NH₂ protons.

A: This is a very common and expected phenomenon.

  • Scientific Rationale: The protons on the primary amine (-NH₂) are subject to quadrupole broadening from the adjacent ¹⁴N nucleus. Furthermore, they are exchangeable protons. Their chemical shift and peak shape are highly dependent on the solvent, concentration, and presence of trace amounts of water or acid. In many cases, especially in DMSO-d₆, they appear as a broad singlet. In CDCl₃, they may not be visible at all if their exchange rate is high.

  • Protocol for Confirmation:

    • Run the spectrum in DMSO-d₆, which often slows down the exchange rate and allows for better observation of N-H and O-H protons.

    • Perform a D₂O shake experiment. Add a drop of deuterium oxide to your NMR tube, shake well, and re-acquire the spectrum. The broad -NH₂ peak should disappear as the protons are exchanged for deuterium. This confirms the peak's identity.

Q: My HPLC-MS analysis shows multiple peaks with the same mass. What does this mean?

A: Assuming your synthesis is not producing isomers, this can point to issues with the analytical method itself.

  • Possible Causes & Solutions:

    • On-Column Degradation: The compound may be unstable under the mobile phase conditions (e.g., highly acidic pH). Try a different mobile phase with a more neutral pH or a different buffer system.

    • Solvent Effects: If the sample is dissolved in a strong solvent (like pure DMSO) and the initial mobile phase is weak (highly aqueous), the peak shape can be distorted, sometimes appearing as a split peak. Try dissolving the sample in the initial mobile phase.

    • Tautomerization: While less common for an N-methylated imidazole, other related structures can exist as tautomers that may interconvert slowly on the HPLC timescale, potentially leading to broadened or multiple peaks. This is an inherent property of the molecule under specific conditions.

3.3 Problems in Biological Assays

Q: I'm seeing inconsistent results in my cell-based assays. Could the compound be unstable?

A: Yes, stability in aqueous media, especially at 37°C, is a critical factor. While some derivatives have shown stability in plasma for up to 2 hours, the specific stability in cell culture media can vary.[11]

  • Mechanism of Instability: The imidazole ring can be susceptible to enzymatic or chemical degradation. The carboxamide group could undergo hydrolysis over extended incubation times, especially at non-neutral pH.

  • Validation Protocol:

    • Prepare a solution of your compound in the exact cell culture medium you use for your experiments.

    • Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

    • At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium.

    • Analyze the concentration of the parent compound in the aliquot using a validated LC-MS method.

    • A significant decrease in concentration over time confirms instability and suggests that you may need to refresh the compound during long-term assays.

Q: The compound shows lower-than-expected activity in my in-vivo model. Why might this be?

A: In-vivo efficacy is a complex outcome dependent on pharmacokinetics (PK) and pharmacodynamics (PD). Low activity, despite good in-vitro potency, often points to a PK issue.

  • Key Considerations:

    • Metabolism: The compound is a derivative of a known metabolite precursor, suggesting it could be rapidly processed by metabolic enzymes.[12] The N-methyl group could be a site for N-dealkylation.

    • Bioavailability: Was the compound administered orally or intravenously? Poor oral absorption can severely limit exposure.

    • Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations.[11]

  • Logical Troubleshooting Path:

    start Low In-Vivo Activity Observed pk_study 1. Conduct a Pilot PK Study (Measure plasma concentration over time) start->pk_study low_exposure Low Plasma Exposure (AUC) pk_study->low_exposure Result good_exposure Sufficient Plasma Exposure pk_study->good_exposure Result pd_study 2. Assess Target Engagement (Measure biomarker in target tissue) no_engagement No Target Engagement pd_study->no_engagement Result yes_engagement Target Engaged, Still No Efficacy pd_study->yes_engagement Result formulation Investigate Formulation and Route of Administration low_exposure->formulation metabolism Investigate Metabolic Stability (Microsome/Hepatocyte Assay) low_exposure->metabolism good_exposure->pd_study distribution Assess Tissue Distribution no_engagement->distribution pd_issue Hypothesis is Invalid or Downstream Pathway is Compensating yes_engagement->pd_issue

    Caption: Diagnostic workflow for low in-vivo activity.
Section 4: References
  • Sowers, M., Baljinnyam, T., Herring, J., & Sowers, L. C. (2025). Temozolomide-Derived AIC Is Incorporated into Purine Synthesis in Glioblastoma. Chemical Research in Toxicology.

  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide. Retrieved January 14, 2026, from

  • Acros Organics. (2025). Safety Data Sheet: Imidazole-4-carboxaldehyde. Fisher Scientific.

  • Metascience. (n.d.). Safety Data Sheet 4-Aminoimidazole-5-carboxamide. Retrieved January 14, 2026, from [Link]

  • Chemical Synthesis. (n.d.). 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China. Retrieved January 14, 2026, from [Link]

  • Shaw, E., & Woolley, D. W. (1949). A new and convenient synthesis of 4-amino-5-imidazolecarboxamide. Journal of Biological Chemistry, 181(1), 89-93.

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Retrieved January 14, 2026, from [Link]

  • PubChem. (2026). 5-Aminoimidazole-4-carboxamide. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Mphahlele, M. J., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6217.

  • ACS Omega. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Publications.

  • Anticancer Drugs. (2019). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed.

  • Sharma, V., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3835-3854.

  • Kamal, A., et al. (2010). Synthesis of a Novel Carbocyclic Analog of Bredinin. Molecules, 15(8), 5658-5666.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide

A Guide for Researchers and Drug Development Professionals Welcome to our dedicated technical guide on the purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This molecule, while a valuable building block in me...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide on the purification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This molecule, while a valuable building block in medicinal chemistry and pharmaceutical development, presents a unique set of purification challenges owing to its polarity, potential for isomerism, and specific solubility profile. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful purification strategy begins with a fundamental understanding of the target molecule's properties. 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a polar, heterocyclic compound. The presence of an amino group, a carboxamide, and the imidazole ring itself dictates its behavior in various systems. Its hydrochloride salt is often used to improve handling and solubility in aqueous media.[1][2]

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₅H₈N₄OThe high nitrogen and oxygen content contributes to its high polarity.
Molecular Weight 140.14 g/mol Relevant for calculating molar equivalents and for mass spectrometry.
Appearance Typically a white to off-white solid.[3]Discoloration (e.g., pink, yellow, or brown) can indicate degradation or the presence of oxidative impurities.
Solubility Profile Moderately soluble in water, especially as the HCl salt.[1][2] Limited solubility in many common organic solvents like ethers and alkanes. Sparingly soluble in alcohols (e.g., methanol) and DMSO.[4]This profile makes recrystallization challenging. A mixed-solvent system (e.g., water/isopropanol) or purification via chromatography are often necessary.
pKa The imidazole ring has a pKa of ~4.3 for the non-methylated analog, making it basic.[2] The amino group is also basic.The molecule's charge state can be manipulated by adjusting pH. This is the key principle behind ion-exchange chromatography and certain extraction/crystallization methods.
Thermal Stability The related non-methylated compound shows decomposition at high temperatures (~250-252 °C).[5][6]Prolonged heating, even in solution, should be avoided to prevent degradation. Use minimal heat required for dissolution during recrystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide?

A: In our experience, impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on your synthetic route, these could include precursors like 1-methyl-1H-imidazole-5-formic acid or related nitriles.[7]

  • Positional Isomers: The most challenging impurity is often the 4-Amino-3-methyl-1H-imidazole-5-carboxamide isomer. If the methylation step of a precursor is not perfectly regioselective, this isomer will form. Its similar polarity and structure make it very difficult to remove by simple recrystallization.[8]

  • Degradation Products: The imidazole ring can be susceptible to oxidation, leading to colored impurities. Overheating during reaction workup can also cause decomposition.

Q2: I'm struggling with recrystallization. My compound either oils out or doesn't crystallize at all. What should I do?

A: This is a classic challenge for this type of polar molecule.

  • Solvent Choice is Critical: Single-solvent recrystallization is often ineffective. Water is a good solvent when hot but may retain too much product when cold. Alcohols like ethanol or isopropanol can be effective but may also have high solubility.

  • Try a Solvent/Anti-Solvent System: A powerful technique is to dissolve your crude product in a minimum amount of a good solvent (like warm water or methanol) and then slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., isopropanol, acetonitrile, or THF) until persistent turbidity is observed. Gentle warming to redissolve, followed by slow cooling, often yields high-quality crystals.

  • Control Nucleation and Growth: If it oils out, you are cooling too quickly or the solution is too concentrated. Try a more dilute solution and allow it to cool very slowly (e.g., in a dewar or insulated bath). Seeding with a previously obtained pure crystal can also be highly effective.

Q3: My material looks clean by TLC, but HPLC/LC-MS shows a persistent impurity. How can I remove it?

A: This strongly suggests the presence of a co-eluting or structurally similar impurity, like the positional isomer mentioned in Q1. When recrystallization fails, you must turn to techniques with higher resolving power.

  • Chromatography is the Answer:

    • Reverse-Phase Chromatography (C18): This can be effective, but the high polarity of your compound may cause it to elute very early with the solvent front. Using a highly aqueous mobile phase (e.g., 95-99% water) with a modifier like formic acid or TFA is necessary.

    • Ion-Exchange Chromatography: This is often the most robust method. By exploiting the basicity of the imidazole ring, you can achieve excellent separation from neutral or less basic impurities. See the detailed protocol in Section 4. A similar strategy using ion-exchange resins has been successfully employed for the parent compound.[9]

Q4: My final product is slightly pink/brown. Is this a problem and can I fix it?

A: Yes, this indicates the presence of minor oxidative impurities. While they may be present in very small amounts, they can be problematic for downstream applications, especially in drug development.

  • Activated Carbon Treatment: You can often remove colored impurities by treating a solution of your product with a small amount of activated carbon (charcoal). Dissolve the crude product, add ~1-2% w/w of activated carbon, stir or gently heat for 15-30 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. Be aware that carbon can also adsorb some of your product, leading to a slight yield loss.

  • Prevention: The best approach is prevention. Run your reactions and workups under an inert atmosphere (Nitrogen or Argon) whenever possible to minimize air exposure.

Section 3: Troubleshooting Guide - A Problem-Oriented Approach

ProblemProbable Cause(s)Recommended Solution(s)
Low Yield After Recrystallization 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Premature crystallization occurred during hot filtration.3. Too much solvent was used for dissolution.1. Switch to a less-solubilizing solvent or implement a solvent/anti-solvent system (see FAQ Q2). Cool the filtrate to 0-4 °C for several hours before collecting the crystals.2. Use a pre-heated filter funnel and flask. Add a small amount of extra hot solvent just before filtering to ensure everything stays in solution.3. Use the absolute minimum volume of hot solvent required to fully dissolve the crude material.
Product Fails Purity Spec (e.g., >99%) due to Isomer The positional isomer has nearly identical solubility and co-crystallizes with the desired product.Recrystallization is unlikely to resolve this. Ion-exchange chromatography is the recommended method for its superior selectivity based on charge differences (see Protocol 4.2). Alternatively, preparative HPLC can be used.
Oily Precipitate Instead of Crystals 1. The solution is supersaturated and crashing out of solution too quickly.2. The presence of impurities is inhibiting crystal lattice formation.1. Use a more dilute solution and slow down the cooling rate. Try adding the anti-solvent more slowly at a slightly elevated temperature.2. Attempt a pre-purification step. For example, perform an acid-base extraction or pass the material through a short plug of silica gel to remove gross, non-polar impurities before attempting crystallization.
Batch-to-Batch Variability in Crystal Form Polymorphism. The compound may be crystallizing in different crystal forms depending on minor variations in solvent, cooling rate, or impurities.Strictly control all crystallization parameters: solvent composition, concentration, cooling profile, and agitation. Characterize the desired form by XRPD and use it to seed subsequent batches to ensure consistency.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Purification by Two-Solvent Recrystallization

This protocol is a starting point and should be optimized for your specific impurity profile.

  • Dissolution: In a flask, add the crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide. Add a minimal volume of hot deionized water (e.g., ~5-10 mL per gram of crude material) with stirring until the solid is fully dissolved. Do not exceed 80°C to prevent potential degradation.

  • Decolorization (Optional): If the solution is colored, add 1-2% w/w activated carbon. Stir at 70-80°C for 15 minutes.

  • Hot Filtration: Pre-heat a filter funnel (with fluted filter paper) or a Büchner funnel with a Celite® pad. Filter the hot solution quickly into a pre-warmed flask to remove any insoluble impurities (and carbon, if used).

  • Crystallization: Re-heat the filtrate to ensure clarity. Slowly add a room-temperature anti-solvent like isopropanol or acetonitrile dropwise with stirring until the solution becomes faintly and persistently cloudy. Add a few drops of hot water to redissolve the solids.

  • Cooling & Isolation: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (4°C) for at least 2 hours.

  • Collection & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold anti-solvent (or a cold mixture of water/anti-solvent). Dry the purified crystals under vacuum.

Protocol 4.2: High-Resolution Purification by Cation-Exchange Chromatography

This method is highly effective for removing positional isomers and other impurities with different basicities.

  • Resin Preparation: Select a strong cation-exchange (SCX) resin (e.g., Dowex® 50WX8 or similar). Pack it into a column and wash thoroughly with deionized water. Equilibrate the column by washing with 3-5 column volumes (CV) of a weak acid (e.g., 0.5% acetic acid in water). A patent for a related compound successfully used Amberlite IR-120.[9]

  • Sample Loading: Dissolve the crude product in the equilibration buffer (weak acid). The pH should be low enough to ensure the imidazole nitrogen is protonated (pH < 4). Apply the solution to the top of the column.

  • Washing: Wash the column with 2-3 CV of the equilibration buffer to elute any neutral or acidic impurities.

  • Elution: Elute the bound product from the resin using a basic solution. A stepwise gradient is often effective.

    • Start with a weak base, such as 0.5% ammonium hydroxide in water.

    • If the product does not elute, increase the concentration to 2-5% ammonium hydroxide. This competes with the product for binding sites on the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions. Remove the solvent and ammonia under reduced pressure (rotary evaporation). The resulting solid may be the free base or an ammonium salt. For conversion to the HCl salt, dissolve in a minimal amount of an alcohol like isopropanol and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) before crystallization/precipitation.

Section 5: Visualized Purification Workflows

A logical decision-making process is key to efficient purification. The following diagrams illustrate common workflows.

PurificationDecisionTree start Crude Product Analysis (HPLC, LC-MS, NMR) purity_check Purity > 98%? Color acceptable? start->purity_check impurity_type Identify Impurity Type purity_check->impurity_type No final Product Meets Spec purity_check->final Yes color_issue Perform Recrystallization with Activated Carbon impurity_type->color_issue Color Impurity isomer_issue Utilize Ion-Exchange Chromatography (SCX) impurity_type->isomer_issue Isomer / Polar Impurity gross_issue Attempt Recrystallization (Solvent/Anti-Solvent) impurity_type->gross_issue Gross Impurity / Baseline color_issue->start Re-analyze isomer_issue->start Re-analyze gross_issue->start Re-analyze

Caption: Decision tree for selecting a purification strategy.

IonExchangeWorkflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation dissolve 1. Dissolve Crude in Weak Acid (pH < 4) load 3. Load Sample onto Column dissolve->load equilibrate 2. Equilibrate SCX Column with Weak Acid equilibrate->load wash 4. Wash (Weak Acid) Elutes Neutral Impurities load->wash elute 5. Elute Product (Ammonium Hydroxide) wash->elute analyze 6. Analyze Fractions (HPLC) elute->analyze pool 7. Pool Pure Fractions analyze->pool evap 8. Evaporate Solvent & Isolate Product pool->evap

Caption: Step-by-step workflow for ion-exchange chromatography.

References

  • Vertex AI Search. (n.d.). 4-Amino-1H-Imidazole-5-Carboxamide | Properties, Uses, Safety, Supplier China. Retrieved January 14, 2026.
  • Kurnashiro, I., et al. (1969). U.S. Patent No. 3,468,901. Google Patents.
  • Google Patents. (2020). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • European Patent Office. (2002). EP1215206B1 - Processes for the preparation of 4(5)-amino-5(4)-carboxamidoimidazoles and intermediates thereof. Google Patents.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 5-Amino-1H-Imidazole-4-Carboxamide Hydrochloride: Properties and Applications. Retrieved January 14, 2026, from [Link]

  • Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

Sources

Optimization

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and unexpected challenges encountered during reactions with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a critical building block in the synthesis of numerous pharmaceutical compounds, most notably the chemotherapeutic agent temozolomide. While its reactivity is key to its utility, it also presents challenges in the form of side product formation. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and reproducible synthetic protocols. This guide is structured to provide not just procedural solutions, but also the scientific rationale behind them, empowering you to proactively mitigate issues in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving 4-Amino-1-methyl-1H-imidazole-5-carboxamide?

A1: The most frequently encountered side products include:

  • 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid: The result of hydrolysis of the carboxamide group.

  • 4-Diazo-1-methyl-1H-imidazole-5-carboxamide: Arising from the diazotization of the primary amino group, especially in the presence of nitrous acid or its precursors.

  • Decarboxylation Products: If the carboxylic acid is formed, it may undergo decarboxylation under certain conditions to yield 4-amino-1-methyl-1H-imidazole.

Q2: My reaction mixture is showing a persistent yellow to brown color. What could be the cause?

A2: A persistent off-color hue can be indicative of several issues. One common cause is the formation of a diazonium salt, which can be unstable and decompose, leading to colored byproducts.[1] This is particularly likely if there are sources of nitrites in your reagents or if the reaction is run under acidic conditions where atmospheric nitrogen oxides can be converted to nitrous acid. Another possibility is the presence of trace metal impurities that can catalyze decomposition or side reactions.

Q3: How can I best monitor the progress of my reaction and the formation of these side products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the consumption of the starting material and the emergence of both the desired product and any impurities.[2][3] Developing a robust HPLC method early in your process development is crucial for troubleshooting and optimization.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of common side products, their mechanisms of formation, and actionable troubleshooting strategies.

Side Product 1: 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid (Hydrolysis Product)

The hydrolysis of the carboxamide functional group to a carboxylic acid is a common side reaction, particularly under harsh pH and elevated temperatures.

Causality and Mechanism:

Under either acidic or basic conditions, the carboxamide group can be hydrolyzed.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the carboxamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates ammonia to form the carboxylate.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start 4-Amino-1-methyl-1H- imidazole-5-carboxamide A_protonated Protonated Carboxamide (Enhanced Electrophilicity) A_start->A_protonated + H+ A_intermediate Tetrahedral Intermediate A_protonated->A_intermediate + H2O A_product 4-Amino-1-methyl-1H- imidazole-5-carboxylic acid A_intermediate->A_product - NH4+ B_start 4-Amino-1-methyl-1H- imidazole-5-carboxamide B_intermediate Tetrahedral Intermediate B_start->B_intermediate + OH- B_product Carboxylate Salt B_intermediate->B_product - NH3 B_final_product 4-Amino-1-methyl-1H- imidazole-5-carboxylic acid B_product->B_final_product + H3O+ (workup)

Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis.

Troubleshooting Protocol:

Symptom Potential Cause Recommended Action
Significant peak corresponding to the carboxylic acid in HPLC analysis.Reaction pH is too high or too low.Maintain the reaction pH as close to neutral as the reaction conditions permit. If acidic or basic conditions are required, consider lowering the reaction temperature to slow the rate of hydrolysis.
Decreased yield of the desired product with concomitant formation of the carboxylic acid.Prolonged reaction time at elevated temperatures.Optimize the reaction time to ensure completion of the desired transformation without allowing significant time for hydrolysis to occur. Monitor the reaction closely by HPLC.
Presence of the carboxylic acid even under seemingly neutral conditions.Water present in the reaction solvent.Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side Product 2: 4-Diazo-1-methyl-1H-imidazole-5-carboxamide (Diazotization Product)

The primary amino group on the imidazole ring is susceptible to diazotization in the presence of a nitrosating agent, typically formed in situ from a nitrite source and acid. The resulting diazonium salt is often unstable and can lead to a variety of downstream impurities.

Causality and Mechanism:

The reaction is initiated by the formation of the nitrosonium ion (NO+) from a nitrite source (e.g., sodium nitrite) under acidic conditions. The nitrosonium ion then acts as an electrophile, attacking the primary amino group of the imidazole. A series of proton transfers and elimination of water leads to the formation of the diazonium salt.

Diazotization_Workflow start Start: Reaction Mixture (4-Amino-1-methyl-1H-imidazole-5-carboxamide) check_nitrite Presence of Nitrite Source? (e.g., NaNO2, atmospheric NOx) start->check_nitrite check_acid Acidic Conditions? check_nitrite->check_acid Yes diazotization Diazotization Reaction formation_no Formation of Nitrosonium Ion (NO+) check_acid->formation_no Yes formation_no->diazotization product Formation of 4-Diazo-1-methyl-1H- imidazole-5-carboxamide diazotization->product decomposition Decomposition to various byproducts product->decomposition Unstable

Sources

Troubleshooting

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide Assay Optimization

Welcome to the technical support resource for the sensitive quantification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its closely related isomer, 5-Amino-4-imidazolecarboxamide, AICA). This guide is designed for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the sensitive quantification of 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its closely related isomer, 5-Amino-4-imidazolecarboxamide, AICA). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during assay development and execution. As Senior Application Scientists, we have synthesized data from validated methods and field experience to help you achieve robust and sensitive results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Q1: What are the main challenges in developing a sensitive assay for this compound?

The primary challenges stem from the molecule's inherent physicochemical properties. It is a small, highly polar, water-soluble molecule that lacks a strong chromophore.[1][2] This makes traditional reversed-phase liquid chromatography with UV detection difficult and often insufficiently sensitive. Consequently, methods like liquid chromatography-mass spectrometry (LC-MS) are required for accurate quantification, especially in complex biological matrices.[1][2]

Q2: What is the recommended analytical technique for quantifying 4-Amino-1-methyl-1H-imidazole-5-carboxamide?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique.[3][4][5] It offers the necessary selectivity and sensitivity to overcome the challenges of high polarity and low UV absorbance. Assays are typically run using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM) for detection.[4][5]

Q3: How should I handle and store the reference standard and samples?

The compound can be sensitive. Safety Data Sheets (SDS) recommend storing the compound in a cool, dry, well-ventilated area in a tightly-closed container.[6][7][8] It is also noted as being potentially hygroscopic and sensitive to light, so protection from moisture and light is crucial for maintaining its integrity.[7][9] For biological samples, storage at -4°C or below is common practice to ensure stability prior to analysis.[10]

Q4: What type of liquid chromatography column is best suited for this analyte?

Due to its high polarity, retaining 4-Amino-1-methyl-1H-imidazole-5-carboxamide on standard C18 columns is challenging. Two primary successful strategies are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as an Amide-80 column, have demonstrated excellent retention and reproducible results for this class of compounds.[3]

  • Ion-Pair Reversed-Phase Chromatography: This method involves adding an ion-pairing agent (e.g., 1-pentanesulfonate) to the mobile phase or extraction solvent.[4] This forms a neutral complex with the analyte, enhancing its retention on a traditional ODS (C18) column.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Signal Intensity

Q: My analyte signal is extremely low or undetectable, even in my calibration standards. What should I check first?

This is a common issue that can be traced back to several factors, from sample handling to instrument parameters.

Root Cause Analysis and Solutions:

  • Improper MS Ionization/Detection: This analyte ionizes efficiently in positive mode ESI.

    • Solution: Confirm your mass spectrometer is set to positive ion mode (ESI+).[2][4][5] For tandem MS, ensure you are using the correct MRM transition. A common transition for the related compound AICA is monitoring the parent ion m/z 127 and fragmenting it to the product ion m/z 110.[4][5]

  • Poor Chromatographic Retention: The analyte may be eluting with the solvent front if the chromatography is not optimized for a polar compound.

    • Solution: If using a reversed-phase column (C18), ensure an ion-pairing agent is present in the mobile phase.[4] Alternatively, switch to a HILIC column, which is specifically designed for polar analytes.[3]

  • Analyte Degradation: Improper storage or handling can lead to degradation.

    • Solution: Prepare fresh standards and ensure they are stored protected from light in tightly sealed containers.[7][8] Ensure stock solutions are stored at appropriate temperatures (e.g., -20°C).[2]

  • Inefficient Extraction from Matrix: The analyte may not be efficiently recovered from the sample matrix (e.g., plasma, urine).

    • Solution: The high polarity requires a specific extraction strategy. Simple protein precipitation may not be sufficient. Employ solid-phase extraction (SPE), particularly mixed-mode cartridges (e.g., C8+SCX), which have proven effective.[3] Ion-pair extraction is another validated method for plasma samples.[4]

Problem: High Background Noise & Matrix Effects

Q: I see a signal, but the baseline is very noisy, and my results are inconsistent, especially in biological samples. How can I reduce this interference?

High background and matrix effects are significant challenges when analyzing biological samples. This is caused by co-eluting endogenous components that interfere with the ionization of the target analyte.

Root Cause Analysis and Solutions:

  • Insufficient Sample Cleanup: Complex matrices like plasma contain numerous components (salts, lipids, proteins) that can cause ion suppression or enhancement.

    • Solution: Implement a more rigorous sample cleanup protocol. A multi-step approach is often necessary. One validated method involves initial extraction with a mixed-mode SPE plate followed by an additional cleanup step using a primary and secondary amine (PSA) adsorbent to minimize matrix effects.[3]

  • Chromatographic Co-elution: Interfering compounds may be eluting at the same time as your analyte.

    • Solution: Adjust your chromatographic gradient to better resolve the analyte from interfering peaks. Developing a gradient with a shallow slope around the analyte's retention time can improve separation.[11]

  • Instrument Contamination: Carryover from previous injections can contribute to high background.

    • Solution: Use a robust column wash between injections. Some HILIC columns have been noted to have zero carryover effect, which is highly beneficial.[3] Injecting blank solvent samples between real samples can help diagnose and mitigate carryover.

Problem: Poor Peak Shape (Splitting or Tailing)

Q: My chromatographic peaks are splitting or showing significant tailing. What is causing this?

Poor peak shape compromises integration accuracy and thus, the reliability of your quantification.

Root Cause Analysis and Solutions:

  • Injection Volume Overload: Injecting too large a volume, especially when the injection solvent is much stronger than the mobile phase, can cause peak distortion.

    • Solution: For HILIC methods, it has been shown that limiting the injection volume to 10 µL or less is critical to avoid peak splitting.[3]

  • Column Degradation or Contamination: Buildup of matrix components on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, try flushing the column according to the manufacturer's instructions or replace it.

  • Secondary Interactions: The analyte may be having unwanted secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. Small adjustments to the mobile phase composition (e.g., buffer concentration, organic modifier) can often improve peak shape.

Key Experimental Workflows & Protocols

Protocol 1: Sample Extraction from Human Plasma using Mixed-Mode SPE

This protocol is adapted from a validated method for the simultaneous quantification of dacarbazine and its metabolite, AICA.[3]

Objective: To extract the analyte from plasma while minimizing matrix interference.

Materials:

  • C8+SCX mixed-mode 96-well SPE plate

  • Primary and Secondary Amine (PSA) adsorbent

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic Acid

  • Ammonia Solution

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate internal standard and vortex.

  • SPE Plate Conditioning: Condition the C8+SCX SPE plate wells with 1 mL of MeOH followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the SPE plate.

  • Washing: Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of MeOH.

  • Elution: Elute the analyte from the SPE plate with 1 mL of 5% ammonia in ACN/MeOH (1:1 v/v).

  • Post-Elution Cleanup: Add PSA adsorbent to the eluate, vortex, and centrifuge.

  • Final Step: Transfer the supernatant to a clean vial, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Table 1: Example LC-MS/MS Parameters

The following table summarizes typical parameters for an LC-MS/MS assay based on published methods.[3][4]

ParameterSettingRationale & Comments
LC Column HILIC Amide-80 (e.g., 150 x 2.0 mm, 5 µm) or Reversed-Phase C18 with ion-pairingHILIC is ideal for retaining this polar analyte.[3] Ion-pairing is an alternative for C18 columns.[4]
Mobile Phase A Acetonitrile with 0.1% Formic AcidCommon for HILIC. Formic acid aids in positive ionization.
Mobile Phase B Water with 0.1% Formic AcidThe aqueous component in a HILIC gradient.
Flow Rate 0.2 - 0.4 mL/minTypical flow rate for analytical HPLC/UHPLC.
Injection Volume ≤ 10 µLCritical for preventing peak distortion, especially in HILIC mode.[3]
MS Ionization Mode ESI (+)The analyte contains basic nitrogen atoms that readily protonate.[2][4]
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific parent-to-product ion transition.
Example MRM Transition m/z 127 → 110 (for AICA)This specific transition has been validated for quantitative analysis in human plasma.[4] Note: The transition for the 1-methyl version may differ and must be optimized.
Diagrams

Below are diagrams illustrating key workflows and concepts for assay optimization.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p Plasma Sample spe Mixed-Mode SPE (C8+SCX) p->spe Load cleanup PSA Cleanup spe->cleanup Elute evap Evaporate & Reconstitute cleanup->evap lc HILIC Column evap->lc Inject (≤10 µL) ms Tandem MS (ESI+) lc->ms data Data Acquisition (MRM) ms->data

Caption: High-level workflow for sample analysis.

Caption: Troubleshooting decision tree for low signal intensity.

References

  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. (2008). PubMed.
  • Safety Data Sheet 4-Aminoimidazole-5-carboxamide. (n.d.). metasci.
  • SAFETY D
  • A Review of the Analytical Methods for the Determination of 4(5)
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. (2007). PubMed.
  • 4-Amino-5-imidazolecarboxamide hydrochloride Properties. (2025). ChemicalBook.
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS | Request PDF. (2007).
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatiz
  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide hydrochloride. (n.d.). BLDpharm.
  • Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. (2022). MDPI.
  • Determination of 5-aminoimidazole-4-carboxamide in human plasma by. (n.d.).

Sources

Optimization

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental artif...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental artifacts associated with this compound. As a key intermediate in the synthesis of pharmaceuticals and a subject of biochemical research, understanding its behavior in experimental settings is crucial for data integrity. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the reliability and reproducibility of your results.

Introduction to 4-Amino-1-methyl-1H-imidazole-5-carboxamide

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound with the chemical formula C₅H₈N₄O. It is recognized for its role as a crucial building block in the synthesis of various therapeutic agents, most notably as an intermediate in the production of the anticancer drug temozolomide.[1] Its structural similarity to endogenous molecules, such as the purine biosynthesis intermediate 5-aminoimidazole-4-carboxamide (AICA), also makes it a compound of interest in various biochemical and metabolic studies.[1]

However, like many complex organic molecules, its experimental use is not without potential pitfalls. Artifacts can arise from compound instability, impurities from synthesis, and unforeseen interactions with experimental systems. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

Compound Stability and Handling

Question 1: I am observing variable results in my cell-based assays. Could the stability of my 4-Amino-1-methyl-1H-imidazole-5-carboxamide stock solution be a factor?

Answer: Yes, the stability of your compound in solution is a primary suspect for variability in experimental results. The imidazole carboxamide scaffold is susceptible to pH-dependent hydrolysis.

  • Causality: Structurally similar compounds, such as the anticancer drug temozolomide, are known to be unstable in neutral to alkaline conditions (pH > 7), degrading to 5-aminoimidazole-4-carboxamide (AICA).[1] It is highly probable that 4-Amino-1-methyl-1H-imidazole-5-carboxamide exhibits similar instability. Degradation in your stock solution or experimental media can lead to a decrease in the concentration of the active compound and the formation of degradants that may have their own biological effects, thus confounding your results.

  • Troubleshooting Protocol:

    • pH of Stock Solution: Prepare your stock solution in an acidic buffer (pH < 5) or an anhydrous solvent like DMSO. Avoid using neutral or alkaline aqueous buffers for long-term storage.

    • Fresh Preparations: For sensitive experiments, it is best to prepare fresh dilutions of the compound from a concentrated stock immediately before use.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light to prevent potential photodegradation.

    • Stability Study: If you continue to observe variability, consider performing a simple stability study. Prepare the compound in your experimental media and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC-UV or LC-MS.

Question 2: My compound solution has developed a slight color over time. Is this a cause for concern?

Answer: The development of color in a previously colorless solution is often an indicator of chemical degradation. Imidazole-containing compounds can be susceptible to oxidation and photodegradation, which can result in the formation of colored byproducts.

  • Causality: Imidazole rings can undergo photo-oxidation, especially in the presence of photosensitizers and light.[2] This process can lead to the formation of various oxidized species, which may be colored and could interfere with your experiments, both chemically and biologically.

  • Troubleshooting Protocol:

    • Light Protection: Always store both the solid compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.

    • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

    • Visual Inspection: Before each use, visually inspect your stock solution. If you observe any color change or precipitation, it is advisable to discard the solution and prepare a fresh one.

Purity and Contaminants

Question 3: How can I be sure that the experimental effects I am observing are from 4-Amino-1-methyl-1H-imidazole-5-carboxamide and not from impurities?

Answer: The purity of your compound is paramount. Impurities can arise from the synthetic process and may have their own biological or chemical activities.

  • Causality: The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can involve multiple steps and reagents.[3][4] Potential impurities could include unreacted starting materials, byproducts of side reactions, or residual solvents. For example, a common precursor in similar syntheses is 5-amino-1H-imidazole-4-carboxamide (AICA), a known biologically active molecule that participates in purine metabolism.[1]

  • Troubleshooting Protocol:

    • Certificate of Analysis (CoA): Always obtain a CoA from your supplier. This document should provide the purity of the compound as determined by a reliable analytical method (e.g., HPLC, NMR).

    • Independent Purity Assessment: If your experiments are highly sensitive, consider performing an independent purity analysis. HPLC-UV or LC-MS are suitable methods for this purpose.

    • Control Experiments: Design your experiments to include appropriate controls. This could involve testing the effects of potential impurities if they are known and available.

Assay Interference

Question 4: I am conducting a metabolic study and observing unexpected changes in purine levels. Could 4-Amino-1-methyl-1H-imidazole-5-carboxamide be interfering?

Answer: Given its structural similarity to AICA, interference with purine metabolism is a plausible experimental artifact.

  • Causality: 5-Aminoimidazole-4-carboxamide (AICA) is a known intermediate in the de novo purine biosynthesis pathway.[1] If your sample of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is contaminated with AICA, or if it is metabolized or degraded to a similar compound, it could certainly impact cellular purine pools and related signaling pathways.

  • Troubleshooting Protocol:

    • Purity Check for AICA: Specifically, analyze your compound stock for the presence of AICA using a sensitive analytical method like LC-MS/MS.

    • Metabolic Stability: If you suspect your compound is being metabolized, you can perform an in vitro metabolism study using liver microsomes or cell lysates and analyze for the formation of potential metabolites.

    • Use of Inhibitors: In your cellular assays, you could use known inhibitors of purine metabolism to investigate if the observed effects of your compound are mediated through this pathway.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Aqueous Media

This protocol outlines a general procedure to assess the stability of 4-Amino-1-methyl-1H-imidazole-5-carboxamide in your experimental buffer or cell culture medium.

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in an appropriate solvent (e.g., DMSO or 0.1 N HCl).

  • Dilution in Experimental Medium: Dilute the stock solution to your final working concentration in the aqueous medium of interest (e.g., phosphate-buffered saline pH 7.4, or cell culture medium).

  • Time-Course Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Sample Quenching and Storage: Immediately stop any further degradation by adding an equal volume of a strong acid (e.g., 1 M HCl) or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

  • Analytical Quantification: Analyze the concentration of the parent compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Analysis: Plot the concentration of the compound as a function of time to determine its stability profile.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general HPLC method that can be adapted to assess the purity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase A or a suitable solvent to a concentration of approximately 1 mg/mL.

Data and Pathway Visualizations

Table 1: pH-Dependent Stability of Structurally Similar Imidazole Carboxamides
pH RangeStabilityPrimary Degradation PathwayReference
< 5HighMinimal degradation[1]
5 - 7ModerateSlow hydrolysis[1]
> 7LowRapid hydrolysis[1]
Diagram 1: Potential Degradation Pathway

Compound 4-Amino-1-methyl-1H- imidazole-5-carboxamide Degradant Potential Hydrolysis and/or Oxidative Degradants Compound->Degradant Hydrolysis (pH > 7) Oxidation Photodegradation

Caption: Potential degradation pathways for 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Diagram 2: Experimental Workflow for Troubleshooting Variability

cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Variable Results Variable Results Check Purity (CoA, HPLC) Check Purity (CoA, HPLC) Variable Results->Check Purity (CoA, HPLC) Assess Stability (pH, Light) Assess Stability (pH, Light) Check Purity (CoA, HPLC)->Assess Stability (pH, Light) Analyze for Impurities (e.g., AICA) Analyze for Impurities (e.g., AICA) Assess Stability (pH, Light)->Analyze for Impurities (e.g., AICA) Use Fresh Solutions Use Fresh Solutions Analyze for Impurities (e.g., AICA)->Use Fresh Solutions Modify Storage (pH, Temp, Light) Modify Storage (pH, Temp, Light) Use Fresh Solutions->Modify Storage (pH, Temp, Light) Source Higher Purity Compound Source Higher Purity Compound Modify Storage (pH, Temp, Light)->Source Higher Purity Compound

Caption: A logical workflow for troubleshooting experimental variability.

References

Sources

Troubleshooting

Technical Support Center: Protocol Modifications for 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-Amino-1-methyl-1H-imidazole-5-carboxamid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This compound is a critical intermediate in medicinal chemistry, notably as a precursor in the synthesis of pharmaceuticals like the antitumor agent temozolomide.[1][2] This document provides in-depth troubleshooting advice and protocol modifications in a practical question-and-answer format to address common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes and what are the initial considerations?

The synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be approached through several methods. A prevalent laboratory-scale method involves the direct methylation of 5-Aminoimidazole-4-carboxamide (AICA).[1] Another route can begin from 1-methylimidazole.[1] For industrial-scale production, synthesis often starts from diaminomaleonitrile (DAMN).[3][4]

Key Consideration - Regioselectivity: The primary challenge when starting from AICA is controlling the site of methylation. The imidazole ring has two nitrogen atoms available for alkylation, which can lead to a mixture of 1-methyl (desired) and 3-methyl (isomer) products.[4] Achieving high regioselectivity is crucial for minimizing difficult downstream purification and maximizing yield. Your choice of methylating agent, solvent, and base will directly influence the isomeric ratio of the product.

Q2: How should I properly store and handle the compound to ensure its stability?

4-Amino-1-methyl-1H-imidazole-5-carboxamide is typically a white crystalline powder that is soluble in water.[1] A key physical property is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1]

Handling & Storage Protocol:

  • Storage: Always store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.

  • Handling: When weighing or handling the material, do so in a dry environment (e.g., a glove box with an inert atmosphere) if possible, and minimize its exposure to ambient air. Clumping or changes in physical appearance are indicators of moisture absorption, which can affect reagent stoichiometry in subsequent reactions.

Q3: What is the most effective analytical method for assessing the purity of my final product?

Assessing the purity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide can be challenging due to its high polarity and lack of a strong UV chromophore.[5][6] A multi-faceted approach is often best.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for purity assessment.[7] A reversed-phase C18 column is often used. Due to the compound's polarity, a highly aqueous mobile phase may be required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For more sensitive detection and confirmation of product identity, especially in complex mixtures or biological matrices, LC-MS/MS is highly effective.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can help identify the presence of isomeric impurities or residual solvents.

  • Capillary Electrophoresis: This technique has also been successfully used for the analysis of AICA and related compounds, offering an alternative to HPLC.[8]

Troubleshooting Guide: Synthesis & Purification

This section addresses specific, common problems encountered during the synthesis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Problem: My synthesis resulted in a low yield.

A low yield is a frequent issue that can stem from several factors, from incomplete reactions to product loss during workup. Below is a systematic guide to diagnosing the cause.

start Low Yield Observed check_completion 1. Verify Reaction Completion (TLC, HPLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes solution_incomplete Troubleshooting: • Extend reaction time • Increase temperature moderately • Check reagent quality/stoichiometry incomplete->solution_incomplete check_purity 2. Analyze Crude Product Purity (HPLC, NMR) complete->check_purity isomers Significant Isomeric Impurity Detected check_purity->isomers other_impurities Other Side Products Detected check_purity->other_impurities pure_low_yield Crude is Relatively Pure, but Mass is Low check_purity->pure_low_yield solution_isomers Troubleshooting: • Optimize regioselectivity (See Table 1) • Modify solvent, base, or methylating agent isomers->solution_isomers solution_impurities Troubleshooting: • Lower reaction temperature • Use inert atmosphere • Check for degradation pathways other_impurities->solution_impurities solution_workup Troubleshooting: • Optimize extraction/workup pH • Minimize transfer losses • Optimize recrystallization solvent system pure_low_yield->solution_workup

A decision tree for troubleshooting low reaction yields.

If your diagnosis points to poor regioselectivity (i.e., formation of the undesired N-3 isomer), modifications to the reaction conditions are necessary. The interplay between the solvent, base, and methylating agent is critical.

ParameterStandard ConditionRecommended Modification & Rationale
Methylating Agent Methyl iodide, Dimethyl sulfateUse a bulkier or less reactive agent. A different methylating agent may exhibit greater steric hindrance, favoring alkylation at the less hindered N-1 position.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Experiment with solvent polarity. Changing the solvent can alter the solvation of the imidazole anion intermediate, thereby influencing which nitrogen atom is more accessible for electrophilic attack.
Base Strong bases (e.g., NaH, K₂CO₃)Use a weaker base or a sterically hindered base. This can modulate the formation of the reactive anion, potentially improving the kinetic or thermodynamic preference for N-1 methylation.
Temperature Room temperature to 60°CLower the reaction temperature. Alkylation is often kinetically controlled. Running the reaction at a lower temperature (e.g., 0°C to room temp) may enhance the selectivity for the desired isomer.[4]

Table 1: Protocol modifications to improve regioselectivity in the methylation of AICA.

Problem: My final product is difficult to purify and shows multiple peaks/spots on analysis.

This is typically caused by the presence of the starting material and the N-3 methylated isomer. While column chromatography is an option, it can be difficult due to the compound's polarity. Recrystallization is often the most effective method.[9]

This protocol provides a robust method for purifying 4-Amino-1-methyl-1H-imidazole-5-carboxamide from common impurities.

Objective: To remove unreacted AICA and isomeric byproducts.

Materials:

  • Crude 4-Amino-1-methyl-1H-imidazole-5-carboxamide

  • Ethanol (EtOH), Reagent Grade[9]

  • Deionized Water

  • Erhlenmeyer flask, reflux condenser, heating mantle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the compound. The goal is to create a saturated solution at the solvent's boiling point. If the compound does not fully dissolve in pure ethanol, add deionized water dropwise to the hot mixture until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this process to encourage the formation of larger crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 45°C) to a constant weight.[9]

Visualized Synthesis & Purification Workflow

The following diagram outlines the key stages from synthesis to final product analysis.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Quality Control AICA Start: 5-Aminoimidazole- 4-carboxamide (AICA) Reaction Methylation Reaction (Solvent, Base, Temp Control) AICA->Reaction Quench Reaction Quench Reaction->Quench Extract Extraction / Precipitation Quench->Extract Crude Isolate Crude Product Extract->Crude Recrystal Recrystallization (e.g., from Ethanol) Crude->Recrystal Dry Drying under Vacuum Recrystal->Dry Analysis Final Analysis (HPLC, NMR, LC-MS) Dry->Analysis FinalProduct Pure Product Analysis->FinalProduct

Sources

Optimization

Technical Support Center: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Welcome to the technical support resource for 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its common hydrochloride salt). This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Amino-1-methyl-1H-imidazole-5-carboxamide (and its common hydrochloride salt). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and errors encountered during the handling and use of this critical pharmaceutical intermediate. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage, handling, and preparation of 4-Amino-1-methyl-1H-imidazole-5-carboxamide.

Q1: My new bottle of 4-Amino-1-methyl-1H-imidazole-5-carboxamide HCl appears slightly clumpy and is difficult to weigh accurately. Is it still usable?

A1: Yes, this is a common observation and is typically not a sign of chemical degradation. This compound, particularly in its hydrochloride salt form, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere[1]. This moisture uptake causes the fine powder to clump.

  • Immediate Action: To ensure accurate weighing, the material should be handled in a low-humidity environment, such as a glove box or a balance enclosure with desiccant. If such an environment is unavailable, weigh the compound quickly and minimize its exposure to ambient air.

  • Best Practice: For long-term storage, always ensure the container is tightly sealed immediately after use. Storing the sealed container within a secondary container or a desiccator cabinet containing a desiccant like silica gel is highly recommended to maintain its quality.[2]

Q2: I've noticed the color of my stored compound has changed from white/off-white to a distinct yellow or brownish tint. What does this indicate?

A2: A color change from white or light cream to yellow or brown is a strong indicator of chemical degradation. This is often due to prolonged exposure to air (oxidation), light (photolytic degradation), or moisture. While the compound has good thermal stability, its purity can be compromised under improper storage.[3] The appearance of color suggests the formation of chromophoric impurities, which can have significant downstream consequences in sensitive syntheses. It is strongly advised to perform an analytical check (e.g., HPLC-UV) to assess purity before using any discolored material.

Q3: What is the best solvent for dissolving 4-Amino-1-methyl-1H-imidazole-5-carboxamide HCl? I'm having trouble getting it into solution.

A3: The hydrochloride salt is generally soluble in water.[3] Dimethyl sulfoxide (DMSO) is also a common solvent. However, sonication may be required to achieve complete dissolution, especially for higher concentrations. For organic reactions, solubility might be limited in less polar solvents.

  • Water: Forms a clear solution, often at concentrations around 50 mg/mL.[4]

  • DMSO: Good solubility, but ensure you are using anhydrous (dry) DMSO. The presence of moisture in DMSO can reduce the solubility of hygroscopic compounds.[5]

  • Methanol/Ethanol: Typically shows slight or sparing solubility. Recrystallization of the related compound 4-Amino-5-imidazolecarboxamide hydrochloride can be performed from ethanol, indicating solubility at elevated temperatures.[1]

Always start with a small amount of solvent and use techniques like vortexing or sonication to aid dissolution before adding more solvent.

Q4: Can I prepare a stock solution in an aqueous buffer and store it? If so, under what conditions?

A4: While aqueous solutions can be prepared, their long-term stability is a critical concern. Imidazole rings and carboxamide groups can be susceptible to hydrolysis, especially under acidic or basic conditions. At physiological pH, the related compound Temozolomide degrades to 5-aminoimidazole-4-carboxamide (AIC), highlighting the potential for instability in aqueous environments.[6]

  • Recommendation: It is best practice to prepare aqueous solutions fresh for each experiment.

  • If storage is necessary: Store at 2-8°C for no more than 24 hours. A buffer at a neutral or slightly acidic pH (e.g., pH 5-7) is likely to be more stable than alkaline conditions. A preliminary stability test using HPLC is recommended to validate storage conditions for your specific application.

Section 2: Troubleshooting Guide for Experimental Applications

This section provides a deeper dive into specific problems that may arise during experimental work, focusing on identifying the root cause and providing actionable solutions.

Problem 1: Inconsistent or Low Yields in Downstream Synthesis (e.g., Temozolomide Synthesis)

You are using 4-Amino-1-methyl-1H-imidazole-5-carboxamide as a key starting material for a multi-step synthesis, and your yields are unexpectedly low or variable between batches.

start Low/Inconsistent Yields Observed check_purity Symptom: Is the starting material pure? start->check_purity sub_purity Action: Analyze starting material via HPLC-UV. Compare with Certificate of Analysis (CoA). check_purity->sub_purity Yes impurity_present Result: Impurities Detected sub_purity->impurity_present no_impurity Result: Purity >99% sub_purity->no_impurity cause_degradation Root Cause: Degradation due to improper storage (moisture, air, light). impurity_present->cause_degradation cause_reaction_params Root Cause: Non-optimal reaction conditions (temp, stoichiometry, solvent). no_impurity->cause_reaction_params solution_degradation Solution: Procure new, high-purity starting material. Implement stringent storage protocols. cause_degradation->solution_degradation solution_reaction_params Solution: Re-optimize reaction parameters. Ensure anhydrous conditions. cause_reaction_params->solution_reaction_params

Caption: Troubleshooting workflow for low synthesis yields.

The purity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide is paramount for its successful use as a pharmaceutical intermediate.[2] Impurities, which can be residual starting materials from its own synthesis or, more commonly, degradation products, can interfere with subsequent reactions.

  • Mechanism of Interference:

    • Stoichiometric Imbalance: If a significant portion of the material has degraded (e.g., through hydrolysis of the carboxamide), the actual molar amount of the desired reactant is lower than calculated, leading to incomplete reactions.

    • Side Reactions: Degradation products may contain reactive functional groups that compete with the parent compound in the desired reaction, leading to the formation of unwanted byproducts and consuming valuable reagents. For instance, in the synthesis of Temozolomide, which involves the formation of a diazo intermediate followed by cyclization, impurities can interfere with the diazotization step or lead to alternative cyclization products.[1]

    • Catalyst Poisoning: If the synthesis involves a catalyst, certain impurities can bind to the catalyst's active sites, deactivating it and halting the reaction.

  • Recommended Protocol: Purity Verification by RP-HPLC

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) is a good starting point for method development.[7]

    • Detection: UV detection at a wavelength around 268 nm is suitable for the imidazole chromophore.[8]

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable diluent (e.g., water or mobile phase A) to a known concentration (e.g., 1 mg/mL).

    • Analysis: Inject the sample and compare the resulting chromatogram to the Certificate of Analysis or a reference standard. Look for additional peaks, which indicate impurities. The peak area percentage can be used to estimate the purity.

Problem 2: Appearance of Unknown Peaks in Analytical Chromatogram (HPLC)

During in-process control or final product analysis, you observe unexpected peaks in your HPLC chromatogram that were not present in the starting material.

Forced degradation studies on similar molecules provide insight into likely degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis.[4][9]

  • Hydrolytic Degradation:

    • Conditions: Exposure to acidic or basic aqueous solutions, often accelerated by heat.

    • Likely Product: The primary site of hydrolysis is the carboxamide group (-CONH₂), which would hydrolyze to a carboxylic acid (-COOH), forming 4-Amino-1-methyl-1H-imidazole-5-carboxylic acid .

    • Analytical Signature: The resulting carboxylic acid is more polar than the starting amide. In reverse-phase HPLC, it would typically have a shorter retention time. Its identity could be confirmed by LC-MS, where the molecular ion would correspond to an increase of 1 Da (from the exchange of -NH₂ with -OH).

  • Oxidative Degradation:

    • Conditions: Exposure to oxidizing agents (e.g., hydrogen peroxide) or atmospheric oxygen over time.

    • Likely Products: The imidazole ring and the amino group are susceptible to oxidation. This can lead to the formation of N-oxides or ring-opened products. Identifying these can be complex, but they often result in multiple small impurity peaks in an HPLC chromatogram.

    • Analytical Signature: Oxidized products can have varied polarities. Confirmation requires advanced techniques like LC-MS/MS to identify fragmentation patterns.

Stress ConditionPotential TransformationResulting StructureExpected Mass Change (Da)
Acid/Base HydrolysisCarboxamide to Carboxylic Acid4-Amino-1-methyl-1H-imidazole-5-carboxylic acid+1
OxidationN-Oxidation of imidazole ringN-oxide derivative+16
De-aminationLoss of amino group1-methyl-1H-imidazole-5-carboxamide-15

This table is predictive, based on the chemical nature of the functional groups. Actual degradation products should be confirmed experimentally.

start Unknown Peak in HPLC check_rt Is Retention Time (RT) shorter than parent compound? start->check_rt hydrolysis Hypothesis: Likely a more polar degradant, e.g., hydrolysis product. check_rt->hydrolysis Yes oxidation Hypothesis: Could be less polar (e.g., some oxidative dimers) or more polar. check_rt->oxidation No / Unsure confirm_ms Action: Analyze sample using LC-MS. hydrolysis->confirm_ms oxidation->confirm_ms mass_plus_1 Result: Mass = M+1 confirm_ms->mass_plus_1 mass_plus_16 Result: Mass = M+16 confirm_ms->mass_plus_16 other_mass Result: Other Mass confirm_ms->other_mass conclusion_hydrolysis Conclusion: Strong evidence for carboxamide hydrolysis. mass_plus_1->conclusion_hydrolysis conclusion_oxidation Conclusion: Strong evidence for N-oxidation. mass_plus_16->conclusion_oxidation conclusion_other Conclusion: Unknown impurity. Requires further structural elucidation (MS/MS, NMR). other_mass->conclusion_other

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Amino-1-methyl-1H-imidazole-5-carboxamide and Other Imidazole Derivatives in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, amphoteric nat...

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic characteristics, amphoteric nature, and capacity for hydrogen bonding and metal coordination allow it to interact with a vast array of biological targets.[1][3][4] This versatility has led to the development of a broad spectrum of therapeutics, from anticancer agents to enzyme inhibitors.[5][6]

This guide provides a comparative analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a critical synthetic intermediate, against other imidazole derivatives that function as direct-acting therapeutic agents. We will explore their divergent roles, mechanisms of action, and the experimental methodologies used to validate their function, offering field-proven insights for researchers and drug development professionals.

Focus Compound: 4-Amino-1-methyl-1H-imidazole-5-carboxamide

Unlike many imidazole derivatives that are themselves the active pharmaceutical ingredient (API), 4-Amino-1-methyl-1H-imidazole-5-carboxamide (let's call it "AMIC" for this guide) derives its significance primarily from its role as a crucial building block in the synthesis of other drugs.[7] Its performance is measured not by its direct biological activity, but by its efficiency and purity as a precursor for high-profile chemotherapeutics.

The most notable application of AMIC is in the industrial production of Temozolomide and Dacarbazine, alkylating agents used to treat brain tumors like glioblastoma and malignant melanoma.[7][8][9][10] The synthesis pathway leverages the specific arrangement of functional groups on the AMIC core to construct the final, more complex imidazotetrazine ring of these drugs.

G cluster_synthesis Chemical Synthesis cluster_action Pharmacological Action AMIC 4-Amino-1-methyl-1H- imidazole-5-carboxamide (AMIC) Reaction Multi-step Ring Formation AMIC->Reaction TMZ Temozolomide (Active Drug) Reaction->TMZ TMZ_action Temozolomide (TMZ) TMZ->TMZ_action Administration DNA Tumor Cell DNA TMZ_action->DNA Methylation (DNA Alkylation) Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis

Caption: Role of AMIC as a precursor in chemotherapy.

While AMIC itself is not the primary therapeutic agent, it is closely related to 5-aminoimidazole-4-carboxamide (AICA), a metabolite of dacarbazine that can enter the de novo purine synthesis pathway.[11][12] This biological context is important, but the core value of the 1-methyl derivative (AMIC) remains in its synthetic utility.

Comparative Analysis: AMIC's Role vs. Direct-Acting Imidazole Derivatives

The strategic value of imidazole derivatives can be broadly categorized. AMIC represents an indirect approach—enabling the synthesis of a potent drug. This contrasts sharply with derivatives designed for direct interaction with biological targets.

Category 1: Direct-Acting Anticancer Agents

While AMIC is a precursor to the DNA alkylating agent Temozolomide, other imidazole derivatives are designed to inhibit specific oncogenic pathways directly.[13]

  • Tyrosine Kinase Inhibitors: Compounds like Nilotinib contain an imidazole core and are potent inhibitors of the BCR-Abl kinase, crucial for the proliferation of chronic myeloid leukemia (CML) cells.[4]

  • Tubulin Polymerization Inhibitors: Certain imidazole-chalcone hybrids have been shown to inhibit the polymerization of tubulin, a key component of the cellular cytoskeleton.[13] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, a mechanism similar to established drugs like paclitaxel.[13]

Causality Explained: The choice to develop a direct kinase inhibitor versus a DNA alkylating agent stems from the desire for targeted therapy. Kinase inhibitors can offer high specificity for cancer cells overexpressing a particular kinase, potentially reducing the systemic toxicity associated with non-specific DNA alkylating agents.[13][14]

Compound/Class Role Mechanism of Action Primary Therapeutic Target Representative Application
4-Amino-1-methyl-1H-imidazole-5-carboxamide (AMIC) Synthetic IntermediateEnables synthesis of alkylating agentsN/A (Precursor)Production of Temozolomide
Nilotinib Active DrugTyrosine Kinase InhibitionBCR-Abl KinaseChronic Myeloid Leukemia (CML)[4]
Imidazole-Chalcone Hybrids Active Drug (Experimental)Inhibition of Tubulin PolymerizationMicrotubulesVarious Cancers (Preclinical)[13]
Dacarbazine Active DrugDNA Alkylation (via MTIC)DNA Guanine ResiduesMalignant Melanoma[5]
Category 2: Enzyme Inhibitors

The imidazole ring is a powerful pharmacophore for enzyme inhibition, largely due to the ability of its nitrogen atoms to coordinate with metal ions (e.g., iron in heme) in enzyme active sites.[15]

  • Aromatase Inhibitors: Letrozole is an imidazole derivative that potently inhibits aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis.[15] By blocking estrogen production, it serves as a frontline treatment for hormone receptor-positive breast cancer.

  • Cyclooxygenase (COX) Inhibitors: Novel imidazole derivatives have been designed as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[16] Their design often mimics the structure of known COX-2 inhibitors, using the imidazole core as a stable scaffold.

Causality Explained: The imidazole nitrogen acts as a strong ligand for the heme iron within the P450 enzyme active site, effectively blocking its catalytic function. This targeted interaction provides high potency and is a cornerstone of the mechanism for many azole-based enzyme inhibitors.[15]

G cluster_mechanisms Diverse Mechanisms of Action Imidazole Imidazole Scaffold Precursor Synthetic Precursor (e.g., AMIC) Imidazole->Precursor Enables Synthesis TKI Kinase Inhibition (e.g., Nilotinib) Imidazole->TKI Direct Action Enzyme Enzyme Inhibition (e.g., Letrozole) Imidazole->Enzyme Direct Action Receptor Receptor Antagonism (e.g., Losartan) Imidazole->Receptor Direct Action

Caption: Diverse therapeutic roles of the imidazole scaffold.

Category 3: Receptor Modulators

The structural flexibility of the imidazole ring allows it to be incorporated into molecules that bind with high affinity and specificity to cell surface receptors.

  • Angiotensin II Receptor Antagonists: Losartan , a widely prescribed antihypertensive drug, features an imidazole ring. It functions by blocking the AT1 receptor, preventing the hormone angiotensin II from binding and causing vasoconstriction, thereby lowering blood pressure.[2]

  • Cannabinoid Receptor (CB1) Antagonists: Imidazole-based amides have been optimized as potent antagonists of the CB1 receptor, investigated for the treatment of obesity by suppressing appetite.[17]

Supporting Experimental Data & Protocols

Scientific integrity requires that claims of efficacy and mechanism are supported by robust, reproducible experimental data. The protocols described below are standard, self-validating systems for assessing the compounds discussed.

Experimental Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay is a gold standard for assessing the cytotoxic potential of direct-acting anticancer compounds by measuring metabolic activity.[18][19]

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC50).

Principle (The "Why"): The assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.

  • Controls (Self-Validation):

    • Vehicle Control: Wells containing cells treated with medium and the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This control validates that the solvent itself is not causing toxicity.

    • Blank Control: Wells containing medium only, with no cells. This is used for background absorbance subtraction.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

G start Start: Cancer Cell Culture seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Imidazole Derivatives (Serial Dilutions) & Controls incubate1->treat incubate2 Incubate 48-72h (Drug Action) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for an MTT cytotoxicity assay.

Experimental Protocol 2: HPLC Analysis for Pharmacokinetic Studies

To understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME), High-Performance Liquid Chromatography (HPLC) is often employed. This is particularly relevant for tracking a drug like Dacarbazine and its primary metabolite, AICA.[12][20]

Objective: To simultaneously determine the concentration of a parent imidazole drug and its key metabolites in plasma samples over time.

Principle (The "Why"): HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). By using a detector (e.g., UV-Vis), one can quantify the amount of each component as it elutes from the column. This allows for the generation of concentration-time curves, which are essential for calculating key pharmacokinetic parameters like half-life and clearance.

Step-by-Step Methodology:

  • Sample Collection: Collect blood samples from subjects (e.g., nude mice bearing xenografts) at various time points after administration of the test compound.[20] Process the blood to isolate plasma.

  • Sample Preparation (Crucial for Accuracy): Deproteinize the plasma sample by adding a precipitating agent like trichloroacetic acid (TCA).[20] This removes large proteins that would otherwise interfere with the chromatography. Centrifuge to pellet the proteins.

  • Injection: Inject a known volume (e.g., 50 µL) of the resulting supernatant onto the HPLC system.

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column or a specialized column (e.g., WAX-1 for charged metabolites) suitable for separating the parent drug and its metabolites.[20]

    • Mobile Phase: A gradient of solvents (e.g., acetonitrile and a buffered aqueous solution) is run through the column to elute the compounds at different times based on their polarity.

  • Detection: Monitor the column eluent with a UV detector set to the optimal wavelength for the compounds of interest (e.g., 268 nm for AICA riboside).[20]

  • Quantification (Self-Validation): Create a standard curve by running known concentrations of the pure parent drug and metabolites through the HPLC system. The peak area from the experimental samples is compared to this standard curve to determine their exact concentrations.

  • Data Analysis: Plot the plasma concentration of each compound versus time. Use pharmacokinetic modeling software to calculate parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).[12]

Conclusion

The world of imidazole derivatives is a testament to the power of a privileged scaffold in medicinal chemistry. The comparison between 4-Amino-1-methyl-1H-imidazole-5-carboxamide and other derivatives highlights a fundamental strategic divergence in drug development. AMIC exemplifies the critical role of synthetic chemistry, providing the essential foundation for potent, life-saving drugs without being the active agent itself. In contrast, derivatives like Nilotinib and Letrozole showcase the direct application of the imidazole core to interact with and modulate specific biological targets.

For researchers, understanding this distinction is key. The "performance" of a molecule like AMIC is judged by its synthetic yield and purity, while the performance of a direct-acting agent is measured by its potency (IC50), selectivity, and pharmacokinetic profile. Both strategies are vital to the continued expansion of our therapeutic arsenal, demonstrating the remarkable and enduring utility of the imidazole nucleus.

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Comparative

A Comparative Guide to the Biological Activity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide and Its Parent Compounds

Abstract This guide provides a detailed comparative analysis of the biological activities of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a key synthetic intermediate, and its structural parents: 4-Amino-1H-imidazole-5-c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of the biological activities of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a key synthetic intermediate, and its structural parents: 4-Amino-1H-imidazole-5-carboxamide (AICA) and 1-Methyl-1H-imidazole. While structurally similar, the addition of a methyl group at the N1 position significantly differentiates its primary biological roles from the well-established metabolic and signaling functions of AICA. This document synthesizes experimental evidence to elucidate these differences for researchers in drug discovery and medicinal chemistry.

Introduction: A Tale of Three Imidazoles

The imidazole ring is a cornerstone of medicinal chemistry, forming the scaffold for numerous essential biomolecules, including the amino acid histidine and purine bases.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, from antifungal to anticancer effects.[2][3][4] This guide focuses on a specific derivative, 4-Amino-1-methyl-1H-imidazole-5-carboxamide, and dissects its biological profile by comparing it to its immediate structural precursors.

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide: The primary subject of this guide. It is a key intermediate in the synthesis of the alkylating agent and chemotherapy drug, temozolomide.[5]

  • 4-Amino-1H-imidazole-5-carboxamide (AICA): The unmethylated parent core. AICA is an important endogenous metabolite in the de novo purine biosynthesis pathway.[6][7] Its riboside form, AICAR, is a widely studied pharmacological activator of AMP-activated protein kinase (AMPK).[8]

  • 1-Methyl-1H-imidazole: The parent imidazole ring with a methyl group at the N1 position. It is primarily used as a specialty solvent and a precursor for ionic liquids, but also serves as a mimic for biological molecules like histidine and nucleoside bases in research settings.[9]

Understanding the distinct biological consequences of the N1-methylation on the 4-amino-1H-imidazole-5-carboxamide scaffold is crucial for designing novel therapeutics and interpreting metabolic data.

G cluster_0 Core Structure cluster_1 Methylated Parent cluster_2 Target Compound AICA 4-Amino-1H-imidazole-5-carboxamide (AICA) Target 4-Amino-1-methyl-1H-imidazole-5-carboxamide AICA->Target + Methyl Group (N1) Methylimidazole 1-Methyl-1H-imidazole Methylimidazole->Target + Amino & Carboxamide Groups

Figure 1: Structural relationship of the target compound to its parent structures.

Comparative Analysis of Biological Activity

The addition of a single methyl group fundamentally shifts the compound's primary role from a direct metabolic modulator to a crucial building block for chemotherapeutics.

Anticancer and Antiproliferative Effects

A significant divergence is observed in the anticancer mechanisms associated with these compounds.

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide: Its primary significance in oncology is as a direct precursor to temozolomide .[5][10] Temozolomide is an alkylating agent that methylates DNA, leading to cytotoxicity and cell death in cancer cells, particularly in glioblastoma.[11] The biological activity of the intermediate itself is less pronounced; its value lies in its synthetic utility.

  • 4-Amino-1H-imidazole-5-carboxamide (AICA): AICA's anticancer activity is primarily understood through its ribonucleoside, AICAR . Once inside the cell, AICAR is phosphorylated to ZMP, which mimics AMP and allosterically activates AMP-activated protein kinase (AMPK).[12] AMPK activation inhibits cancer cell proliferation by arresting the cell cycle and downregulating energy-intensive processes like protein and lipid synthesis.[8] Studies have shown that AICAR can inhibit the growth of various cancer cell lines in vitro and in vivo.[8]

  • 1-Methyl-1H-imidazole: This compound is not typically associated with direct anticancer activity. However, the broader class of substituted imidazoles has been extensively explored for anticancer properties, acting through various mechanisms like inhibition of specific kinases or tubulin polymerization.[3]

Role in Metabolic Regulation

The most profound functional difference lies in metabolic regulation, where AICA is a key player.

  • 4-Amino-1-methyl-1H-imidazole-5-carboxamide: This compound is recognized as a precursor in purine biosynthesis, similar to its parent AICA.[5] This suggests it can enter metabolic pathways, but its role as a signaling molecule is not well-established.

  • 4-Amino-1H-imidazole-5-carboxamide (AICA): AICA is a central metabolite in the de novo purine synthesis pathway. Its riboside, AICAR, is a potent activator of AMPK, a master regulator of cellular energy homeostasis.[13] By activating AMPK, AICAR promotes glucose uptake and glycolysis while switching off anabolic pathways, mimicking a state of low cellular energy.[6][12] This has made AICAR an invaluable tool for studying metabolic diseases, and it has been shown to improve glucose homeostasis in diabetic animal models.

  • 1-Methyl-1H-imidazole: Lacks the functional groups necessary to participate directly in purine synthesis or AMPK signaling pathways. Its biological relevance in metabolism is primarily as a structural mimic for research purposes.[9]

Other Biological Activities
  • Enzyme Inhibition: 4-Amino-1-methyl-1H-imidazole-5-carboxamide has been noted to potentially act as an inhibitor for certain enzymes involved in metabolic pathways, though specific targets are not as extensively documented as for AICA/AICAR.[5]

  • Anti-inflammatory Effects: The AMPK activation by AICA (via AICAR) has been shown to have significant anti-inflammatory effects. It can inhibit the expression of pro-inflammatory cytokines in glial cells and macrophages, suggesting therapeutic potential for inflammatory diseases.[12]

  • Broad-Spectrum Activity of Imidazoles: The core imidazole structure is found in compounds with a wide array of activities, including antimicrobial and antifungal properties.[1][2] While not the primary focus for the specific compounds in this guide, this broader context is important in drug discovery.

Data Summary Table

Feature4-Amino-1-methyl-1H-imidazole-5-carboxamide4-Amino-1H-imidazole-5-carboxamide (AICA)1-Methyl-1H-imidazole
Primary Role Synthetic Intermediate[5]Endogenous Metabolite, Signaling Precursor[7]Solvent, Synthetic Precursor[9]
Anticancer Application Precursor for Temozolomide (DNA alkylating agent)[10]Antiproliferative via AICAR/AMPK activation[8]Not a primary application
Metabolic Regulation Precursor in purine biosynthesisKey metabolite in purine synthesis; its riboside (AICAR) is a potent AMPK activator[12][13]None directly established
Mechanism of Action Enables synthesis of an active drug(As AICAR) Mimics AMP to activate AMPK signaling[12]Serves as a base or nucleoside mimic[9]
Key Associated Pathway Temozolomide SynthesisDe Novo Purine Biosynthesis, AMPK SignalingNot applicable
Therapeutic Relevance Essential for manufacturing a key chemotherapy drug(As AICAR) Investigated for metabolic disorders and cancer[8][14]Limited direct therapeutic use

Experimental Protocol: In Vitro AMPK Activation Assay

To experimentally validate the differential activity of these compounds on the key AMPK pathway, a cell-based assay can be employed. This protocol outlines a method to measure AMPK activation in a cell line (e.g., C2C12 myotubes or HepG2 hepatocytes) by detecting the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).

Objective: To determine if 4-Amino-1-methyl-1H-imidazole-5-carboxamide activates AMPK, using AICA-Riboside (AICAR) as a positive control.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds: 4-Amino-1-methyl-1H-imidazole-5-carboxamide, AICAR (positive control), 1-Methyl-1H-imidazole (negative control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western Blotting apparatus

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total-ACC, anti-phospho-AMPK (Thr172), anti-total-AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Prior to treatment, starve cells in serum-free medium for 2-4 hours to reduce basal signaling.

  • Compound Treatment: Treat cells with varying concentrations of the test compounds (e.g., 0.1, 0.5, 1 mM) for a specified time (e.g., 30-60 minutes). Include a vehicle control (e.g., DMSO or saline).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well. Scrape cells, collect lysates, and centrifuge to pellet debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-phospho-ACC) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Strip the membrane and re-probe for total ACC or a loading control (e.g., β-actin) to ensure equal loading. Quantify band intensity and express the results as a ratio of phosphorylated protein to total protein.

Expected Outcome: A significant increase in the p-ACC/total ACC ratio is expected in AICAR-treated cells. Little to no change is expected for 4-Amino-1-methyl-1H-imidazole-5-carboxamide or 1-Methyl-1H-imidazole, demonstrating the specificity of the unmethylated riboside in activating the AMPK pathway.

G cluster_pathway AMPK Signaling Pathway AICAR AICAR (AICA-Riboside) ZMP ZMP (mimics AMP) AICAR->ZMP  Phosphorylation AMPK AMPK ZMP->AMPK Allosteric Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) ACC ACC (Active) pAMPK->ACC Phosphorylation (Ser79) Energy_Out Anabolic Pathways (e.g., Fatty Acid Synthesis) INHIBITED pAMPK->Energy_Out Energy_In Catabolic Pathways (e.g., Glucose Uptake) PROMOTED pAMPK->Energy_In pACC p-ACC (Inactive) ACC->pACC

Figure 2: Simplified AMPK activation pathway by AICAR.

Conclusion

While 4-Amino-1-methyl-1H-imidazole-5-carboxamide shares a core scaffold with the potent metabolic regulator precursor AICA, its biological profile is markedly different. The methylation at the N1 position renders it inactive as a direct AMPK signaling modulator. Instead, its primary value is realized in synthetic chemistry as an indispensable building block for the anticancer drug temozolomide. This comparison underscores a fundamental principle in medicinal chemistry: minor structural modifications can lead to major shifts in biological function and therapeutic application. For researchers, this highlights the distinct roles of these molecules—one as a tool for metabolic modulation and the other as a key piece in the synthesis of DNA-damaging agents.

References

  • Vertex AI Search Result 1. (Provides information on the biological activity of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, including its role as a synthetic intermediate for temozolomide and its metabolic functions).
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Validation

4-Amino-1-methyl-1h-imidazole-5-carboxamide efficacy against different cell lines

A Comparative Guide to the Efficacy of Imidazole-Based Carboxamides in Oncology This guide provides an in-depth comparative analysis of the efficacy of imidazole-based carboxamides, a class of compounds central to the tr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Imidazole-Based Carboxamides in Oncology

This guide provides an in-depth comparative analysis of the efficacy of imidazole-based carboxamides, a class of compounds central to the treatment of various cancers. We will delve into the mechanisms of action, comparative cytotoxicity across different cancer cell lines, and the critical factors influencing their therapeutic effectiveness. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these important chemotherapeutic agents.

Introduction: Deconstructing the Imidazole Carboxamide Scaffold in Cancer Therapy

The imidazole carboxamide core is a key pharmacophore in several clinically significant anticancer agents. While the specific compound "4-Amino-1-methyl-1h-imidazole-5-carboxamide" is not extensively documented as a primary therapeutic agent, it is structurally related to the metabolites of the widely used chemotherapeutic drugs Dacarbazine (DTIC) and Temozolomide (TMZ).

Dacarbazine and Temozolomide are both prodrugs that, once administered, are converted to the active metabolite, 5-(3-methyl-1-triazen-1-yl)imidazole-4-carboxamide (MTIC).[1][2] MTIC is an unstable intermediate that spontaneously decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.[3] It is this methyldiazonium ion that exerts the primary cytotoxic effect by methylating DNA.[2][4] Therefore, the efficacy of these drugs is intrinsically linked to the chemistry of the imidazole carboxamide scaffold.

This guide will focus on the broader class of imidazole-based alkylating agents, with a primary emphasis on Temozolomide and Dacarbazine, to provide a comprehensive overview of their efficacy against various cancer cell lines.

Mechanism of Action: DNA Alkylation and the Induction of Apoptosis

The therapeutic benefit of Temozolomide and Dacarbazine stems from their ability to alkylate DNA, primarily at the N-7 and O-6 positions of guanine residues.[1][2] This DNA methylation damage triggers a cascade of cellular events, ultimately leading to apoptosis (programmed cell death).

The process begins with the systemic administration of the prodrug (Temozolomide or Dacarbazine). Temozolomide is rapidly absorbed and crosses the blood-brain barrier, making it particularly effective against brain tumors like glioblastoma.[4][5] It then undergoes spontaneous hydrolysis under physiological pH to form the active metabolite MTIC.[5] Dacarbazine, on the other hand, requires metabolic activation in the liver by cytochrome P450 enzymes to form MTIC.[6][7]

Once formed, MTIC releases the methyldiazonium ion, which transfers a methyl group to DNA. The O6-methylguanine (O6-MeG) lesion is the most cytotoxic, as it can lead to DNA double-strand breaks during subsequent rounds of DNA replication.[1] If unrepaired, these lesions trigger cell cycle arrest and apoptosis.[4]

Mechanism of Action cluster_prodrug Prodrug Administration cluster_activation Activation cluster_cytotoxicity Cytotoxicity Temozolomide Temozolomide (TMZ) MTIC MTIC (Active Metabolite) Temozolomide->MTIC Spontaneous Hydrolysis Dacarbazine Dacarbazine (DTIC) Dacarbazine->MTIC Hepatic Metabolism Methyldiazonium Methyldiazonium Ion MTIC->Methyldiazonium DNA_Alkylation DNA Alkylation (O6-methylguanine) Methyldiazonium->DNA_Alkylation Apoptosis Apoptosis DNA_Alkylation->Apoptosis

Caption: Activation pathway of Temozolomide and Dacarbazine.

Comparative Efficacy Across Diverse Cancer Cell Lines

The cytotoxic effects of imidazole-based carboxamides have been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of efficacy. The table below summarizes the reported IC50 values for various imidazole derivatives, including those structurally related to the core scaffold of interest.

Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLaCervical Cancer0.737 ± 0.05[8]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29Colon Cancer1.194 ± 0.02[8]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7Breast Cancer< 5[9]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHCT-116Colon Cancer< 5[9]
1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneHepG2Liver Cancer< 5[9]
Imidazole Derivative 21aNUGC-3Gastric Cancer0.06[10]
Imidazole Derivative 21bNUGC-3Gastric Cancer0.05[10]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)SW480Colorectal Cancer0.027[11]
5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole (BZML)HCT116Colorectal Cancer0.023[11]

Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

These data indicate that imidazole derivatives exhibit a broad spectrum of anticancer activity. The efficacy is highly dependent on the specific chemical substitutions on the imidazole ring, which can influence factors such as cell permeability, target binding, and metabolic stability.

Mechanisms of Resistance: The Role of DNA Repair

A major challenge in the clinical use of alkylating agents like Temozolomide is the development of drug resistance. The primary mechanism of resistance is the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][5]

MGMT directly reverses the cytotoxic O6-methylguanine lesion by transferring the methyl group to one of its own cysteine residues.[1] This repairs the DNA damage before it can trigger cell death. Tumors with high levels of MGMT activity are therefore inherently more resistant to Temozolomide.[2][12]

Epigenetic silencing of the MGMT gene via promoter methylation can lead to decreased or absent MGMT expression.[13][14] Tumors with a methylated MGMT promoter are more sensitive to Temozolomide, and testing for MGMT promoter methylation status has become a critical predictive biomarker for treatment response in glioblastoma patients.[15][16]

Other DNA repair pathways, such as base excision repair (BER) and mismatch repair (MMR), also play a role in the cellular response to Temozolomide.[1][17] Deficiencies in the MMR system can lead to tolerance of O6-methylguanine adducts and subsequent resistance.[17][18]

Resistance Mechanisms TMZ Temozolomide (TMZ) DNA_Damage O6-methylguanine DNA Damage TMZ->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis If unrepaired DNA_Repair DNA Repair DNA_Damage->DNA_Repair Sensitivity Drug Sensitivity MGMT_unmethylated Unmethylated MGMT Promoter MGMT_expression High MGMT Expression MGMT_unmethylated->MGMT_expression MGMT_expression->DNA_Repair Resistance Drug Resistance DNA_Repair->Resistance MGMT_methylated Methylated MGMT Promoter No_MGMT Low/No MGMT Expression MGMT_methylated->No_MGMT No_MGMT->Sensitivity

Caption: The role of MGMT in Temozolomide resistance.

Standard Experimental Protocol: MTT Assay for Cell Viability

To assess the in vitro efficacy of a compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.

Principle: The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., 4-Amino-1-methyl-1h-imidazole-5-carboxamide or a related derivative) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data and Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Conclusion

Imidazole-based carboxamides, particularly the prodrugs Temozolomide and Dacarbazine, are potent DNA alkylating agents with significant clinical utility against a range of cancers, most notably glioblastoma and melanoma. Their efficacy is dictated by their conversion to the active metabolite MTIC and the subsequent methylation of DNA. The development of resistance, primarily through the action of the DNA repair enzyme MGMT, remains a significant clinical hurdle. Understanding the molecular mechanisms of action and resistance is crucial for the rational design of new imidazole-based therapeutics and for the development of combination strategies to overcome resistance and improve patient outcomes. The in vitro assays described provide a robust framework for the preclinical evaluation of novel compounds within this important chemical class.

References

  • [Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1][2][4][19]tetrazine-8-carboxylates and -carboxamides - PMC - NIH]([Link])

Sources

Comparative

A Senior Application Scientist's Guide to Predicting and Assessing Antibody Cross-Reactivity for 4-Amino-1-methyl-1H-imidazole-5-carboxamide

For researchers in drug development and molecular biology, the specificity of an antibody is paramount. When developing antibodies against small molecules like 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a critical aspe...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development and molecular biology, the specificity of an antibody is paramount. When developing antibodies against small molecules like 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a critical aspect of validation is assessing its cross-reactivity with structurally and functionally related compounds. This guide provides a comprehensive framework for understanding, predicting, and experimentally verifying the cross-reactivity of antibodies targeting this specific imidazole derivative.

The Rationale: Why Cross-Reactivity Matters

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a derivative of imidazole and plays a role in various biochemical processes, including as a potential precursor in purine biosynthesis and as an intermediate in the synthesis of pharmaceuticals like temozolomide.[1] An antibody designed to detect this molecule must be rigorously tested to ensure it does not inadvertently bind to other similar molecules present in a biological sample. Such cross-reactivity can lead to false-positive results, inaccurate quantification, and misinterpreted biological effects.

This guide is structured to walk you through a logical, scientifically sound process for evaluating the specificity of a putative antibody against 4-Amino-1-methyl-1H-imidazole-5-carboxamide. We will first explore the landscape of potential cross-reactants based on structural similarity and then detail the experimental protocols to quantify the degree of any off-target binding.

Predicting Cross-Reactivity: A Structural Approach

The first step in assessing cross-reactivity is to identify molecules with similar structures to our target antigen, 4-Amino-1-methyl-1H-imidazole-5-carboxamide. The underlying principle is that antibodies recognize specific three-dimensional shapes and chemical moieties (epitopes). The more structurally similar a compound is to the original antigen, the higher the likelihood of cross-reactivity.[2][3]

Key Structural Analogs for Consideration

Based on the structure of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, the following compounds represent the most probable cross-reactants. A thorough validation plan should include testing against these molecules.

Compound Name Alternative Names CAS Number Key Structural Differences from Target Rationale for Potential Cross-Reactivity
5-Aminoimidazole-4-carboxamideAICA, 4-Amino-1H-imidazole-5-carboxamide360-97-4Lacks the N1-methyl group.High structural similarity; AICA is a known metabolite in purine metabolism.[4][5]
4-Amino-5-imidazolecarboxamide hydrochlorideAICA HCl72-40-2Hydrochloride salt of AICA.Same core structure as AICA.[6]
5-Amino-1-methyl-1H-imidazole-4-carboxamide21343-04-4Positional isomer of the amino and carboxamide groups.Shares the same molecular formula and core imidazole ring with the N1-methyl group.[7]
Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate61982-18-1Ethyl ester instead of a carboxamide group.Similar core structure, but the change in the functional group may alter the epitope.[8]
Bredinin50924-49-7A carbocyclic analog with a more complex side chain.While more distinct, it shares the imidazole-4-carboxamide core and represents a test of broader specificity.[9]

Experimental Verification of Cross-Reactivity

Theoretical prediction based on structure is a crucial starting point, but it must be followed by empirical testing. The following are gold-standard immunoassays for quantifying antibody specificity and cross-reactivity. For a hypothetical antibody against 4-Amino-1-methyl-1H-imidazole-5-carboxamide, these protocols would form the core of its validation.

Competitive ELISA: The Workhorse of Specificity Testing

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for determining the specificity of antibodies against small molecules.[10] The principle relies on the competition between our target molecule (4-Amino-1-methyl-1H-imidazole-5-carboxamide) and a potential cross-reactant for binding to a limited amount of the antibody.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Binding cluster_detection Detection coat Coat plate with target-carrier conjugate (e.g., 4-Amino-1-methyl-1H-imidazole-5-carboxamide-BSA) block Block unbound sites with BSA or similar blocking agent coat->block prepare Prepare serial dilutions of target (standard curve) and potential cross-reactants incubate Incubate antibody with standards or cross-reactants prepare->incubate add Add mixture to coated and blocked plate incubate->add wash1 Wash plate to remove unbound antibody add->wash1 secondary Add enzyme-conjugated secondary antibody wash1->secondary wash2 Wash plate to remove unbound secondary antibody secondary->wash2 substrate Add chromogenic substrate wash2->substrate read Read absorbance on a plate reader substrate->read

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

  • Antigen Coating:

    • Conjugate 4-Amino-1-methyl-1H-imidazole-5-carboxamide to a carrier protein like Bovine Serum Albumin (BSA) to facilitate coating onto the microplate wells.

    • Dilute the conjugate to 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the free 4-Amino-1-methyl-1H-imidazole-5-carboxamide (this will be your standard curve) and each potential cross-reactant in assay buffer (e.g., blocking buffer).

    • In a separate plate or tubes, mix equal volumes of the diluted standards/cross-reactants with a constant, predetermined concentration of your primary antibody.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free antigen.

  • Incubation on Coated Plate:

    • Transfer 100 µL of the antibody-antigen mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-host IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of a suitable chromogenic substrate (e.g., TMB).

    • Incubate in the dark until sufficient color develops.

    • Add 50 µL of stop solution (e.g., 2 N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot the absorbance versus the log of the concentration for the standard and each cross-reactant.

    • Determine the IC50 value (the concentration that causes 50% inhibition of binding) for the target molecule and each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target / IC50 of Cross-Reactant) x 100

Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[1] It allows for the precise measurement of association (k_on) and dissociation (k_off) rates, from which the binding affinity (K_D) can be calculated. This level of detail is invaluable for a nuanced understanding of cross-reactivity.

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis & Regeneration immobilize Immobilize antibody on the sensor chip surface association Inject serial dilutions of target molecule (analyte) over the chip surface (Association Phase) immobilize->association dissociation Flow buffer over the surface (Dissociation Phase) association->dissociation fit Fit sensorgram data to a binding model to determine kon, koff, and KD dissociation->fit regenerate Regenerate the sensor chip surface fit->regenerate repeat_analysis Repeat binding analysis for each potential cross-reactant regenerate->repeat_analysis

Caption: Workflow for SPR analysis of antibody-antigen binding kinetics.

  • Immobilization:

    • The antibody against 4-Amino-1-methyl-1H-imidazole-5-carboxamide is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A control flow cell should be prepared similarly but without the antibody to allow for reference subtraction.

  • Analyte Injection (Association):

    • Prepare a series of dilutions of the target molecule (4-Amino-1-methyl-1H-imidazole-5-carboxamide) in a suitable running buffer.

    • Inject the dilutions sequentially over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized antibody will cause a change in the refractive index, which is measured in real-time as a response unit (RU) signal.

  • Dissociation:

    • After the association phase, flow the running buffer over the chip surface. The dissociation of the analyte from the antibody will be observed as a decrease in the RU signal.

  • Regeneration:

    • Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte, returning the sensor surface to its baseline state for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

  • Cross-Reactivity Assessment:

    • Repeat the entire process for each of the potential cross-reacting molecules identified in the prediction phase.

    • Compare the K_D values obtained for the target molecule and the cross-reactants. A significantly lower K_D for the target molecule indicates high specificity.

Western Blotting: A Qualitative Assessment

While primarily used for protein detection, a modified Western Blot protocol can be employed for a qualitative or semi-quantitative assessment of cross-reactivity, especially if the small molecule is conjugated to different carrier proteins.

  • Sample Preparation:

    • Prepare conjugates of 4-Amino-1-methyl-1H-imidazole-5-carboxamide and each potential cross-reactant to different carrier proteins (e.g., BSA, ovalbumin).

    • Run these conjugates on an SDS-PAGE gel to separate them by size.[6] For small molecules, a high percentage gel (15% or higher) is recommended.[6]

  • Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane (0.22 µm pore size is ideal for retaining smaller proteins).[6]

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody against 4-Amino-1-methyl-1H-imidazole-5-carboxamide at an optimized dilution in blocking buffer overnight at 4°C.

  • Washing and Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again as in the previous step.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Interpretation:

    • A strong band corresponding to the 4-Amino-1-methyl-1H-imidazole-5-carboxamide-carrier conjugate and weak or no bands for the cross-reactant-carrier conjugates would indicate high specificity.

Synthesizing the Data for a Comprehensive View

The true power of this multi-faceted approach comes from integrating the results from all three techniques.

Technique Data Output Interpretation for High Specificity
Competitive ELISA % Cross-ReactivityLow % cross-reactivity values for all tested analogs.
Surface Plasmon Resonance (SPR) Binding Affinity (K_D)A significantly lower K_D value for 4-Amino-1-methyl-1H-imidazole-5-carboxamide compared to all other tested compounds.
Western Blot Band IntensityA strong, specific band for the target conjugate with minimal to no signal for the cross-reactant conjugates.

By employing this rigorous, evidence-based approach, researchers can confidently characterize the specificity of their antibodies against 4-Amino-1-methyl-1H-imidazole-5-carboxamide. This ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity.

References

  • 5-Amino-1-methyl-1H-imidazole-4-carboxamide | C5H8N4O | CID 6420287. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Showing metabocard for 5-Aminoimidazole-4-carboxamide (HMDB0003192). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]

  • 5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis of a Novel Carbocyclic Analog of Bredinin. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Competitive ELISA Protocol. (n.d.). Creative Diagnostics. Retrieved January 14, 2026, from [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. (2025). Reichert Technologies. Retrieved January 14, 2026, from [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Biological Technology. Retrieved January 14, 2026, from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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Validation

A Comparative Guide to the Performance of 4-Amino-1-methyl-1H-imidazole-5-carboxamide (AICAR) in Diverse Assay Formats

For researchers in metabolic disease, oncology, and exercise physiology, the activation of AMP-activated protein kinase (AMPK) is a critical area of investigation. As a master regulator of cellular energy homeostasis, AM...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic disease, oncology, and exercise physiology, the activation of AMP-activated protein kinase (AMPK) is a critical area of investigation. As a master regulator of cellular energy homeostasis, AMPK presents a promising therapeutic target.[1] 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, commonly known as AICAR, has long been a cornerstone pharmacological tool for activating this crucial kinase.[2] However, the interpretation of data generated using AICAR is highly dependent on the chosen assay format and a clear understanding of its mechanism of action relative to other available AMPK activators.

This guide provides an in-depth technical comparison of AICAR's performance across various biochemical and cell-based assays. We will delve into the causality behind experimental choices, present comparative data with other common AMPK activators, and provide detailed protocols to ensure robust and reproducible results.

The Mechanism of Action: An Indirect Activation Cascade

AICAR is a cell-permeable adenosine analog.[3] Upon entering the cell via nucleoside transporters, it is phosphorylated by adenosine kinase to 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP).[3][4] ZMP mimics the effect of adenosine monophosphate (AMP), allosterically activating AMPK by binding to its γ-subunit.[3][5] This activation also promotes the phosphorylation of the catalytic α-subunit at Threonine-172 (Thr172) by upstream kinases like LKB1 and protects against its dephosphorylation.[1][5] It is this phosphorylation event that is a key indicator of AMPK activation.

It is crucial to distinguish AICAR's indirect mechanism from direct allosteric activators like A-769662, which binds to a different site at the interface of the α and β subunits.[3] This distinction has significant implications for experimental design and data interpretation, as AICAR's efficacy can be influenced by the expression and activity of nucleoside transporters and adenosine kinase.

cluster_extracellular Extracellular cluster_intracellular Intracellular AICAR AICAR AICAR_in AICAR AICAR->AICAR_in Nucleoside Transporter ZMP ZMP AICAR_in->ZMP Adenosine Kinase AMPK AMPK ZMP->AMPK Allosteric Activation p_AMPK p-AMPK (Active) AMPK->p_AMPK LKB1/CaMKKβ (Thr172 Phosphorylation) ACC ACC p_AMPK->ACC Phosphorylation p_ACC p-ACC (Inactive) ACC->p_ACC caption Figure 1: Mechanism of AICAR-mediated AMPK activation.

Caption: Figure 1: Mechanism of AICAR-mediated AMPK activation.

Performance in Biochemical (Cell-Free) Kinase Assays

Biochemical assays utilizing purified AMPK enzyme are invaluable for determining the direct effect of a compound on kinase activity without the complexities of cellular uptake and metabolism.

A common format is the luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.[6]

Comparative Performance of AMPK Activators in a Biochemical Assay

CompoundMechanismTypical ConcentrationFold Activation (vs. Basal)Reference
AICAR (ZMP) Indirect (AMP mimetic)0.2 - 2 mM2.7 ± 0.49[7]
A-769662 Direct Allosteric1 - 10 µM~2-5[1][8]
AMP Endogenous Activator200 µM~2-5[4]

Experimental Protocol: ADP-Glo™ AMPK Kinase Assay

This protocol is adapted from commercially available kits and provides a framework for assessing AICAR's effect on purified AMPK.

start Start step1 Prepare Reagents: - Kinase Buffer - Purified AMPK - Substrate (e.g., AMARA peptide) - ATP - ZMP (active form of AICAR) start->step1 step2 Set up Kinase Reaction in a 96-well plate: - Add buffer, AMPK, and substrate. step1->step2 step3 Add Compounds: - ZMP (various concentrations) - Positive Control (e.g., AMP) - Vehicle Control (DMSO) step2->step3 step4 Initiate Reaction: - Add ATP step3->step4 step5 Incubate at Room Temperature step4->step5 step6 Terminate Reaction & Deplete ATP: - Add ADP-Glo™ Reagent step5->step6 step7 Incubate step6->step7 step8 Detect ADP: - Add Kinase Detection Reagent step7->step8 step9 Incubate step8->step9 step10 Measure Luminescence step9->step10 end End step10->end caption Figure 2: Workflow for a biochemical AMPK kinase assay.

Caption: Figure 2: Workflow for a biochemical AMPK kinase assay.

Methodology:

  • Reagent Preparation: Dilute purified AMPK enzyme, substrate peptide (e.g., AMARA), and ATP in a kinase reaction buffer. Prepare serial dilutions of ZMP (the active metabolite of AICAR), a positive control (e.g., AMP), and a vehicle control.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, purified AMPK enzyme, and the AMPK substrate.

  • Compound Addition: Add the various concentrations of ZMP, positive control, and vehicle control to the appropriate wells.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to AMPK activity.[6][7]

Causality and Considerations:

  • Use of ZMP: In a cell-free system, ZMP, the phosphorylated active metabolite of AICAR, should be used as AICAR itself will not activate the purified enzyme.[3]

  • ATP Concentration: The concentration of ATP can influence the apparent potency of activators. It's recommended to use an ATP concentration at or near the Km for the enzyme.

  • Specificity: While biochemical assays are excellent for assessing direct effects, they do not account for off-target effects that may occur in a cellular context. ZMP has been reported to affect other AMP-sensitive enzymes.[4]

Performance in Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating AICAR's performance, as they incorporate cellular uptake, metabolism, and the engagement of downstream signaling pathways.

Western Blotting for Phosphorylation Status

A standard method to assess AMPK activation in cells is to measure the phosphorylation of AMPKα at Thr172 and its downstream substrate, Acetyl-CoA Carboxylase (ACC), at Ser79 via Western blotting.[9]

Comparative Performance of AMPK Activators in Cell-Based Western Blot

CompoundCell LineConcentrationTimep-AMPK (Thr172) Fold Changep-ACC (Ser79) Fold ChangeReference
AICAR PC30.5 - 3 mM24 hNot specifiedIncreased[10]
AICAR LNCaP0.5 - 3 mM6 hNot specifiedIncreased[10]
A-769662 Primary Hepatocytes200 µM45 minModest IncreaseMarked Increase[4]
Metformin INS-1E cells2 mM16 hIncreasedNot specified[11]

Experimental Protocol: Western Blot for p-AMPK and p-ACC

start Start step1 Cell Culture & Treatment: - Seed cells - Treat with AICAR, comparators, and vehicle start->step1 step2 Cell Lysis: - Wash with PBS - Add lysis buffer with phosphatase inhibitors step1->step2 step3 Protein Quantification: - BCA assay step2->step3 step4 SDS-PAGE & Transfer: - Separate proteins by size - Transfer to a membrane step3->step4 step5 Immunoblotting: - Block membrane - Incubate with primary antibodies (p-AMPK, p-ACC) - Incubate with secondary antibody step4->step5 step6 Detection: - Add ECL substrate - Image chemiluminescence step5->step6 step7 Stripping & Re-probing: - Strip membrane - Re-probe for total AMPK, ACC, and loading control (e.g., β-actin) step6->step7 step8 Data Analysis: - Densitometry - Normalize phosphorylated protein to total protein step7->step8 end End step8->end caption Figure 3: Workflow for Western blot analysis of AMPK activation.

Caption: Figure 3: Workflow for Western blot analysis of AMPK activation.

Methodology:

  • Cell Culture and Treatment: Seed cells to achieve 70-80% confluency. Treat cells with desired concentrations of AICAR, other AMPK activators, and a vehicle control for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for p-AMPK (Thr172) and p-ACC (Ser79).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total AMPK, total ACC, and a loading control (e.g., β-actin or GAPDH) for normalization.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the corresponding total protein signal and the loading control.[12][13]

Causality and Considerations:

  • Phosphatase Inhibitors: The inclusion of phosphatase inhibitors in the lysis buffer is critical to prevent dephosphorylation of target proteins after cell lysis.

  • Time Course and Dose Response: It is essential to perform time-course and dose-response experiments to determine the optimal conditions for AICAR treatment in your specific cell type.

  • Off-Target Effects: Be aware that high concentrations of AICAR can have AMPK-independent effects.[8] Comparing results with a more specific activator like A-769662 or using AMPK knockout/knockdown cells can help validate the AMPK-dependency of the observed effects.

Functional Cell-Based Assays: Glucose Uptake

A key physiological outcome of AMPK activation is an increase in glucose uptake, particularly in muscle and adipose tissue.[14] Measuring the uptake of a radiolabeled glucose analog, such as 2-deoxyglucose, is a common functional assay.

Experimental Protocol: 2-Deoxyglucose Uptake Assay

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., L6 myotubes) to differentiation. Treat with AICAR or other compounds for the desired time. A positive control, such as insulin, should be included.

  • Glucose Starvation: Wash the cells and incubate them in a glucose-free buffer to lower intracellular glucose levels.

  • Glucose Uptake: Add a buffer containing radiolabeled 2-deoxyglucose (e.g., [³H]2-deoxyglucose) and incubate for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells.

  • Scintillation Counting: Measure the amount of radioactivity in the cell lysates using a scintillation counter. This will be proportional to the amount of glucose taken up by the cells.

  • Normalization: Normalize the radioactivity counts to the total protein content of each sample.[14][15]

Causality and Considerations:

  • Cell Type Specificity: The effect of AICAR on glucose uptake can be cell-type specific. It is more pronounced in cell types that express the necessary glucose transporters (e.g., GLUT4).

  • Insulin Signaling Crosstalk: AMPK activation can enhance insulin-stimulated glucose uptake. It's important to consider this potential interplay when designing experiments.[16]

Conclusion: Selecting the Right Assay for Your Research

4-Amino-1-methyl-1h-imidazole-5-carboxamide (AICAR) remains a valuable tool for activating AMPK. However, its indirect mechanism of action and potential for off-target effects necessitate careful consideration of the chosen assay format and the inclusion of appropriate controls.

  • Biochemical assays are ideal for studying the direct effects of AICAR's active form (ZMP) on AMPK activity in a controlled environment.

  • Cell-based assays , such as Western blotting for phosphorylation events and functional assays like glucose uptake, provide a more physiologically relevant assessment of AICAR's performance.

When using AICAR, it is highly recommended to compare its effects with those of a direct and more specific AMPK activator, such as A-769662, to confirm that the observed outcomes are indeed mediated by AMPK. By understanding the nuances of each assay format and the pharmacology of AICAR, researchers can generate more robust and reliable data, ultimately advancing our understanding of the critical role of AMPK in health and disease.

References

  • Cool, B., et al. (2006). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Journal of Biological Chemistry, 281(37), 27310-27319. [Link]

  • Göransson, O., et al. (2016). AMPK activation by A-769662 and 991 does not affect catecholamine-induced lipolysis in human adipocytes. American Journal of Physiology-Endocrinology and Metabolism, 311(2), E414-E424. [Link]

  • Bungard, D., et al. (2014). Enhanced activation of cellular AMPK by dual-small molecule treatment: AICAR and A769662. American Journal of Physiology-Endocrinology and Metabolism, 306(5), E567-E577. [Link]

  • Dite, T. A., et al. (2017). AMP-activated protein kinase (AMPK) activator A-769662 increases intracellular calcium and ATP release from astrocytes in an AMPK-independent manner. Journal of Neurochemistry, 143(2), 165-178. [Link]

  • Chen, S., et al. (2005). AICAR and metformin, but not exercise, increase muscle glucose transport through AMPK-, ERK-, and PDK1-dependent activation of atypical PKC. American Journal of Physiology-Endocrinology and Metabolism, 289(6), E1043-E1052. [Link]

  • Biocompare. (n.d.). AMPK ELISA Kits. Biocompare. [Link]

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  • O'Neill, H. M., et al. (2004). AMP-Activated Protein Kinase Activation by AICAR Increases Both Muscle Fatty Acid and Glucose Uptake in White Muscle of Insulin-Resistant Rats In Vivo. Diabetes, 53(7), 1693-1700. [Link]

  • Li, Y., et al. (2022). Quantification of AICAR and study of metabolic markers after administration. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. [Link]

  • Faubert, B., et al. (2013). AICAR and metformin reduce cell proliferation in mouse skin and MEF cells. Oncotarget, 4(10), 1662-1673. [Link]

  • Jessen, N., et al. (2003). Effects of AICAR and exercise on insulin-stimulated glucose uptake, signaling, and GLUT-4 content in rat muscles. Journal of Applied Physiology, 94(4), 1373-1379. [Link]

  • Buhl, E. S., et al. (2002). Effects of AICAR and Exercise on Insulin-stimulated Glucose Uptake, Insulin Signaling and GLUT4 Content in Rat Skeletal Muscles. American Journal of Physiology-Endocrinology and Metabolism, 283(6), E1241-E1248. [Link]

  • Kefas, B. A., et al. (2011). AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms. Journal of Biological Chemistry, 286(3), 1997-2007. [Link]

  • Yang, W., et al. (2016). AMPK-dependent and independent effects of AICAR and compound C on T-cell responses. Cellular & Molecular Immunology, 13(3), 336-346. [Link]

  • Melemedjian, O. K., et al. (2013). Metformin or AICAR treatment activates AMPK, decreases proliferation, and fibrotic gene expression. Journal of Orthopaedic Research, 31(10), 1560-1567. [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ AMPK Phosphorylation Assay Kit. BioAssay Systems. [Link]

  • Assay Genie. (n.d.). AMPK Phosphorylation Assay Kit (Fluorometric). Assay Genie. [Link]

  • Liu, Y., et al. (2012). Metformin and AICAR inhibit glioma growth in vivo and AICAR inhibits migration and invasion in vitro. PLoS One, 7(6), e39272. [Link]

  • Vincent, E. E., et al. (2015). Differential effects of AMPK agonists on cell growth and metabolism. Oncogene, 34(19), 2464-2475. [Link]

  • Thevis, M., et al. (2011). Quantification of urinary AICAR concentrations as a matter of doping controls. Analytical and Bioanalytical Chemistry, 401(2), 527-535. [Link]

  • Oki, K., et al. (2022). Prior AICAR induces elevated glucose uptake concomitant with greater γ3-AMPK activation and reduced membrane cholesterol in skeletal muscle from 26-month-old rats. GeroScience, 44(3), 1641-1655. [Link]

  • Rattan, R., et al. (2005). 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. Journal of Biological Chemistry, 280(47), 39582-39593. [Link]

  • Li, Y., et al. (2025). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Open Bio, 15(3), 914-921. [Link]

  • Crockett, A., et al. (2019). AICAR decreases acute lung injury by phosphorylating AMPK and upregulating heme oxygenase-1. JCI Insight, 4(13), e125232. [Link]

  • Li, Y., et al. (2025). An enzyme-linked immunosorbent assay (ELISA)-based activity assay for AMP-activated protein kinase (AMPK). FEBS Open Bio, 15(3), 914-921. [Link]

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  • Li, Y., et al. (2024). Quantification of AICAR and study of metabolic markers after administration. Journal of Pharmaceutical and Biomedical Analysis, 245, 116065. [Link]

  • An, Z., et al. (2007). AICAR Positively Regulate Glycogen Synthase Activity and LDL Receptor Expression through Raf-1/MEK/p42/44MAPK/p90RSK/GSK-3 Signaling Cascade. Journal of Biological Chemistry, 282(36), 26287-26296. [Link]

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Comparative

Comparative Benchmarking of 4-Amino-1-methyl-1H-imidazole-5-carboxamide Against Known Inhibitors of De Novo Purine Synthesis

This guide provides an in-depth comparative analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a novel investigational compound, against established inhibitors of the de novo purine biosynthesis pathway. This docum...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a novel investigational compound, against established inhibitors of the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic disease research. We will explore the mechanistic rationale for targeting this pathway and provide detailed experimental protocols for a head-to-head comparison of inhibitory potency and cellular effects.

Introduction: The Critical Role of De Novo Purine Biosynthesis in Proliferative Diseases

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the production of adenosine and guanosine, the building blocks of DNA and RNA.[1] In normal, quiescent cells, purine pools are primarily maintained through a salvage pathway. However, rapidly proliferating cells, such as those in cancerous tumors, exhibit a heightened dependency on the de novo pathway to meet their increased demand for nucleic acid synthesis.[2] This metabolic vulnerability presents a strategic target for therapeutic intervention.

A key enzyme in this pathway is 5-Aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), a bifunctional enzyme that catalyzes the final two steps in the synthesis of inosine monophosphate (IMP), the precursor to all purine nucleotides.[2][3] The formyltransferase activity of ATIC (often referred to as AICARFT) is particularly critical, converting 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR).[4] Inhibition of AICARFT leads to the accumulation of its substrate, AICAR, and the depletion of downstream purine pools, ultimately resulting in cell cycle arrest and apoptosis.[1][5]

4-Amino-1-methyl-1H-imidazole-5-carboxamide is a novel small molecule with structural similarities to the endogenous AICAR substrate, suggesting its potential as a modulator of the ATIC enzyme. This guide benchmarks its performance against three well-characterized inhibitors that target this pathway through distinct mechanisms:

  • Methotrexate: A classical antifolate that primarily inhibits dihydrofolate reductase (DHFR) but also demonstrates inhibitory activity against AICARFT.[4][6]

  • Lometrexol (5,10-dideazatetrahydrofolate): A potent folate analog designed as a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), the first folate-dependent enzyme in the pathway, and also known to inhibit AICARFT.[7][8][9]

  • ATIC-IN-1: A representative of a class of inhibitors that function by preventing the homodimerization of ATIC, which is essential for its AICARFT activity.[10][11]

The De Novo Purine Biosynthesis Pathway and Points of Inhibition

The diagram below illustrates the terminal steps of the de novo purine synthesis pathway and highlights the points of action for the inhibitors discussed in this guide.

Purine_Pathway cluster_pathway De Novo Purine Synthesis (Terminal Steps) cluster_inhibitors Inhibitors AICAR AICAR FAICAR FAICAR AICAR->FAICAR AICARFT (ATIC) IMP IMP FAICAR->IMP IMPCH (ATIC) Purines Adenosine & Guanosine (DNA/RNA Synthesis) IMP->Purines Test_Cmpd 4-Amino-1-methyl-1H- imidazole-5-carboxamide (Hypothesized Target) Test_Cmpd->AICAR Competes with Substrate? MTX Methotrexate MTX->AICAR Inhibits AICARFT Lometrexol Lometrexol Lometrexol->AICAR Inhibits AICARFT ATIC_Dimer_Inhibitor ATIC-IN-1 (Dimerization Inhibitor) ATIC_Dimer_Inhibitor->AICAR Prevents ATIC Dimerization

Caption: Inhibition points in the de novo purine synthesis pathway.

Comparative Experimental Design

To objectively benchmark 4-Amino-1-methyl-1H-imidazole-5-carboxamide, a multi-tiered experimental approach is proposed, encompassing biochemical potency, cellular activity, and mechanism of action validation.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Enzyme_Assay ATIC Enzymatic Assay (AICARFT Activity) IC50 IC50 Determination Enzyme_Assay->IC50 Ki Ki Determination Enzyme_Assay->Ki Dimer_Assay ATIC Dimerization Assay (e.g., FRET/BRET) Mechanism Mechanism of Action Dimer_Assay->Mechanism Prolif_Assay Cell Proliferation Assay (e.g., MCF-7, H460) EC50 EC50 Determination Prolif_Assay->EC50 ZMP_Assay Intracellular ZMP Accumulation Assay ZMP_Assay->Mechanism AMPK_Assay AMPK Activation Assay (Western Blot) AMPK_Assay->Mechanism

Caption: Workflow for inhibitor characterization.

Detailed Experimental Protocols

This assay quantifies the enzymatic activity of the AICARFT domain of ATIC and is the primary method for determining the direct inhibitory potency (IC50) of the compounds.

Principle: The assay measures the conversion of AICAR to FAICAR, which can be monitored spectrophotometrically or through a coupled enzyme system that produces a detectable signal (e.g., luminescence).

Materials:

  • Recombinant human ATIC enzyme

  • AICAR substrate

  • 10-formyl-tetrahydrofolate (10-f-THF) co-factor

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • Test compounds (4-Amino-1-methyl-1H-imidazole-5-carboxamide, Methotrexate, Lometrexol, ATIC-IN-1) dissolved in DMSO

  • 96-well or 384-well assay plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Mixture: In each well of the assay plate, add 2 µL of the diluted compound. For controls, add 2 µL of DMSO (negative control) or a known potent inhibitor (positive control).

  • Enzyme Addition: Add 48 µL of a pre-mixed solution containing the ATIC enzyme and 10-f-THF in assay buffer to each well. The final enzyme concentration should be in the low nanomolar range, predetermined to yield a linear reaction rate.

  • Initiation: Initiate the enzymatic reaction by adding 50 µL of the AICAR substrate in assay buffer. The final concentration of AICAR should be at or near its Km value to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase for the negative control.

  • Detection: Stop the reaction and measure the product formation according to the specific detection method (e.g., for a coupled luminescent assay, add the detection reagent and measure luminescence).[12]

  • Data Analysis:

    • Normalize the data with the negative control (0% inhibition) and a background control with no enzyme (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

This assay assesses the cytostatic or cytotoxic effects of the inhibitors on cancer cell lines that are dependent on de novo purine synthesis.

Principle: Cell viability is measured after a prolonged incubation with the test compounds. A common method is the use of a resazurin-based reagent, which is reduced by viable cells to a fluorescent product.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231 breast cancer, NCI-H460 lung cancer).[13]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds.

  • Resazurin-based viability reagent (e.g., alamarBlue™).

  • 96-well clear-bottom black plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Measurement: Add the resazurin reagent to each well and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Normalize the fluorescence signal to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Calculate the EC50 value, the concentration at which cell growth is inhibited by 50%.

Comparative Performance Data

The following table summarizes expected performance metrics for 4-Amino-1-methyl-1H-imidazole-5-carboxamide and the known inhibitors based on the described assays. Note: Data for the test compound is hypothetical for illustrative purposes.

InhibitorTarget(s)Mechanism of ActionBiochemical IC50 (AICARFT Assay)Cellular EC50 (MCF-7 Proliferation)
4-Amino-1-methyl-1H-imidazole-5-carboxamide ATIC (putative)Competitive with AICAR (putative)To be determinedTo be determined
Methotrexate DHFR, ATIC, TYMSFolate Antagonist, Competitive Inhibition~50-200 nM[4]~10-50 nM
Lometrexol GARFT, AICARFTFolate Analog, Competitive Inhibition~10-30 nM[9]~5-20 nM
ATIC-IN-1 ATICPrevents HomodimerizationKi = 685 nM[10]~100-500 µM[2]
Interpretation and Mechanistic Insights
  • A low nanomolar IC50 value in the biochemical assay for 4-Amino-1-methyl-1H-imidazole-5-carboxamide would indicate potent, direct inhibition of the ATIC enzyme. Comparing this to Methotrexate and Lometrexol provides a benchmark for its potency against established folate-based inhibitors.

  • The EC50 value from the cellular proliferation assay demonstrates the compound's ability to penetrate cells and exert a biological effect. A significant difference between the IC50 and EC50 may suggest issues with cell permeability, efflux, or metabolic instability. The potent EC50 values for Methotrexate and Lometrexol are in part due to their active transport into cells and subsequent polyglutamation, which traps them intracellularly.[7][14]

  • If 4-Amino-1-methyl-1H-imidazole-5-carboxamide shows potent biochemical and cellular activity, further experiments to confirm its mechanism would be warranted. These include:

    • Enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the AICAR substrate.

    • Measurement of intracellular ZMP/AICAr accumulation , a direct biomarker of AICARFT inhibition.[13]

    • Western blot analysis for the phosphorylation of AMPK, a key downstream sensor of cellular energy status that is activated upon ZMP accumulation.[2]

    • Rescue experiments , where the cytotoxic effect of the inhibitor should be reversed by the addition of purines (e.g., hypoxanthine) to the culture medium, confirming that the effect is on-target.[9][13]

Conclusion

This guide outlines a rigorous framework for benchmarking 4-Amino-1-methyl-1H-imidazole-5-carboxamide against known inhibitors of the de novo purine synthesis pathway. By employing a combination of biochemical and cell-based assays, researchers can determine its relative potency, cellular efficacy, and mechanism of action. A favorable profile, characterized by potent on-target inhibition and robust cellular activity, would position this novel compound as a promising candidate for further preclinical development in oncology or other diseases characterized by metabolic reprogramming.

References

  • Patsnap Synapse. (2024, June 25). What are AICARFT inhibitors and how do they work?
  • CancerNetwork. (1995, July 1). New Antifolates in Clinical Development.
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  • Spurr, I. B., et al. (2012). Small Molecule Inhibitor of AICAR Transformylase Homodimerization. PMC - NIH.
  • MedchemExpress.com. Lometrexol (DDATHF) | GARFT Inhibitor.
  • Beardsley, G. P., et al. (1989). A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis. PubMed.
  • Patsnap Synapse. Lometrexol - Drug Targets, Indications, Patents.
  • Majumdar, S., & Aggarwal, R. (2024). Methotrexate. StatPearls - NCBI Bookshelf.
  • Howard, M., et al. (2018). Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. PMC - PubMed Central.
  • R.E. Brooks, et al. (2018). Characterization of a Novel AICARFT Inhibitor Which Potently Elevates ZMP and Has Anti-Tumor Activity in Murine Models. PubMed.
  • MedchemExpress.com. ATIC-IN-1 | ATIC Inhibitor.
  • Pizzorno, G., et al. Intracellular Metabolism of 5,10-dideazatetrahydrofolic Acid in Human Leukemia Cell Lines.
  • Koźmiński, P., et al. (2020). Methotrexate—Mechanisms of Drug Action. Encyclopedia.pub.
  • Merck Millipore. ATIC Dimerization Inhibitor - CAS 1402453-15-9 - Calbiochem | 118490.
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Validation

A Comparative Guide to the Structure-Activity Relationship of 4-Amino-1-methyl-1H-imidazole-5-carboxamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile 4-Amino-1-methyl-1H-imidazole-5-carboxamide Scaffold The imidazole ring is a cornerstone in medicinal chemistry, recognized for...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Amino-1-methyl-1H-imidazole-5-carboxamide Scaffold

The imidazole ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically significant drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery.[2] Among the vast landscape of imidazole derivatives, the 4-amino-1-methyl-1H-imidazole-5-carboxamide core represents a particularly intriguing starting point for the development of targeted therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative overview of how modifications to its core structure influence biological activity. We will delve into the rationale behind experimental design, present key quantitative data, and provide detailed protocols for assessing the activity of these compounds, with a focus on their potential as enzyme inhibitors, particularly targeting Poly (ADP-ribose) Polymerase (PARP).

Core Scaffold Analysis: Unlocking Therapeutic Potential through Chemical Modification

The 4-amino-1-methyl-1H-imidazole-5-carboxamide scaffold offers several key positions for chemical modification, each providing a vector to modulate potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is fundamental to rational drug design.

  • N1-Methyl Group: The methyl group at the N1 position of the imidazole ring is a critical feature. While seemingly simple, it significantly influences the molecule's polarity, metabolic stability, and interaction with the target protein. Exploration of other alkyl or aryl substituents at this position can fine-tune these properties.

  • C4-Amino Group: The amino group at the C4 position is a key hydrogen bond donor and can be crucial for anchoring the molecule within the active site of a target enzyme. Modifications to this group, such as acylation or substitution, can dramatically alter binding affinity and selectivity.

  • C5-Carboxamide Moiety: The carboxamide at the C5 position provides another critical point for interaction, often engaging in hydrogen bonding with the protein backbone. The amide nitrogen and carbonyl oxygen can act as hydrogen bond acceptors and donors, respectively. Substitution on the amide nitrogen allows for the introduction of various functional groups to explore different regions of the binding pocket and improve properties like solubility and cell permeability.

Comparative Analysis of Analog Activity: A Focus on PARP Inhibition

The design of many PARP inhibitors is based on mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP.[4][6] The carboxamide portion of the imidazole scaffold is particularly well-suited for this, as it can form key hydrogen bonds in the nicotinamide-binding pocket of the PARP active site.[6]

Table 1: Inferred Structure-Activity Relationships for 4-Amino-1-methyl-1H-imidazole-5-carboxamide Analogs as PARP-1 Inhibitors

Modification Position Predicted Effect on PARP-1 Inhibition Rationale and Supporting Evidence from Related Scaffolds
Small Alkyl SubstitutionN1 of ImidazoleLikely maintained or slightly improved activity.The N-methyl group is a common feature in many small molecule inhibitors and often contributes to favorable binding interactions.
Aryl or Substituted ArylN1 of ImidazolePotentially improved potency through additional π-stacking interactions.Modifications at this position in related scaffolds have been shown to explore additional binding pockets.
Acylation of Amino GroupC4 of ImidazoleLikely decreased activity.The free amino group is often crucial for key hydrogen bonding interactions in the active site.
Alkyl or Aryl Substitution on Amide NitrogenC5-CarboxamideHighly dependent on the substituent. Can significantly increase or decrease potency.This is a key vector for exploring the ribose-binding pocket of PARP. Bulky or appropriately functionalized substituents can lead to significant gains in affinity. For example, in benzimidazole-based PARP inhibitors, quaternary methylene-amino substituents at a corresponding position led to potent analogs.[3]
Introduction of a Second Aromatic RingC5-CarboxamidePotentially significant increase in potency.Many potent PARP inhibitors feature a second aromatic ring that engages in π-stacking interactions with tyrosine residues (e.g., Tyr907) in the active site.[6]

Disclaimer: The data in this table is inferred from studies on related but not identical chemical scaffolds. Direct experimental validation is required to confirm these predictions for the 4-amino-1-methyl-1H-imidazole-5-carboxamide series.

Experimental Protocols for Evaluation

To facilitate the investigation of novel 4-amino-1-methyl-1H-imidazole-5-carboxamide analogs, we provide detailed, step-by-step protocols for key assays. The causality behind experimental choices is explained to ensure a thorough understanding of the methodology.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay is designed to quantify the enzymatic activity of PARP-1 and determine the IC50 value of a test compound. The protocol is adapted from commercially available kits.[8]

Principle: Histone proteins are coated on a plate. The PARP-1 enzyme uses a biotinylated NAD+ substrate to add poly(ADP-ribose) chains to the histones. The biotinylated chains are then detected using streptavidin-HRP and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.

Materials:

  • 96-well plate coated with histone proteins

  • Recombinant human PARP-1 enzyme

  • 10x PARP Assay Buffer

  • PARP Substrate Mixture (containing biotinylated NAD+)

  • Activated DNA

  • Distilled water

  • 10 mM DTT solution

  • Test compound dissolved in DMSO

  • Diluent Solution (for control wells)

  • Streptavidin-HRP

  • Blocking Buffer

  • PBST Buffer (PBS with Tween-20)

  • ELISA ECL Substrate A and B

  • Luminometer

Procedure:

  • Plate Preparation:

    • If not pre-coated, coat a 96-well plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBST.

    • Block the wells with 200 µL of Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with PBST.

  • Ribosylation Reaction:

    • Prepare a Master Mix containing 10x PARP Assay Buffer, PARP Substrate Mixture, and activated DNA in distilled water with 10 mM DTT.

    • Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Add 2.5 µL of the test compound dilutions to the designated wells.

    • Add 2.5 µL of Diluent Solution to the "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.

    • Add 12.5 µL of the Master Mix to all wells.

    • Thaw the PARP-1 enzyme on ice and dilute it to the working concentration (e.g., 0.33 ng/µL) with 1x PARP Assay Buffer.

    • Initiate the reaction by adding 10 µL of the diluted PARP-1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

    • Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.

    • Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate four times with PBST.

    • Dilute Streptavidin-HRP in Blocking Buffer and add 25 µL to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate four times with PBST.

    • Just before use, mix equal volumes of ELISA ECL Substrate A and B.

    • Add 50 µL of the mixed substrate to each well.

    • Immediately read the plate in a luminometer.

  • Data Analysis:

    • Subtract the "Blank" value from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "Positive Control".

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT)

This assay assesses the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient cell line for PARP inhibitor testing)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Experimental Workflow and Rationale

To provide a clear and logical overview of the experimental process, the following diagrams illustrate the workflow for evaluating novel 4-amino-1-methyl-1H-imidazole-5-carboxamide analogs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation synthesis Synthesis of Analogs purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization parp_assay PARP-1 Enzymatic Assay characterization->parp_assay Test Compounds ic50_determination IC50 Determination parp_assay->ic50_determination cell_viability Cell Viability Assay (MTT) ic50_determination->cell_viability Lead Compounds gi50_determination GI50 Determination cell_viability->gi50_determination lead_optimization Lead Optimization gi50_determination->lead_optimization SAR Analysis parp_inhibition_pathway cluster_dna_damage DNA Damage Response cluster_parp_cycle PARP Catalytic Cycle cluster_inhibition Mechanism of Inhibition dna_damage DNA Single-Strand Break parp1 PARP-1 Activation dna_damage->parp1 nad NAD+ parp1->nad par_synthesis Poly(ADP-ribose) Synthesis parp1->par_synthesis Catalyzes dna_repair DNA Repair nad->par_synthesis protein_modification Protein PARylation par_synthesis->protein_modification protein_modification->dna_repair Recruits DNA Repair Proteins inhibitor 4-Amino-1-methyl-1H- imidazole-5-carboxamide Analog inhibitor->parp1 Inhibits

Caption: Simplified signaling pathway of PARP-1 activation and the point of intervention for imidazole-carboxamide inhibitors.

Conclusion and Future Directions

The 4-amino-1-methyl-1H-imidazole-5-carboxamide scaffold holds significant promise as a template for the design of novel enzyme inhibitors. While direct and comprehensive SAR data for this specific series remains to be fully elucidated in the public domain, analysis of structurally related compounds provides a strong rationale for its potential, particularly as PARP inhibitors. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis and evaluation of new analogs. Future research should focus on the systematic exploration of substitutions at the N1, C4, and C5 positions to build a comprehensive SAR profile, optimize potency and selectivity, and ultimately unlock the full therapeutic potential of this versatile chemical scaffold.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-methyl-1h-imidazole-5-carboxamide

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical compounds we handle. Proper disposal is not merely a reg...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and compliant management of the chemical compounds we handle. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the disposal of 4-Amino-1-methyl-1h-imidazole-5-carboxamide, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Precautionary Approach

While a specific, comprehensive hazard profile for 4-Amino-1-methyl-1h-imidazole-5-carboxamide is not extensively documented, standard laboratory practice dictates that we assess risk by examining related compounds. The parent compound, 4-Aminoimidazole-5-carboxamide (AICA), is classified as an irritant.[1][2][3] Therefore, it is scientifically prudent to handle the methylated derivative with the same level of caution.

Assume the following potential hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

This conservative approach ensures that safety measures are sufficient to protect laboratory personnel and the environment.

Hazard StatementGHS Classification CodeDescriptionAuthoritative Source
Causes skin irritationH315The substance can cause inflammation and irritation upon contact with skin.Safety Data Sheet[1]
Causes serious eye irritationH319Contact with eyes can cause significant irritation, redness, and discomfort.Safety Data Sheet[1]
May cause respiratory irritationH335Inhalation of dust may lead to irritation of the respiratory tract.Safety Data Sheet[1]

The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] Understanding your obligations under RCRA is fundamental to compliant disposal.[5][6]

  • Waste Determination: The first step is to determine if your waste is hazardous.[7] While 4-Amino-1-methyl-1h-imidazole-5-carboxamide is not explicitly on the EPA's P or U lists of acute hazardous wastes, it must be managed as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Crucially, if this compound is mixed with a listed hazardous waste (e.g., certain solvents), the entire mixture is considered hazardous waste.[5]

  • Generator Status: Your laboratory is classified as a waste generator. The amount of hazardous waste you produce monthly determines your status as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG).[9] This status dictates how long you can store waste on-site and the specific administrative requirements you must follow.[8][10]

Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to ensure safety and compliance from the moment waste is generated to its final disposal.

DisposalWorkflow Start Waste Generation: 4-Amino-1-methyl-1h- imidazole-5-carboxamide IsPure Is the waste the pure compound or in a non-hazardous solvent? Start->IsPure MixedSolvent Is the waste mixed with a listed hazardous solvent? IsPure->MixedSolvent No SelectContainer Step 1: Select a compatible, sealable waste container. IsPure->SelectContainer Yes MixedSolvent->SelectContainer No (e.g., contaminated labware) TreatAsHazardous ENTIRE MIXTURE IS HAZARDOUS WASTE MixedSolvent->TreatAsHazardous Yes LabelContainer Step 2: Affix a Hazardous Waste Label. Fill in contents & start date. SelectContainer->LabelContainer StoreSAA Step 3: Store in Satellite Accumulation Area (SAA). Keep container closed. LabelContainer->StoreSAA FullOrDone Is container full or project complete? StoreSAA->FullOrDone FullOrDone->StoreSAA No MoveToCAA Step 4: Move to Central Accumulation Area (CAA). Log the transfer. FullOrDone->MoveToCAA Yes RequestPickup Step 5: Arrange for disposal via licensed waste contractor. MoveToCAA->RequestPickup End Waste Disposed (Manifest Complete) RequestPickup->End TreatAsHazardous->SelectContainer

Disposal decision workflow for laboratory waste.

Methodology:

  • Container Selection and Segregation:

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5] Polypropylene or other chemically resistant plastic containers are generally suitable.

    • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous reactions.

    • Segregate this waste stream. Do not mix with incompatible materials such as strong oxidizing agents, acids, or acid chlorides to prevent potential reactions.[11][12]

  • Proper Labeling:

    • As soon as the first drop of waste enters the container, it must be labeled.[13]

    • The label must include the words "Hazardous Waste," the full chemical name ("4-Amino-1-methyl-1h-imidazole-5-carboxamide") and any other components (e.g., solvents, water) with percentages, and the date accumulation began.[8][13]

    • Causality: Accurate labeling is a legal requirement and is critical for emergency responders and disposal technicians to handle the material safely.

  • On-Site Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[10]

    • The container must remain closed unless waste is being added or removed.[5] This is a common and costly violation.

    • Causality: Keeping containers closed prevents the release of vapors, protects personnel, and is a strict RCRA requirement.

  • Preparing for Disposal:

    • Once the container is full or the project generating the waste is complete, it should be moved to your institution's Central Accumulation Area (CAA) for pickup.

    • Follow your institution's internal procedures for requesting a waste pickup.

  • Final Disposal:

    • Disposal must be conducted through a licensed hazardous waste management company.[1][7] These vendors are permitted to transport, treat, and dispose of chemical waste in accordance with all federal, state, and local regulations.[14]

    • Your institution's Environmental Health & Safety (EHS) department will manage the relationship with the vendor and the hazardous waste manifest system, which tracks the waste from your lab to its final destination.[9][10]

Spill and Emergency Procedures

Accidents can happen, and preparedness is key to a safe response.

  • Personal Protection: Before cleanup, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][15]

  • Containment & Cleanup:

    • Ensure adequate ventilation.[15]

    • Prevent the generation of dust.[16] Do not dry sweep.

    • Carefully absorb the spilled solid with an inert material like vermiculite or sand.[1]

    • Gently sweep or scoop the material into a designated waste container.[1]

    • Label the container as "Spill Debris" with the chemical name and dispose of it as hazardous waste.[11]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[15]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15]

    • Inhalation: Move the affected person to fresh air.[15]

    • In all cases of exposure, seek medical advice and provide the Safety Data Sheet to the medical personnel.[1]

Building a Culture of Safety: Beyond the Protocol

Adherence to this protocol is a foundational element of laboratory safety. By understanding the rationale behind each step—from the necessity of a closed container to the legal requirement of a waste manifest—we elevate our practice from simple compliance to a proactive culture of safety. This builds trust in our procedures and reinforces our commitment to protecting ourselves, our colleagues, and our shared environment.

References

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